molecular formula C7H12O3 B079629 (Tetrahydro-pyran-2-yl)-acetic acid CAS No. 13103-40-7

(Tetrahydro-pyran-2-yl)-acetic acid

货号: B079629
CAS 编号: 13103-40-7
分子量: 144.17 g/mol
InChI 键: WRJWKHJGSNPGND-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Tetrahydro-pyran-2-yl)-acetic acid is a versatile chiral synthon highly valued in medicinal chemistry and organic synthesis for constructing complex molecules with potential biological activity. Its tetrahydropyran ring is a privileged structure found in numerous natural products and bioactive compounds. Scientific literature highlights that tetrahydropyran derivatives are a prominent scaffold in drug discovery, with recent studies demonstrating that novel analogs exhibit significant analgesic and anti-inflammatory properties by interacting with the opioid system and inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This mechanism suggests potential for developing new therapeutic agents for pain and inflammation management. Furthermore, the compound's structure makes it a valuable intermediate for synthesizing heterocyclic compounds and for use in stereoselective synthesis, enabling the creation of enantiomerically pure compounds for advanced pharmacological evaluation . As a building block, it facilitates research into enzyme inhibitors, complex natural product analogs, and the development of new chemical entities across various industries . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(oxan-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-7(9)5-6-3-1-2-4-10-6/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJWKHJGSNPGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390195, DTXSID70901232
Record name (Tetrahydro-pyran-2-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_321
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13103-40-7
Record name (Tetrahydro-pyran-2-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxan-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: (Tetrahydro-pyran-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core basic properties of (Tetrahydro-pyran-2-yl)-acetic acid (CAS No: 13103-40-7), a heterocyclic compound of interest in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound is a solid, heterocyclic carboxylic acid.[1] Its structure, featuring a saturated six-membered tetrahydropyran (THP) ring attached to an acetic acid moiety, makes it a valuable building block in the synthesis of more complex molecules.[2]

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

IdentifierValueCitation
CAS Number 13103-40-7[1][3]
Molecular Formula C7H12O3[1][4]
Molecular Weight 144.17 g/mol [3][5]
IUPAC Name 2-(Tetrahydro-2H-pyran-2-yl)acetic acid
Synonyms 2-(oxan-2-yl)acetic acid, Tetrahydro-2H-pyran-2-ylacetic acid, 2-Tetrahydropyran-2-ylacetic Acid[1][3][4]
InChI 1S/C7H12O3/c8-7(9)5-6-3-1-2-4-10-6/h6H,1-5H2,(H,8,9)[1][4]
InChIKey WRJWKHJGSNPGND-UHFFFAOYSA-N[1][4]
SMILES C(C(=O)O)C1OCCCC1[5]
Physical Properties

Quantitative physical data for this compound are presented below. The compound is typically a solid at room temperature with a melting point between 55-57 °C.[6]

PropertyValueConditionsCitation
Physical Form SolidRoom Temperature[1][6]
Melting Point 55-57 °C[6]
Boiling Point 110-112 °Cat 2 mmHg[6]
285.1 °Cat 760 mmHg (Calculated)[5]
Density 1.112 g/cm³(Calculated)[5]
Flash Point 119.2 °C(Calculated)[5]
Purity 97-98%Commercially Available[4]
Storage Room Temperature, Sealed in Dry Conditions[3]
Acidity

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound (CAS 13103-40-7) is not extensively described in the available literature. However, the synthesis of structurally similar compounds, such as the natural product (-)-Civet ((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid), provides a viable strategic workflow.[1]

The synthesis of 2,6-disubstituted tetrahydropyrans is a synthetically challenging task that has been approached through various methods, including palladium-catalyzed hydroxycarbonylation, rearrangements of enol ethers, and cyclization reactions.[1]

General Synthetic Workflow Example

The following diagram illustrates a generalized, multi-step workflow for synthesizing a 2-substituted tetrahydropyran acetic acid, based on strategies employed for related molecules. This process typically involves the construction of the tetrahydropyran ring, functional group manipulations, and final oxidation to the carboxylic acid.

G Generalized Synthetic Workflow for 2-(THP)-Acetic Acid Derivatives A Chiral Precursor (e.g., Tri-O-acetyl-D-glucal) B [3,3]-Sigmatropic Rearrangement & Functionalization A->B Several Steps C Formation of Aldehyde Intermediate B->C D Reduction & Protection (e.g., NaBH4, MOM protection) C->D E Key Intermediate (Protected Alcohol) D->E F Functional Group Interconversion E->F G Protected Acetic Acid Precursor (e.g., Protected Alcohol) F->G H Deprotection & Oxidation (e.g., PDC Oxidation) G->H I Final Product (e.g., (-)-Civet) H->I

Caption: Generalized synthetic pathway for 2-(THP)-acetic acid derivatives.

Biological Significance and Applications

Specific signaling pathways and mechanisms of action for this compound have not been detailed in the surveyed literature. However, the tetrahydropyran (THP) ring is a "privileged structure" in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities.[1][9]

The THP moiety is a key structural component in compounds with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[9][10] Its prevalence in biologically active molecules suggests that this compound serves as a valuable scaffold and building block for the development of novel therapeutics.[6] The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex drug candidates.

Structural Relationship to Bioactive Scaffolds

The diagram below illustrates the logical relationship between the fundamental structure of this compound and its potential application as a foundational element in drug discovery.

G Role of (THP)-Acetic Acid in Drug Discovery cluster_0 Core Compound cluster_1 Key Structural Features cluster_2 Potential Applications A This compound B Tetrahydropyran (THP) Ring (Privileged Scaffold) A->B C Acetic Acid Moiety (Reactive Handle) A->C D Synthesis of Natural Product Analogues B->D E Development of Novel Therapeutics (e.g., Anticancer, Antimicrobial) B->E C->D C->E

Caption: Structural features and potential applications in drug development.

References

An In-depth Technical Guide to the Synthesis of (Tetrahydro-pyran-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to (Tetrahydro-pyran-2-yl)-acetic acid, a valuable building block in medicinal chemistry and drug development. This document details two distinct and effective methodologies: the direct oxidation of 2-(tetrahydro-pyran-2-yl)ethanol and a multi-step approach via malonic ester synthesis. Each route is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical pathways to aid researchers in selecting and implementing the most suitable method for their specific needs.

Executive Summary

The synthesis of this compound can be efficiently achieved through two principal routes. The choice of method will depend on factors such as the availability of starting materials, desired scale, and process complexity.

  • Route 1: Oxidation of 2-(tetrahydro-pyran-2-yl)ethanol offers a direct, one-step conversion of a commercially available primary alcohol to the target carboxylic acid. This method is characterized by its simplicity and potentially high yields.

  • Route 2: Malonic Ester Synthesis provides a classic and versatile multi-step approach. This route involves the alkylation of diethyl malonate with a suitable tetrahydropyran electrophile, followed by hydrolysis and decarboxylation. While more complex, it offers flexibility in analogue synthesis.

This guide provides a thorough comparison of these two routes, enabling informed decisions for laboratory-scale synthesis and process development.

Route 1: Oxidation of 2-(tetrahydro-pyran-2-yl)ethanol

This synthetic pathway represents a direct and efficient method for the preparation of this compound. The core of this route is the oxidation of the primary alcohol, 2-(tetrahydro-pyran-2-yl)ethanol, to the corresponding carboxylic acid. The Jones oxidation is a well-established and powerful method for this transformation.[1][2][3][4]

Signaling Pathway Diagram

Route_1_Oxidation Start 2-(tetrahydro-pyran-2-yl)ethanol Intermediate Aldehyde Intermediate (transient) Start->Intermediate Jones Reagent (CrO₃, H₂SO₄, Acetone) Product This compound Intermediate->Product Further Oxidation (in aqueous media)

Caption: Oxidation of 2-(tetrahydro-pyran-2-yl)ethanol.

Quantitative Data
ParameterValue
Starting Material 2-(tetrahydro-pyran-2-yl)ethanol
Key Reagents Chromium trioxide (CrO₃), Sulfuric acid (H₂SO₄), Acetone
Reaction Type Oxidation
Number of Steps 1
Typical Yield High (specific data for this substrate is not readily available in the searched literature, but Jones oxidations of primary alcohols to carboxylic acids are generally high-yielding)
Reaction Temperature 0 °C to room temperature
Advantages Direct, one-step synthesis; uses readily available and inexpensive reagents.[2]
Disadvantages Use of carcinogenic chromium(VI) compounds, requiring careful handling and disposal.[2]
Experimental Protocol: Jones Oxidation

1. Preparation of Jones Reagent:

  • In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).

  • Carefully and slowly, with stirring, add this mixture to 50 mL of water.

  • Allow the solution to cool to room temperature.

2. Oxidation Reaction:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(tetrahydro-pyran-2-yl)ethanol in acetone.

  • Cool the flask in an ice-water bath.

  • Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. The temperature should be maintained below 30°C. A color change from the orange-red of the Cr(VI) reagent to the green of Cr(III) species will be observed.

  • Continue adding the reagent until the orange-red color persists, indicating the complete consumption of the alcohol.

3. Work-up and Purification:

  • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

  • Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears completely.

  • Remove the acetone under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer and extract the aqueous layer multiple times with the organic solvent.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Route 2: Malonic Ester Synthesis

This classic synthetic strategy provides a versatile multi-step route to this compound. The synthesis commences with the preparation of an electrophilic tetrahydropyran derivative, 2-(bromomethyl)tetrahydropyran, from the corresponding alcohol. This is followed by the alkylation of diethyl malonate and subsequent hydrolysis and decarboxylation to afford the final product.[5]

Signaling Pathway Diagram

Route_2_Malonic_Ester_Synthesis Start 2-(hydroxymethyl)tetrahydropyran Intermediate1 2-(bromomethyl)tetrahydropyran Start->Intermediate1 PBr₃ or CBr₄/PPh₃ Intermediate2 Diethyl 2-((tetrahydro-2H-pyran-2-yl)methyl)malonate Intermediate1->Intermediate2 NaOEt, EtOH Malonate Diethyl Malonate Malonate->Intermediate2 Product This compound Intermediate2->Product 1. NaOH, H₂O/EtOH, Δ 2. H₃O⁺, Δ

Caption: Malonic ester synthesis of the target acid.

Quantitative Data
ParameterStep 1: BrominationStep 2: AlkylationStep 3: Hydrolysis & Decarboxylation
Starting Material 2-(hydroxymethyl)tetrahydropyran2-(bromomethyl)tetrahydropyran, Diethyl malonateDiethyl 2-((tetrahydro-2H-pyran-2-yl)methyl)malonate
Key Reagents PBr₃ or CBr₄/PPh₃Sodium ethoxide (NaOEt), EthanolSodium hydroxide (NaOH), HCl
Reaction Type Nucleophilic SubstitutionSN2 AlkylationSaponification & Decarboxylation
Typical Yield Good to highHighHigh
Reaction Temperature 0 °C to refluxRefluxReflux
Advantages Versatile, avoids harsh oxidizing agents.
Disadvantages Multi-step process, requires preparation of an intermediate.
Experimental Protocol

Step 1: Synthesis of 2-(bromomethyl)tetrahydropyran

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-(hydroxymethyl)tetrahydropyran in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add phosphorus tribromide (PBr₃, approx. 0.4 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(bromomethyl)tetrahydropyran, which can be purified by distillation under reduced pressure.

Step 2: Alkylation of Diethyl Malonate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium ethoxide (1.05 equivalents) in anhydrous ethanol under a nitrogen atmosphere.[5]

  • To the stirred solution of sodium ethoxide, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the malonate enolate.[5]

  • Add 2-(bromomethyl)tetrahydropyran (1.0 equivalent) dropwise to the enolate solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.[5]

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water. Separate the organic layer, and wash it sequentially with water and saturated brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-((tetrahydro-2H-pyran-2-yl)methyl)malonate.

  • Purify the crude product by column chromatography on silica gel.[5]

Step 3: Hydrolysis and Decarboxylation

  • To the purified diethyl 2-((tetrahydro-2H-pyran-2-yl)methyl)malonate, add a solution of sodium hydroxide (2.5 equivalents) in a mixture of water and ethanol.[5]

  • Heat the mixture to reflux for 3-4 hours to facilitate the hydrolysis of the ester groups.[5]

  • Cool the reaction mixture to room temperature and then carefully acidify with concentrated hydrochloric acid to pH 1-2.

  • Heat the acidified mixture gently to promote decarboxylation, which is often evidenced by the evolution of carbon dioxide.

  • Cool the acidic solution in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Conclusion

This guide has detailed two robust and reliable synthetic routes for the preparation of this compound. The direct oxidation of 2-(tetrahydro-pyran-2-yl)ethanol is a straightforward, one-step method suitable for rapid synthesis, albeit with the caveat of using chromium-based reagents. The malonic ester synthesis, while more involved, offers a versatile and classic approach that avoids harsh oxidants and can be adapted for the synthesis of various analogues. The choice between these methods will be guided by the specific requirements of the research, including scale, available starting materials, and safety considerations. The provided experimental protocols and comparative data serve as a valuable resource for chemists in the successful synthesis of this important chemical intermediate.

References

(Tetrahydro-pyran-2-yl)-acetic Acid: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on (Tetrahydro-pyran-2-yl)-acetic acid. Due to the limited availability of detailed public data for this specific molecule, this document also includes relevant information on closely related compounds to provide a broader context for its potential synthesis, properties, and biological activities.

Chemical and Physical Properties

This compound, also known by its CAS Number 13103-40-7, is a carboxylic acid derivative of tetrahydropyran.[1][2] While extensive experimental data is scarce, the following table summarizes its basic chemical and physical properties gathered from various chemical suppliers.

PropertyValueSource
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
CAS Number 13103-40-7[1][2]
Appearance Solid[1]
Melting Point 55-57 °C[2]
Boiling Point 110-112 °C (at 2 mmHg)[2]
Purity Typically ≥97%[1][2]

Synthesis and Experimental Protocols

Illustrative Synthesis of a Related Tetrahydropyran Acetic Acid Derivative

The total synthesis of (-)-Civet, a methylated analog, was achieved from tri-O-acetyl-D-glucal.[3] The key steps involved the formation of the tetrahydropyran ring, followed by functional group manipulations to introduce the acetic acid moiety.

Experimental Workflow for the Synthesis of (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid

G cluster_0 Preparation of Key Intermediate cluster_1 Conversion to Target Precursor cluster_2 Final Synthesis Steps Tri-O-acetyl-D-glucal Tri-O-acetyl-D-glucal Aldehyde Intermediate Aldehyde Intermediate Tri-O-acetyl-D-glucal->Aldehyde Intermediate [3,3]-Sigmatropic Rearrangement Alcohol Intermediate Alcohol Intermediate Aldehyde Intermediate->Alcohol Intermediate NaBH4 reduction, Catalytic Hydrogenation MOM-protected Alcohol MOM-protected Alcohol Alcohol Intermediate->MOM-protected Alcohol MOM Protection Diol Diol MOM-protected Alcohol->Diol TBAF Dimesylate Dimesylate Diol->Dimesylate Mesylation Primary Alcohol Primary Alcohol Dimesylate->Primary Alcohol LiAlH4 Ketone Ketone Primary Alcohol->Ketone TPAP Oxidation Hydrazone Hydrazone Ketone->Hydrazone NH2NHTs MOM-protected Precursor MOM-protected Precursor Hydrazone->MOM-protected Precursor NaBH3CN Deprotected Alcohol Deprotected Alcohol MOM-protected Precursor->Deprotected Alcohol MOM Deprotection Final Product (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid Deprotected Alcohol->Final Product PDC Oxidation Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimulus->Cell_Surface_Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) Cell_Surface_Receptor->Signaling_Cascade Transcription_Factor_Activation Transcription Factor Activation (e.g., NF-κB translocation) Signaling_Cascade->Transcription_Factor_Activation Gene_Expression Pro-inflammatory Gene Expression Transcription_Factor_Activation->Gene_Expression Inflammatory_Mediators Production of Inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) Gene_Expression->Inflammatory_Mediators Inflammatory_Response Inflammatory Response Inflammatory_Mediators->Inflammatory_Response THP_Acetic_Acid This compound (Hypothetical) THP_Acetic_Acid->Signaling_Cascade Inhibition?

References

An In-depth Technical Guide to (Tetrahydro-pyran-2-yl)-acetic acid (CAS 13103-40-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Tetrahydro-pyran-2-yl)-acetic acid, with the CAS number 13103-40-7, is a versatile heterocyclic compound. Its structure, featuring a saturated six-membered oxygen-containing ring (tetrahydropyran) linked to an acetic acid moiety, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed hypothetical synthesis protocol, and a discussion of its potential applications based on the activities of structurally related compounds. The tetrahydropyran ring is a common motif in many natural products and pharmacologically active molecules, suggesting the potential for this compound and its derivatives in drug discovery and development.[1]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and use in chemical reactions.

PropertyValueSource
CAS Number 13103-40-7Multiple sources
Molecular Formula C₇H₁₂O₃Multiple sources
Molecular Weight 144.17 g/mol Multiple sources
Melting Point 55-57 °CLookchem
Boiling Point 285.1 °C at 760 mmHgLookchem
Density 1.111 g/cm³Lookchem
Flash Point 119.2 °CLookchem
Appearance SolidChemScene
Purity Typically ≥97%ChemScene

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol describes a two-step process starting from commercially available 2-formyltetrahydropyran.

Step 1: Reduction of 2-formyltetrahydropyran to 2-(Tetrahydro-pyran-2-yl)-ethanol

  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with 2-formyltetrahydropyran (10.0 g, 87.6 mmol) and dissolved in methanol (100 mL).

  • Reduction: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (3.31 g, 87.6 mmol) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: The reaction mixture is quenched by the slow addition of 1 M hydrochloric acid until the pH is approximately 7. The methanol is removed under reduced pressure. The resulting aqueous residue is extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-(Tetrahydro-pyran-2-yl)-ethanol as a crude product, which can be purified by column chromatography on silica gel.

Step 2: Oxidation of 2-(Tetrahydro-pyran-2-yl)-ethanol to this compound

  • Reaction Setup: A 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 2-(Tetrahydro-pyran-2-yl)-ethanol (10.0 g, 76.8 mmol) dissolved in acetone (200 mL).

  • Oxidation: The solution is cooled to 0 °C. Jones reagent (a solution of chromium trioxide in sulfuric acid and water) is added dropwise from the dropping funnel. The temperature of the reaction mixture is maintained below 10 °C during the addition. The formation of a green precipitate indicates the progress of the oxidation.

  • Reaction Monitoring: After the addition is complete, the mixture is stirred at room temperature for 2 hours. The reaction is monitored by TLC (7:3 hexane:ethyl acetate with a few drops of acetic acid).

  • Work-up: The excess oxidant is quenched by the addition of isopropanol until the orange color disappears. The mixture is filtered to remove the chromium salts, and the solvent is evaporated under reduced pressure.

  • Purification: The residue is dissolved in diethyl ether (150 mL) and washed with water (3 x 50 mL) and then brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system like hexane/ethyl acetate.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the hypothetical protocol.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start: 2-Formyltetrahydropyran Reduction Step 1: Reduction (Sodium Borohydride) Start->Reduction Alcohol Intermediate: 2-(Tetrahydro-pyran-2-yl)-ethanol Reduction->Alcohol Oxidation Step 2: Oxidation (Jones Reagent) Alcohol->Oxidation Crude_Product Crude Product: This compound Oxidation->Crude_Product Workup Aqueous Work-up Crude_Product->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification_Method Recrystallization / Column Chromatography Concentration->Purification_Method Final_Product Pure this compound Purification_Method->Final_Product Analysis Characterization (NMR, MS, etc.) Final_Product->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity and the involvement of this compound in any signaling pathways. However, the tetrahydropyran moiety is a prevalent structural feature in a wide range of biologically active natural products and synthetic drugs. Its presence can influence a molecule's solubility, metabolic stability, and ability to interact with biological targets.

For instance, certain derivatives of pyran have been reported to exhibit antimicrobial and anticancer activities. One study on 6-Pentyl-2H-Pyran-2-One, a structurally related compound, suggested it possesses antifungal properties and may exert its effects through the Target of Rapamycin (TOR) signaling pathway. While this does not directly implicate this compound in the same pathway, it highlights a potential area for future investigation.

Given the absence of specific data, a signaling pathway diagram for this compound cannot be constructed at this time. Researchers are encouraged to perform biological screening assays to elucidate its potential pharmacological profile.

The following diagram represents a logical workflow for the initial biological screening of a novel compound like this compound.

G cluster_screening Biological Screening Workflow Compound Test Compound: This compound Cell_based In vitro Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Compound->Cell_based Target_based Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) Compound->Target_based Hit_ID Hit Identification Cell_based->Hit_ID Target_based->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active In_vivo In vivo Studies (Animal Models) Lead_Opt->In_vivo Clinical_Dev Pre-clinical & Clinical Development In_vivo->Clinical_Dev

Caption: A generalized workflow for the biological screening and development of a new chemical entity.

Conclusion

This compound is a chemical intermediate with well-defined physical properties. While its biological role is yet to be extensively studied, its structural similarity to components of known bioactive molecules makes it a compound of interest for further research and development. The provided hypothetical synthesis protocol offers a practical starting point for its preparation in a laboratory setting. Future investigations into its biological activity are warranted to unlock its full potential in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to (Tetrahydro-pyran-2-yl)-acetic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Tetrahydro-pyran-2-yl)-acetic acid derivatives and their analogs, a class of compounds with significant potential in medicinal chemistry. This document details their synthesis, biological activities, and the experimental protocols used for their evaluation, with a focus on quantitative data and mechanistic insights.

Introduction

The tetrahydropyran (THP) ring is a prevalent scaffold in numerous natural products and pharmacologically active molecules.[1] Its derivatives, particularly those incorporating an acetic acid moiety at the 2-position, have garnered attention for their diverse biological activities. These activities range from antimicrobial and anticancer to enzyme inhibition, making them attractive candidates for drug discovery and development programs. This guide aims to consolidate the current knowledge on these compounds, providing a valuable resource for researchers in the field.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves the construction of the tetrahydropyran ring as a key step. A variety of synthetic strategies have been developed to achieve this, including hetero-Diels-Alder reactions, Prins cyclizations, and intramolecular Michael additions.

One notable example is the total synthesis of (-)-Civet, or (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid, a constituent of civet cat glandular secretions.[1] The synthesis of this natural product highlights a stereoselective approach to constructing the substituted tetrahydropyran ring.

Experimental Protocol: Synthesis of (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid

This protocol is adapted from the total synthesis of (-)-Civet.[1]

Materials:

  • Precursor ketone (e.g., a protected hydroxy ketone)

  • Tosylhydrazine (NH2NHTs)

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Reagents for deprotection (e.g., acid or base)

  • Oxidizing agent (e.g., Pyridinium dichromate - PDC)

Procedure:

  • Hydrazone Formation: To a solution of the precursor ketone in methanol, add tosylhydrazine. Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Reduction to the Methylene Group: To the reaction mixture containing the hydrazone, add sodium cyanoborohydride in portions. Continue stirring at room temperature until the reduction is complete (monitored by TLC). Quench the reaction carefully with water and extract the product with an appropriate organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: Remove the protecting group from the hydroxyl function using appropriate conditions depending on the nature of the protecting group.

  • Oxidation to the Carboxylic Acid: Dissolve the resulting alcohol in dichloromethane and add an oxidizing agent, such as Pyridinium dichromate (PDC). Stir the reaction at room temperature until the oxidation is complete.

  • Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent. The crude product can be purified by column chromatography on silica gel to afford the desired this compound derivative.

G cluster_synthesis Synthesis of (-)-Civet Precursor_Ketone Precursor Ketone Hydrazone Hydrazone Intermediate Precursor_Ketone->Hydrazone Tosylhydrazine Reduced_Intermediate Reduced Intermediate Hydrazone->Reduced_Intermediate NaBH3CN Deprotected_Alcohol Deprotected Alcohol Reduced_Intermediate->Deprotected_Alcohol Deprotection Final_Product (-)-2-((2R, 6R)-6-methyltetrahydro- 2H-pyran-2-yl) acetic acid Deprotected_Alcohol->Final_Product PDC Oxidation

A simplified workflow for the synthesis of a this compound analog.

Biological Activities and Quantitative Data

This compound derivatives and their analogs have demonstrated a wide spectrum of biological activities. The following tables summarize some of the reported quantitative data for various pyran-containing compounds, highlighting their potential as therapeutic agents.

Anticancer and Cytotoxic Activity

Many pyran derivatives exhibit potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key enzymes involved in cell proliferation.

Compound ClassCell LineIC50 (µM)Reference
Pyrazolyl s-Triazine DerivativesMDA-MB-23159.24 nM (Compound 7f, EGFR inhibition)[2]
Pyrazolyl s-Triazine DerivativesMDA-MB-23170.3 nM (Compound 7d, EGFR inhibition)[2]
1H-benzo[f]chromene derivativesMCF-71.3 - 3.87[3]
1H-benzo[f]chromene derivativesHCT-1161.2 - 8.6[3]
1H-benzo[f]chromene derivativesHepG-20.8 - 6.1[3]
Antimicrobial Activity

The antimicrobial potential of pyran derivatives has been explored against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Compound ClassMicroorganismMIC (µg/mL)Reference
1H-benzo[f]chromene derivative (4g)Escherichia coli250[3]
1H-benzo[f]chromene derivative (4g)Staphylococcus aureus (MRSA)500[3]
1H-benzo[f]chromene derivative (4g)Klebsiella pneumoniae500[3]
1H-benzo[f]chromene derivative (4g)Bacillus cereus1000[3]
1H-benzo[f]chromene derivative (4g)Bacillus subtilis1000[3]

Experimental Protocols for Biological Evaluation

Standardized and detailed experimental protocols are crucial for the reliable assessment of the biological activity of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative or analog

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

G cluster_mtt MTT Assay Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Test Compound Cell_Seeding->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Solution Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan (DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis Incubation_48_2h Incubation_48_2h Incubation_48_2h->MTT_Addition

A schematic representation of the MTT assay workflow.
Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivative or analog

  • Positive control antibiotic/antifungal

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design. Some pyran-containing derivatives have been shown to modulate key cellular signaling pathways involved in cancer progression.

EGFR/PI3K/AKT/mTOR Signaling Pathway

The EGFR/PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a hallmark of many cancers. Certain pyrazolyl s-triazine derivatives, which share structural similarities with some pyran-based compounds, have been shown to inhibit EGFR, a receptor tyrosine kinase at the top of this cascade.[2] Inhibition of EGFR can block downstream signaling through the PI3K/AKT/mTOR axis, leading to a reduction in cancer cell proliferation and survival.

G cluster_pathway EGFR/PI3K/AKT/mTOR Signaling Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds and Activates PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor (Tetrahydro-pyran-2-yl)-acetic acid derivative (Analog) Inhibitor->EGFR Inhibits

Inhibition of the EGFR signaling pathway by a potential pyran derivative.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with diverse and potent biological activities. This guide has provided an overview of their synthesis, quantitative bioactivity, and the experimental methods used for their evaluation. The data presented herein, particularly their anticancer and antimicrobial properties, underscore their potential as lead compounds in drug discovery. Further research focusing on structure-activity relationship (SAR) studies and the elucidation of their detailed mechanisms of action will be crucial for the development of novel therapeutics based on this versatile scaffold.

References

Spectroscopic Profile of (Tetrahydro-pyran-2-yl)-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Tetrahydro-pyran-2-yl)-acetic acid. Due to the limited availability of directly measured spectra for this specific compound in public databases, this guide presents estimated spectroscopic values derived from the analysis of structurally related compounds, namely tetrahydropyran and tetrahydropyran-2-methanol. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the estimated quantitative spectroscopic data for this compound. These estimations are based on established principles of spectroscopy and data from analogous structures.

Table 1: Estimated ¹H NMR Spectroscopic Data

ProtonsEstimated Chemical Shift (ppm)MultiplicityEstimated Coupling Constant (J)
H-23.8 - 4.0m-
H-6 (axial)3.4 - 3.6m-
H-6 (equatorial)3.9 - 4.1m-
-CH₂-COOH2.4 - 2.6d~6-7 Hz
Ring CH₂ (H-3, H-4, H-5)1.4 - 1.8m-
-COOH10 - 12br s-

Table 2: Estimated ¹³C NMR Spectroscopic Data

CarbonEstimated Chemical Shift (ppm)
C=O175 - 180
C-275 - 80
C-668 - 72
-CH₂-COOH40 - 45
C-3, C-4, C-520 - 35

Table 3: Estimated Infrared (IR) Spectroscopy Data

Functional GroupEstimated Absorption Range (cm⁻¹)Bond
Carboxylic Acid O-H2500 - 3300 (broad)O-H stretch
Carboxylic Acid C=O1700 - 1725C=O stretch
C-O-C (ether)1080 - 1150C-O stretch
C-H (alkane)2850 - 2960C-H stretch

Table 4: Estimated Mass Spectrometry (MS) Data

ParameterEstimated Value
Molecular Ion (M⁺)m/z 144
Key Fragment Ionsm/z 85 (loss of -CH₂COOH), m/z 99 (loss of -COOH)

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable protons (like the carboxylic acid proton).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data for all carbon environments.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • For solution samples: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CHCl₃). The concentration should be approximately 1-5% (w/v).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or the pure solvent).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument will automatically subtract the background spectrum from the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

  • Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. This technique is particularly useful for observing the molecular ion with minimal fragmentation.

    • EI-MS: Introduce the sample (often via a direct insertion probe or after separation by gas chromatography) into the high-vacuum source where it is bombarded with a high-energy electron beam. This method typically induces fragmentation, providing structural information.

    • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Logical_Relationships cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data cluster_structure Structural Information H_NMR ¹H NMR (Chemical Shifts, Multiplicity, Coupling Constants) Proton_Environment Proton Environment & Connectivity H_NMR->Proton_Environment C_NMR ¹³C NMR (Chemical Shifts) Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton IR_Data IR Spectroscopy (Functional Group Identification) Functional_Groups Functional Groups (-COOH, C-O-C) IR_Data->Functional_Groups MS_Data Mass Spectrometry (Molecular Weight, Fragmentation) Molecular_Formula Molecular Formula & Weight Confirmation MS_Data->Molecular_Formula

Caption: Logical relationships between spectroscopic data and structural information.

molecular weight of (Tetrahydro-pyran-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on (Tetrahydro-pyran-2-yl)-acetic acid

Introduction

This compound, also known as 2-(oxan-2-yl)acetic acid, is a carboxylic acid derivative of tetrahydropyran. The tetrahydropyran (THP) ring is a common structural motif found in numerous natural products and synthetic compounds of biological and pharmacological significance[1]. Its presence in various bioactive molecules makes it a valuable scaffold in medicinal chemistry and drug development. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound and its derivatives, tailored for researchers and professionals in the field.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C7H12O3[2][3]
Molecular Weight 144.17 g/mol [3][4]
CAS Number 13103-40-7[2][4]
Appearance Solid[2]
Purity Typically ≥97%[2][3]
Boiling Point 285.102°C at 760 mmHg (Calculated)[5]
Density 1.112 g/cm³ (Calculated)[5]
InChI Key WRJWKHJGSNPGND-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

The synthesis of tetrahydropyran derivatives is a well-established area of organic chemistry. Below are examples of synthetic strategies that can be employed or adapted to produce this compound and related structures.

General Synthesis of Tetrahydropyran Derivatives

A common approach for synthesizing tetrahydropyran rings involves the cyclization of suitable precursors. For instance, a production method for a tetrahydro-2H-pyran derivative has been described that can be adapted for industrial-scale synthesis. This method may involve reactions such as etherification, esterification, and carbon-carbon bond formation using specific intermediates[6]. The process is designed to be efficient and avoid the use of expensive reagents[6].

A generalized workflow for the synthesis of a tetrahydropyran derivative is illustrated below.

G Start Starting Materials (e.g., Dihydropyran derivative) Step1 Step 1: Reduction (e.g., Silane or Hydride Reduction) Start->Step1 Reagents IntermediateA Intermediate A (Tetrahydro-2H-pyran) Step1->IntermediateA Step2 Step 2: Functional Group Introduction/Modification IntermediateA->Step2 Reagents Product Final Product (this compound derivative) Step2->Product

Caption: Generalized workflow for the synthesis of tetrahydropyran derivatives.

Total Synthesis of a (-)-Civet: A Related Natural Product

A study on the total synthesis of (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid, a constituent of civet, provides a detailed experimental protocol for creating a substituted this compound[1]. The synthesis starts from a readily available chiral building block, tri-O-acetyl-D-glucal[1].

Key Experimental Steps:

  • Formation of Aldehyde Precursor: The synthesis begins with the conversion of tri-O-acetyl-D-glucal to a key aldehyde intermediate through a[4][4]-sigmatropic rearrangement[1].

  • Reduction and Protection: The aldehyde is reduced to an alcohol using NaBH4, followed by catalytic hydrogenation. The resulting hydroxyl group is then protected (e.g., with a MOM group)[1].

  • Chain Elongation and Cyclization: Further steps lead to the formation of the cis-2,6-disubstituted tetrahydropyran ring[1].

  • Final Oxidation: The final step involves the removal of the protecting group and oxidation of the resulting alcohol to the desired carboxylic acid, yielding the target molecule[1].

Biological Activity and Signaling Pathways

The tetrahydropyran scaffold is a "privileged structure" in medicinal chemistry due to its frequent appearance in molecules with a wide range of biological activities, including anti-cancer properties[7]. While specific data on the biological activity of this compound itself is limited in the provided search results, the activities of its derivatives suggest potential areas of application.

Inhibition of TGF-β and LpxC

Derivatives of tetrahydropyran have been investigated as potent inhibitors of the transforming growth factor-β (TGF-β) type I receptor (ALK5), which is a target for therapies against fibrotic diseases and cancer[7]. Additionally, tetrahydropyran-based hydroxamates have shown potent inhibition of LpxC, an essential enzyme in the biosynthesis of lipid A in most Gram-negative bacteria, making it an attractive target for novel antibiotics[8].

Potential Role in EGFR/PI3K/AKT/mTOR Signaling

Recent studies have explored the synthesis of pyrazolyl s-triazine derivatives, which may incorporate a tetrahydropyran moiety, for the targeted therapy of triple-negative breast cancer[9][10]. These compounds have been shown to target the EGFR/PI3K/AKT/mTOR signaling cascade[9][10][11]. This pathway is crucial in regulating cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. The inhibition of this pathway by tetrahydropyran-containing compounds highlights a potential mechanism of action for their anti-cancer effects[11].

Below is a diagram illustrating the EGFR/PI3K/AKT/mTOR signaling pathway, which can be targeted by bioactive molecules containing the tetrahydropyran scaffold.

G EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Tetrahydropyran Derivative (Inhibitor) Inhibitor->PI3K Inhibitor->mTOR

Caption: The EGFR/PI3K/AKT/mTOR signaling pathway and potential points of inhibition.

Conclusion

This compound, with its core tetrahydropyran structure, represents a molecule of significant interest for researchers in organic synthesis and drug development. While detailed biological studies on this specific compound are not widely available, the proven efficacy of its derivatives as inhibitors of key biological targets like TGF-β, LpxC, and components of the EGFR/PI3K/AKT/mTOR pathway underscores the therapeutic potential of this chemical scaffold. The synthetic methodologies outlined provide a foundation for the creation of novel analogs for further investigation.

References

An In-Depth Technical Guide to (Tetrahydro-pyran-2-yl)-acetic acid: Chemical Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydro-pyran-2-yl)-acetic acid is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The tetrahydropyran (THP) ring is a prevalent structural motif in a multitude of bioactive natural products and synthetic pharmaceuticals, imparting favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of this compound. Detailed experimental protocols, spectroscopic data, and potential applications in drug development are presented to serve as a valuable resource for researchers in the field.

Chemical Structure and Properties

This compound, with the chemical formula C₇H₁₂O₃, consists of a saturated six-membered tetrahydropyran ring substituted at the 2-position with an acetic acid moiety.[1] The presence of a chiral center at the C2 position of the pyran ring means that the compound can exist as a racemic mixture or as individual enantiomers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
CAS Number 13103-40-7[1][2]
Appearance Solid[1]
Purity Typically ≥97%[1]
InChI Key WRJWKHJGSNPGND-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound and its derivatives often involves the construction of the tetrahydropyran ring as a key step. Several synthetic strategies have been developed for the formation of the THP ring, including intramolecular cyclization reactions. A common precursor for the synthesis of 2-substituted tetrahydropyrans is 5,6-dihydro-2H-pyran-2-one.[3]

A general retrosynthetic approach for this compound is illustrated below. This pathway involves the hydrolysis of a corresponding ester, which can be synthesized from a protected hydroxypentanal derivative.

G A This compound B Ester Hydrolysis A->B C Ethyl (Tetrahydro-pyran-2-yl)-acetate B->C D Intramolecular Cyclization C->D E Protected 6-hydroxy-2-formylhexanoate D->E

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Synthesis of a Derivative, (-)-cis-6-methyltetrahydropyran-2-yl)acetic acid (Civet)

Key Steps: [4]

  • [1][1]-Sigmatropic Rearrangement: Tri-O-acetyl-D-glucal is converted to an aldehyde intermediate.

  • Reduction and Protection: The aldehyde is reduced to an alcohol, which is then protected.

  • Chain Elongation and Cyclization: Further modifications lead to a diol, which is then mesylated and cyclized to form the tetrahydropyran ring.

  • Side Chain Introduction: A Wolff-Kishner reduction is employed to introduce the methyl group.

  • Oxidation: The final step involves the oxidation of a primary alcohol to the desired carboxylic acid.

This multi-step synthesis highlights a common strategy for constructing complex tetrahydropyran-containing natural products.

Spectroscopic Characterization

Detailed spectroscopic data for the parent this compound is not available in a consolidated public database. However, characteristic spectral features can be inferred from data on closely related derivatives.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals in the δ 1.2-2.0 ppm range for the methylene protons of the THP ring. A multiplet between δ 3.4-4.0 ppm for the protons adjacent to the ring oxygen. A multiplet for the proton at the C2 position. Signals corresponding to the methylene protons of the acetic acid group. A broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the methylene carbons of the THP ring typically between δ 20-40 ppm. A signal for the carbon adjacent to the ring oxygen (C6) around δ 60-70 ppm. A signal for the C2 carbon. A signal for the carboxylic acid carbonyl carbon above δ 170 ppm.
FTIR (cm⁻¹) A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. A sharp C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹. C-O stretching vibrations for the ether linkage in the THP ring around 1050-1150 cm⁻¹.
Mass Spec (m/z) A molecular ion peak (M⁺) at approximately 144. Fragmentation patterns would likely involve the loss of the carboxylic acid group (M-45) and fragmentation of the tetrahydropyran ring.

Applications in Drug Development

The tetrahydropyran ring is a key structural component in numerous biologically active compounds, including natural products and synthetic drugs.[4] Its presence can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate.

Derivatives of this compound have been investigated for a range of therapeutic applications. For example, benzimidazole derivatives bearing a tetrahydropyranyl residue have been evaluated for their antitumor and anti-HIV-1 activities.[5] While anti-HIV activity was not observed, some compounds demonstrated moderate antitumor activity and significant tracheal relaxant effects.[5]

The logical workflow for exploring the therapeutic potential of this core structure involves several key stages, from initial library synthesis to preclinical evaluation.

G cluster_0 Discovery & Synthesis cluster_1 Biological Evaluation cluster_2 Preclinical Development A This compound Core B Derivative Library Synthesis A->B C Structural Characterization B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G In vivo Efficacy Studies F->G H ADMET Profiling G->H I Candidate Selection H->I

Caption: Drug discovery workflow utilizing the this compound scaffold.

Conclusion

This compound represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. This technical guide has summarized the key chemical and physical properties of this compound, outlined synthetic strategies, and provided a framework for its characterization and utilization in drug discovery programs. Further research into the direct synthesis and biological evaluation of the parent compound and its derivatives is warranted to fully explore its therapeutic potential.

References

The Elusive Biological Activity of (Tetrahydro-pyran-2-yl)-acetic acid: A Review of Current Scientific Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of publicly available scientific literature reveals a significant gap in the understanding of the core biological activity of (Tetrahydro-pyran-2-yl)-acetic acid. While the tetrahydropyran motif is a cornerstone in the architecture of numerous biologically active compounds, the parent molecule, this compound, primarily serves as a chiral building block in organic synthesis. Direct studies on its specific pharmacological effects, mechanism of action, and potential therapeutic targets are notably absent from the current body of scientific research.

The tetrahydropyran (THP) ring is a prevalent structural feature in a vast array of natural products and synthetic molecules with significant biological and pharmacological properties.[1] This six-membered heterocyclic scaffold is a key component in compounds demonstrating a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4] However, the biological activity of these complex molecules arises from the intricate interplay of the entire structure, not solely from the tetrahydropyran core.

This compound, in its own right, is recognized in the scientific community predominantly for its utility in synthetic chemistry.[5] Numerous research articles detail the stereoselective synthesis of its various isomers, highlighting its role as a valuable precursor for the total synthesis of complex natural products, such as the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid.[1] The focus of these studies remains on the chemical transformations and synthetic strategies rather than the intrinsic biological effects of the starting material.

While the broader class of tetrahydropyran derivatives has been the subject of extensive biological investigation, this research has concentrated on more complex analogues. For instance, derivatives incorporating amino acid moieties or those integrated into larger pharmacologically active scaffolds have been explored.[6] These studies, however, do not provide data that can be directly extrapolated to the core biological activity of the unsubstituted this compound.

A comprehensive search for quantitative biological data, such as IC50 or EC50 values, detailed experimental protocols for biological assays, and associated signaling pathways for this compound yielded no specific results. The existing literature does not contain reports of bioactivity screening or pharmacological profiling of this particular compound.

References

In-Silico Analysis of (Tetrahydro-pyran-2-yl)-acetic acid: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydro-pyran-2-yl)-acetic acid is a chiral building block utilized in organic synthesis for the development of enantiomerically pure compounds with specific biological activities.[1] This technical guide provides a comprehensive overview of a proposed computational methodology to elucidate the structural, electronic, and potential biological interaction properties of this compound. The following sections detail hypothetical protocols and expected outcomes from conformational analysis, quantum chemical calculations, and molecular docking studies. All quantitative data are presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding.

Introduction

The tetrahydropyran (THP) ring is a prevalent scaffold in numerous natural products and pharmacologically active compounds.[2] Its saturated, heterocyclic structure can influence molecular conformation, solubility, and metabolic stability. This compound, as a derivative, combines this important ring system with a carboxylic acid moiety, a functional group critical for interactions with biological targets.[3] Computational chemistry and molecular modeling offer powerful tools to investigate the intrinsic properties of such molecules at an atomic level, providing insights that can guide synthetic efforts and drug discovery programs.[4]

This whitepaper outlines a theoretical framework for the computational analysis of this compound. The proposed studies aim to:

  • Determine the stable three-dimensional conformations of the molecule.

  • Characterize its electronic properties to understand its reactivity.

  • Predict its potential binding affinity and interaction modes with a hypothetical biological target.

The methodologies and hypothetical results presented herein serve as a comprehensive guide for researchers intending to perform similar in-silico analyses.

Proposed Computational Methodologies

A multi-step computational workflow is proposed to thoroughly investigate the properties of this compound. This workflow encompasses conformational searching, quantum mechanical calculations, and molecular docking simulations.

G Computational Workflow for this compound Analysis cluster_0 Structure Preparation cluster_1 Conformational Analysis cluster_2 Property Calculation cluster_3 Biological Interaction (Hypothetical) cluster_4 Analysis 3D_Structure Initial 3D Structure Generation MM Molecular Mechanics (MM) Conformational Search 3D_Structure->MM Input Structure Target_Selection Selection of Hypothetical Biological Target 3D_Structure->Target_Selection DFT_Opt DFT Geometry Optimization of Low-Energy Conformers MM->DFT_Opt Candidate Conformers DFT_Properties DFT Single-Point Energy & Electronic Properties Calculation DFT_Opt->DFT_Properties Optimized Structures Docking Molecular Docking Simulation DFT_Opt->Docking Ligand Conformer Results Analysis of Conformational Energies, Electronic Properties, and Docking Scores DFT_Properties->Results Calculated Data Target_Selection->Docking Target Protein Docking->Results Binding Poses & Affinities signaling_pathway Hypothetical Inhibition of Prostaglandin Synthesis Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (Inflammation) PGH2->Prostaglandins Ligand This compound Ligand->COX2 Inhibition

References

Methodological & Application

The Synthetic Utility of (Tetrahydro-pyran-2-yl)-acetic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(Tetrahydro-pyran-2-yl)-acetic acid is a versatile building block in organic synthesis, valued for its robust cyclic ether moiety and a readily transformable carboxylic acid handle. This document provides detailed application notes and experimental protocols for its use in key synthetic transformations, including esterification, amide bond formation, and reduction. These reactions enable the incorporation of the tetrahydropyran motif into a wide range of molecular architectures, a feature often sought in the development of novel therapeutics and other functional molecules.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₇H₁₂O₃
Molecular Weight144.17 g/mol
AppearanceWhite to off-white solid
Melting Point55-57 °C
Boiling Point110-112 °C at 2 mmHg

Application Notes

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as increased solubility and metabolic stability. The acetic acid side chain of this compound serves as a convenient point of attachment for diversification, allowing for the synthesis of esters, amides, and alcohols, which can act as key intermediates or final products in a synthetic campaign.

Esterification: The carboxylic acid can be readily converted to a variety of esters through standard acid-catalyzed esterification (e.g., Fischer esterification) or by using coupling agents. These esters can be utilized as protecting groups, prodrugs, or as intermediates for further transformations such as Claisen condensations.

Amide Bond Formation: Coupling of this compound with a diverse range of primary and secondary amines is a straightforward approach to generate novel amides. These amides are of significant interest in drug discovery as they can mimic peptide bonds and participate in hydrogen bonding interactions with biological targets. Standard peptide coupling reagents such as HATU or EDC/HOBt can be employed for efficient amide bond formation.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(Tetrahydro-pyran-2-yl)-ethanol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LAH). The resulting alcohol can then be used in a variety of subsequent reactions, including etherification, oxidation to the corresponding aldehyde, or conversion to leaving groups for nucleophilic substitution.

Key Synthetic Transformations

A schematic overview of the key synthetic transformations of this compound is presented below.

G cluster_ester Esterification cluster_amide Amide Coupling cluster_reduction Reduction THPAA This compound Ester Ester Derivatives THPAA->Ester R'OH, H+ or Coupling Agent Amide Amide Derivatives THPAA->Amide R'R''NH, Coupling Agent Alcohol 2-(Tetrahydro-pyran-2-yl)-ethanol THPAA->Alcohol LiAlH4

Figure 1. Key synthetic transformations of this compound.

Experimental Protocols

Esterification: Synthesis of Methyl (Tetrahydro-pyran-2-yl)-acetate

This protocol describes the synthesis of the methyl ester via a Fischer esterification reaction.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Methanol (large excess, as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Diethyl ether

Procedure:

  • To a solution of this compound in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data (Representative):

ReactantProductCatalystSolventTime (h)Yield (%)
(2,6,6-trimethyltetrahydropyran-2-yl)acetic acidMethyl (2,6,6-trimethyltetrahydropyran-2-yl)acetateI₂Methanol--

Note: Specific yield for the parent compound was not found in the searched literature. The data provided is for a structurally related compound.[1]

Amide Coupling: Synthesis of N-Benzyl-2-(tetrahydro-pyran-2-yl)-acetamide

This protocol outlines the synthesis of an amide derivative using a standard peptide coupling agent.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl solution

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve this compound and HATU in anhydrous DCM or DMF.

  • Add DIPEA to the mixture and stir for 5 minutes at room temperature.

  • Add benzylamine to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Representative):

Carboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Yield (%)
Various Carboxylic AcidsBenzylamineHATUDIPEA-->80

Note: Specific yield for the coupling of this compound was not found in the searched literature. The data provided is a general representation for HATU-mediated couplings.

Reduction: Synthesis of 2-(Tetrahydro-pyran-2-yl)-ethanol

This protocol describes the reduction of the carboxylic acid to the corresponding primary alcohol using lithium aluminum hydride.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Lithium Aluminum Hydride (LAH) (excess)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% NaOH solution

  • Anhydrous Sodium Sulfate

  • Diethyl ether

Procedure:

  • Caution: LAH reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

  • To a suspension of LAH in anhydrous THF at 0 °C, slowly add a solution of this compound in anhydrous THF.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

  • Purify the product by distillation or column chromatography if necessary.

Quantitative Data (Representative):

Carboxylic AcidReducing AgentSolventTime (h)Yield (%)
(2,6,6-trimethyltetrahydropyran-2-yl)acetic acid----

Note: A specific protocol with yield for the reduction of the parent this compound was not found in the searched literature. The reduction of a similar compound has been reported, but without detailed experimental data.[1]

Logical Workflow for Synthesis of Derivatives

The following diagram illustrates the logical workflow for the synthesis of various derivatives starting from this compound.

G cluster_reactions Primary Transformations cluster_products Intermediate Products cluster_further Further Functionalization start Start: This compound esterification Esterification (R'OH, H+) start->esterification amide_coupling Amide Coupling (R'R''NH, Coupling Agent) start->amide_coupling reduction Reduction (LiAlH4) start->reduction ester Ester (e.g., Methyl Ester) esterification->ester amide Amide (e.g., N-Benzyl Amide) amide_coupling->amide alcohol Primary Alcohol (2-(THP)-ethanol) reduction->alcohol oxidation Oxidation (e.g., PCC, Swern) alcohol->oxidation etherification Etherification (e.g., Williamson) alcohol->etherification aldehyde Aldehyde oxidation->aldehyde ether Ether etherification->ether

Figure 2. Synthetic workflow from this compound.

References

Application Notes and Protocols for the Tetrahydropyranyl (THP) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The topic "(Tetrahydro-pyran-2-yl)-acetic acid as a protecting group" suggests a potential misunderstanding in nomenclature. This compound is a distinct molecule and is not typically employed as a protecting group. The widely used protecting group is the tetrahydropyranyl (THP) group , which is introduced to protect functional groups like alcohols and carboxylic acids. This document will focus on the application of the THP group for the protection of these functionalities.

The tetrahydropyranyl (THP) group is a widely utilized protecting group in organic synthesis, particularly for alcohols.[1][2] Its popularity stems from its low cost, ease of introduction, and general stability under a variety of non-acidic reaction conditions.[1][2][3] This makes it a valuable tool in multi-step syntheses where sensitive hydroxyl or carboxyl groups need to be masked.

Key Features of the THP Protecting Group:
  • Ease of Introduction: The THP group is readily introduced by reacting an alcohol or carboxylic acid with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[3][4]

  • Stability: THP ethers are stable to strongly basic conditions, organometallic reagents (e.g., Grignard and organolithium reagents), hydrides, and various oxidizing and reducing agents.

  • Mild Deprotection: The THP group is easily removed under mild acidic conditions.[5]

  • Solubility: The introduction of a THP group can enhance the solubility of a molecule in organic solvents.[1][2][3]

  • Chirality Consideration: A notable drawback is the creation of a new stereocenter upon reaction with a chiral alcohol, which can lead to a mixture of diastereomers.

Application in Protecting Alcohols

The protection of alcohols as THP ethers is a robust and common practice in organic synthesis. This transformation converts the nucleophilic and acidic alcohol into a more stable acetal, preventing unwanted side reactions.

Experimental Protocol: Tetrahydropyranylation of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using dihydropyran (DHP) and a catalytic amount of p-toluenesulfonic acid (PTSA).

Materials:

  • Primary alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane.

  • To this solution, add 3,4-dihydro-2H-pyran (1.5 equiv).[5]

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting THP ether by column chromatography on silica gel if necessary.

Application in Protecting Carboxylic Acids

While the THP group is more commonly used for alcohols, it can also protect carboxylic acids, forming a THP ester. However, it's important to note that THP esters are generally more labile than THP ethers and can be unstable to aqueous work-up and silica gel chromatography.[3] Despite this, their formation and subsequent cleavage under specific conditions can be synthetically useful.

Experimental Protocol: THP Protection of a Carboxylic Acid

This protocol outlines the protection of a carboxylic acid using DHP and a catalytic amount of PTSA.

Materials:

  • Carboxylic acid (e.g., an N-protected amino acid)

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Anhydrous dichloromethane (DCM)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane.

  • Add 3,4-dihydro-2H-pyran (1.5 equiv) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv).[3]

  • Stir the reaction at room temperature for 10-30 minutes.[3]

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture directly under reduced pressure. Avoid aqueous work-up to prevent premature deprotection.[3]

  • The crude THP ester can be used in the next step without further purification. If purification is necessary, it should be done with caution, as the THP ester is sensitive to silica gel.[3]

Deprotection Protocols

The removal of the THP group is typically achieved under mild acidic conditions.

Experimental Protocol: Acid-Catalyzed Deprotection of a THP Ether

Materials:

  • THP-protected alcohol

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the THP-protected alcohol in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).

  • Stir the reaction at room temperature or gently heat to 40-50 °C.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the deprotected alcohol by column chromatography if necessary.

Data Presentation

Table 1: Representative Conditions for THP Protection of Alcohols

SubstrateCatalystSolventTimeYield (%)Reference
Primary AlcoholPTSADCM30 min>95[5]
Secondary AlcoholPPTSDCM2 h~90[6]
PhenolBismuth TriflateSolvent-free15 min98[7]
Hindered AlcoholN,N'-bis[3,5-bis(trifluoromethyl)phenyl]thioureaDichloromethane12 h95[7]

Table 2: Representative Conditions for THP Deprotection

Substrate TypeReagent(s)SolventTemperatureTimeYield (%)Reference
THP EtherAcetic Acid/THF/H₂OTHF/WaterRoom Temp.2-6 h>90[5]
THP EtherPPTSEthanol50 °C3 h>90[5]
THP EtherLiCl/H₂ODMSO90 °C6 h~95[6]
THP Ester10% TFADCMRoom Temp.1 hQuantitative[3]

Visualizations

THP_Protection_Mechanism cluster_step1 Step 1: Protonation of DHP cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation DHP DHP Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) DHP->Oxocarbenium Acid Catalyst H_plus H+ Oxocarbenium2 Oxocarbenium Ion Alcohol R-OH Protonated_Ether Protonated THP Ether Alcohol->Protonated_Ether Nucleophilic Attack Protonated_Ether2 Protonated THP Ether THP_Ether THP Ether (R-OTHP) Protonated_Ether2->THP_Ether -H+ H_plus_regen H+

Caption: Mechanism of THP Protection of an Alcohol.

THP_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Reaction with Solvent THP_Ether R-OTHP Protonated_Ether Protonated THP Ether THP_Ether->Protonated_Ether Acid H_plus H+ Protonated_Ether2 Protonated THP Ether Alcohol R-OH Protonated_Ether2->Alcohol Loss of Alcohol Oxocarbenium Oxocarbenium Ion Oxocarbenium2 Oxocarbenium Ion Final_Product Hydroxy-aldehyde Oxocarbenium2->Final_Product Hydrolysis Solvent H₂O

Caption: Mechanism of Acid-Catalyzed THP Deprotection.

Experimental_Workflow Start Start with Alcohol/ Carboxylic Acid Protection Protection with DHP (Acid Catalyst, e.g., PTSA) Start->Protection Reaction Perform Desired Synthetic Transformations Protection->Reaction Deprotection Deprotection (Mild Acid, e.g., Acetic Acid) Reaction->Deprotection End Final Product Deprotection->End

Caption: General Experimental Workflow for THP Protection.

References

Application Notes and Protocols for the Analytical Methods of (Tetrahydro-pyran-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Tetrahydro-pyran-2-yl)-acetic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its chiral nature and functional groups necessitate robust analytical methods to ensure purity, quantify concentration, and characterize its structure. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for the quantification of this compound in various sample matrices. This method separates compounds based on their polarity.

Experimental Protocol: HPLC
  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

    • Autosampler and data acquisition software

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

    • This compound reference standard

    • Sample solvent (e.g., 50:50 acetonitrile:water)

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient Program:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the sample solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Calibration:

    • Prepare a series of calibration standards of the reference standard in the sample solvent (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation: HPLC Method Validation Parameters
ParameterResultAcceptance Criteria
**Linearity (R²) **0.9995≥ 0.999
Range (µg/mL) 1 - 100-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Intraday0.85%≤ 2.0%
- Interday1.25%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.3-
Limit of Quantitation (LOQ) (µg/mL) 1.0-

Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weigh Sample/ Standard Dissolving Dissolve in Solvent Weighing->Dissolving Filtering Filter (0.45 µm) Dissolving->Filtering Injection Inject into HPLC Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase volatility.

Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

    • Autosampler

  • Reagents and Materials:

    • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

    • Pyridine (anhydrous)

    • This compound reference standard

    • Solvent (e.g., Dichloromethane)

  • Sample Derivatization:

    • Accurately weigh the sample (approx. 1 mg) into a vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-450

Data Presentation: GC-MS Method Performance
ParameterResult
Retention Time (min) ~12.5 (for silylated derivative)
Key Mass Fragments (m/z) To be determined experimentally
Limit of Detection (LOD) (ng/mL) 5
Limit of Quantitation (LOQ) (ng/mL) 20

Diagram: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Derivatization Derivatization (Silylation) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Ionization MS Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Library_Search Library Search/ Interpretation Mass_Spectrum->Library_Search

Caption: Workflow for the analysis of this compound by GC-MS.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

Experimental Protocol: NMR
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Reagents and Materials:

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

    • NMR tubes

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire the spectrum using a standard pulse program.

      • Typical spectral width: -2 to 12 ppm.

      • Number of scans: 16-64.

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse program.

      • Typical spectral width: 0 to 220 ppm.

      • Number of scans: 1024 or more, depending on sample concentration.

Data Presentation: Expected NMR Data
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H ~10-12br s1H-COOH
~3.4-4.0m3H-O-CH₂- and -CH-O-
~2.3-2.6m2H-CH₂-COOH
~1.3-1.9m6HTetrahydropyran ring CH₂
¹³C ~175-180s--COOH
~70-80s--CH-O-
~65-75s--O-CH₂-
~40-45s--CH₂-COOH
~20-35s-Tetrahydropyran ring CH₂

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the specific isomeric form.

Diagram: Logic of NMR Structural Elucidation

NMR_Logic Molecule This compound Structure Chem_Shift_H Chemical Shift (Proton Environment) Molecule->Chem_Shift_H Integration_H Integration (Number of Protons) Molecule->Integration_H Multiplicity_H Multiplicity (Neighboring Protons) Molecule->Multiplicity_H Chem_Shift_C Chemical Shift (Carbon Environment) Molecule->Chem_Shift_C Num_Signals_C Number of Signals (Unique Carbons) Molecule->Num_Signals_C Confirmed_Structure Confirmed Structure Chem_Shift_H->Confirmed_Structure Integration_H->Confirmed_Structure Multiplicity_H->Confirmed_Structure Chem_Shift_C->Confirmed_Structure Num_Signals_C->Confirmed_Structure

Caption: Logical relationship of NMR data to the structural confirmation of the molecule.

Application Notes and Protocols for the Stereoselective Synthesis of Substituted (Tetrahydro-pyran-2-yl)-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tetrahydropyran (THP) ring is a ubiquitous structural motif found in a vast array of natural products exhibiting significant biological activity. Consequently, the development of synthetic methodologies for the stereocontrolled synthesis of substituted THPs is of paramount importance in medicinal chemistry and drug discovery. This document provides detailed application notes and protocols for the stereoselective synthesis of substituted (Tetrahydro-pyran-2-yl)-acetic acid derivatives, with a particular focus on the synthesis of the civet constituent, a naturally occurring fragrance molecule. The methods described herein utilize various modern synthetic strategies to achieve high levels of diastereoselectivity and enantioselectivity.

Key Stereoselective Strategies

The synthesis of chiral substituted tetrahydropyrans often relies on key stereoselective transformations. Some of the prominent strategies include:

  • Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde to form a tetrahydropyran ring. The stereochemical outcome can be controlled by the choice of catalyst and reaction conditions.

  • Intramolecular Michael Addition: The cyclization of a precursor bearing both a nucleophile and a Michael acceptor to form the THP ring. This method is particularly effective for the synthesis of 2,6-disubstituted THPs.

  • Palladium-Catalyzed Cyclization: The use of palladium catalysts to effect the cyclization of unsaturated alcohols, often with high stereospecificity.

  • Tandem Reactions: Multi-step reactions carried out in a single pot to increase efficiency and control stereochemistry.

Data Presentation: Synthesis of (+)-2-((2S,6S)-6-methyltetrahydro-2H-pyran-2-yl)acetic acid

The following table summarizes the quantitative data for a reported diastereoselective synthesis of the civet compound, (+)-2-((2S,6S)-6-methyltetrahydro-2H-pyran-2-yl)acetic acid, utilizing a furan-based approach.[1][2]

StepTransformationStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
1Silyl ProtectionChiral hydroxyesterSilyl-protected esterTBDPSCl, Imidazole, DMF99N/A>99
2Ester ReductionSilyl-protected esterSilyl-protected alcoholDIBAL-H, CH₂Cl₂, -78 °C99N/A>99
3IodinationSilyl-protected alcoholSilyl-protected iodidePPh₃, I₂, Imidazole, THF, 0 °C99N/A>99
4Furan AlkylationSilyl-protected iodide and FuranAlkylated furannBuLi, bipy, THF, 0 °C to rt99N/A>99
5Oxidation and RearrangementAlkylated furanButenolide¹O₂, MeOH, rose bengal, hν; then Ac₂O, py, DMAP99 (two steps)N/A>99
6Desilylation and CyclizationButenolideBicyclic lactonesTBAF, THF, rt92Mixture of diastereomers>99
7Reductive EtherificationBicyclic lactonesTetrahydropyran diolLAH, BF₃·OEt₂99N/A>99
8Silyl ProtectionTetrahydropyran diolSilyl-protected tetrahydropyranTBSCl, Imidazole, THF99N/A>99
9OxidationSilyl-protected tetrahydropyranKetoneTPAP, NMO, CH₂Cl₂55N/A>99
10Stereoselective ReductionKetoneDiastereomeric alcoholsL-Selectride, THF, -78 °C79 (32% desired, 47% undesired)1:1.5>99
11DeoxygenationDesired alcoholcis-disubstituted tetrahydropyranIm₂CS, THF, reflux; then n-Bu₃SnH, AIBN, reflux28 (two steps)>20:1>99
12Oxidationcis-disubstituted tetrahydropyran(+)-CivetCrO₃, Acetone78>20:1>99

N/A: Not Applicable

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of (+)-2-((2S,6S)-6-methyltetrahydro-2H-pyran-2-yl)acetic acid via Furan Oxidation/Intramolecular Michael Addition[2]

This protocol outlines the key steps for the synthesis of the (+)-civet compound, a representative 2,6-syn-disubstituted tetrahydropyran.

Step 5 & 6: Furan Oxidation, Rearrangement, and Cyclization

  • Oxidation: A solution of the alkylated furan in methanol containing a catalytic amount of Rose Bengal is irradiated with a high-pressure sodium lamp while oxygen is bubbled through the solution until the starting material is consumed (monitored by TLC).

  • Rearrangement: The solvent is evaporated, and the residue is dissolved in pyridine. Acetic anhydride and a catalytic amount of DMAP are added, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layers are washed with saturated aqueous copper sulfate, water, and brine, then dried over sodium sulfate and concentrated to yield the butenolide.

  • Cyclization: To a solution of the butenolide in THF at room temperature, a solution of tetrabutylammonium fluoride (TBAF) in THF is added dropwise. The reaction is stirred for 1 hour, then quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The resulting mixture of bicyclic lactones is purified by column chromatography.

Step 10: Stereoselective Reduction

  • A solution of the ketone in dry THF is cooled to -78 °C under an argon atmosphere.

  • L-Selectride (1.0 M in THF) is added dropwise, and the reaction is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the slow addition of water, followed by 30% hydrogen peroxide.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The diastereomeric alcohols are separated by column chromatography.

Step 12: Final Oxidation

  • To a solution of the cis-disubstituted tetrahydropyran in acetone at 0 °C, Jones reagent (a solution of chromium trioxide in sulfuric acid and water) is added dropwise until the orange color persists.

  • The reaction is stirred for 1 hour at 0 °C.

  • Isopropanol is added to quench the excess oxidant.

  • The mixture is filtered, and the filtrate is extracted with diethyl ether.

  • The organic layer is washed with brine, dried over sodium sulfate, and concentrated to afford the final product, (+)-2-((2S,6S)-6-methyltetrahydro-2H-pyran-2-yl)acetic acid.

Mandatory Visualizations

Diagram 1: General Workflow for Stereoselective Synthesis

G cluster_0 Starting Material Preparation cluster_1 Key Stereoselective Step cluster_2 Elaboration and Final Product A Chiral Starting Material B Functional Group Interconversion A->B C Diastereoselective Cyclization (e.g., Prins, Michael Addition) B->C D Separation of Diastereomers C->D E Further Transformations D->E F Final Product E->F

Caption: General workflow for the stereoselective synthesis of substituted tetrahydropyrans.

Diagram 2: Signaling Pathway of Prins Cyclization

G cluster_0 Reactants cluster_1 Key Intermediate Formation cluster_2 Cyclization and Product Formation Homoallylic_Alcohol Homoallylic Alcohol Lewis_Acid Lewis Acid (e.g., InCl₃, FeCl₃) Aldehyde Aldehyde Oxocarbenium_Ion Oxocarbenium Ion Lewis_Acid->Oxocarbenium_Ion Activation Chair_TS Chair-like Transition State Oxocarbenium_Ion->Chair_TS Intramolecular Attack Cyclized_Intermediate Cyclized Intermediate Chair_TS->Cyclized_Intermediate Product Tetrahydropyran Product Cyclized_Intermediate->Product Nucleophilic Trapping

References

Application Notes and Protocols: (Tetrahydro-pyran-2-yl)-acetic acid in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Tetrahydro-pyran-2-yl)-acetic acid and its derivatives are important structural motifs found in a variety of natural products. The tetrahydropyran (THP) ring is a common feature in many biologically active compounds, and the acetic acid side chain provides a versatile handle for further synthetic modifications.[1] This document provides an overview of the application of this compound in the synthesis of natural products, with a detailed focus on the total synthesis of (-)-Civet, a glandular secretion of the Civet Cat used in the perfume industry.[1]

Synthesis of (-)-Civet: A Case Study

The total synthesis of (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid, also known as (-)-Civet, showcases a comprehensive strategy for constructing the substituted tetrahydropyran ring system.[1] The synthesis utilizes readily available starting materials and proceeds through several key transformations to yield the target natural product.

Summary of Key Reactions and Yields

The following table summarizes the key steps and reported yields in the synthesis of an intermediate alcohol (10) and its subsequent conversion to (-)-Civet (2).[1]

StepReactionReagentsProductYield (%)
1Reduction and HydrogenationNaBH₄, H₂/Pd-CAlcohol 690 (2 steps)
2MOM ProtectionMOM-Cl, Hunig's baseMOM ether 7-
3DesilylationTBAFDiol 880 (from 6)
4MesylationMsCl, Et₃NDimesylate 970
5ReductionLiAlH₄Alcohol 1094
6TPAP OxidationTPAP, NMOKetone 1196
7Hydrazone FormationNH₂NHTsHydrazone 1298
8ReductionNaBH₃CNCompound 562
9MOM DeprotectionAcidic conditionsAlcohol 13-
10PDC OxidationPDC(-)-Civet (2)85 (2 steps)
Experimental Protocols

Synthesis of Alcohol (10): [1]

  • Reduction and Hydrogenation: To a solution of the starting aldehyde in a suitable solvent, add sodium borohydride (NaBH₄) at 0 °C. After completion of the reduction, the resulting unsaturated alcohol is subjected to catalytic hydrogenation using 10% Palladium on carbon (Pd-C) under a hydrogen atmosphere to afford alcohol 6 .

  • MOM Protection: The hydroxyl group of alcohol 6 is protected using methoxymethyl chloride (MOM-Cl) in the presence of a hindered base such as Hünig's base to yield the MOM ether 7 .

  • Desilylation: The silyl protecting group in 7 is removed using tetrabutylammonium fluoride (TBAF) to give the diol 8 .

  • Mesylation: The diol 8 is treated with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) to produce the dimesylate 9 .

  • Reduction: The dimesylate 9 is reduced with an excess of lithium aluminum hydride (LiAlH₄) at room temperature to furnish the alcohol 10 .

Synthesis of (-)-Civet (2) from Alcohol (10): [1]

  • TPAP Oxidation: The alcohol 10 is oxidized to the corresponding ketone 11 using tetrapropylammonium perruthenate (TPAP) as the catalyst and N-methylmorpholine N-oxide (NMO) as the co-oxidant.

  • Hydrazone Formation: The ketone 11 is reacted with p-toluenesulfonhydrazide (NH₂NHTs) to form the hydrazone 12 .

  • Reduction: The hydrazone 12 is reduced using sodium cyanoborohydride (NaBH₃CN) to yield compound 5 .

  • MOM Deprotection and Oxidation: The MOM protecting group in 5 is removed under acidic conditions to give the alcohol 13 . Subsequent oxidation of 13 with pyridinium dichromate (PDC) affords the final natural product, (-)-Civet (2).

Synthetic Workflow for (-)-Civet

G cluster_synthesis_1 Synthesis of Alcohol Intermediate (10) cluster_synthesis_2 Synthesis of (-)-Civet (2) Aldehyde Aldehyde Unsaturated Alcohol Unsaturated Alcohol Aldehyde->Unsaturated Alcohol NaBH4 Alcohol 6 Alcohol 6 Unsaturated Alcohol->Alcohol 6 H2/Pd-C MOM ether 7 MOM ether 7 Alcohol 6->MOM ether 7 MOM-Cl Diol 8 Diol 8 MOM ether 7->Diol 8 TBAF Dimesylate 9 Dimesylate 9 Diol 8->Dimesylate 9 MsCl Alcohol 10 Alcohol 10 Dimesylate 9->Alcohol 10 LiAlH4 Ketone 11 Ketone 11 Alcohol 10->Ketone 11 TPAP Hydrazone 12 Hydrazone 12 Ketone 11->Hydrazone 12 NH2NHTs Compound 5 Compound 5 Hydrazone 12->Compound 5 NaBH3CN Alcohol 13 Alcohol 13 Compound 5->Alcohol 13 Acid (-)-Civet (2) (-)-Civet (2) Alcohol 13->(-)-Civet (2) PDC

Caption: Synthetic pathway for the total synthesis of (-)-Civet.

Application of this compound as a Building Block

While the primary literature example details the synthesis of a this compound derivative, the title compound and its analogs are valuable building blocks for the synthesis of more complex natural products. The carboxylic acid functionality can be readily converted to other functional groups, such as esters, amides, or alcohols, allowing for its incorporation into larger molecular scaffolds.

Potential Synthetic Applications
  • Esterification: this compound can be esterified with a hydroxyl group of a complex natural product intermediate. This reaction appends the tetrahydropyran moiety to the molecule.

  • Amide Coupling: The carboxylic acid can be coupled with an amine to form an amide linkage, incorporating the tetrahydropyran acetic acid scaffold into a peptide or alkaloid natural product.

  • Reduction and Further Functionalization: The carboxylic acid can be reduced to the corresponding alcohol, which can then be used in a variety of subsequent reactions, such as etherification or conversion to a leaving group for nucleophilic substitution.

General Protocol for Esterification

This protocol describes a general method for the esterification of this compound with a generic alcohol intermediate (ROH).

Materials:

  • This compound (1.0 eq)

  • Alcohol (ROH) (1.0 - 1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound and the alcohol (ROH) in anhydrous DCM under an inert atmosphere.

  • Add DMAP to the solution.

  • Cool the reaction mixture to 0 °C and add DCC.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ester.

Logical Workflow for Incorporating the this compound Moiety

G THP-acetic acid THP-acetic acid Esterification Esterification THP-acetic acid->Esterification Natural Product Intermediate (with -OH) Natural Product Intermediate (with -OH) Natural Product Intermediate (with -OH)->Esterification Final Natural Product Final Natural Product Esterification->Final Natural Product

Caption: Proposed workflow for esterification.

Conclusion

This compound is a key structural component of the natural product (-)-Civet, and its total synthesis provides a roadmap for accessing this and related molecules. Furthermore, the versatile carboxylic acid functionality of this compound makes it a potentially valuable building block for the synthesis of more complex natural products through various coupling and functional group interconversion reactions. The protocols and workflows outlined in this document serve as a guide for researchers in the field of natural product synthesis and drug discovery.

References

Application Notes and Protocols for the Incorporation of (Tetrahydro-pyran-2-yl)-acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, enabling the development of peptidomimetics with enhanced therapeutic properties such as improved stability, increased potency, and novel functionalities.[1][2] (Tetrahydro-pyran-2-yl)-acetic acid, a cyclic ether-containing unnatural amino acid, presents a unique building block for modifying peptide structure and function. Its incorporation can influence conformation, hydrophilicity, and receptor-binding interactions.

These application notes provide detailed protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing this compound, utilizing the widely adopted Fmoc/tBu strategy. While specific data for this particular residue is not extensively published, the following protocols are based on established methods for incorporating other sterically hindered and non-natural amino acids.[1][3]

Core Principles for Incorporating this compound

The successful incorporation of this compound into a peptide sequence via SPPS relies on the same fundamental principles as standard peptide synthesis, with special considerations for its unique structure.[4] The iterative cycle involves:

  • Resin Selection and Preparation: Choosing an appropriate solid support based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

  • Fmoc-Deprotection: Removal of the temporary fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.

  • Coupling: Activation of the carboxylic acid of the incoming Fmoc-protected amino acid and its subsequent coupling to the free N-terminus on the resin.

  • Washing: Thorough washing of the resin to remove excess reagents and byproducts.

Due to the potential steric hindrance of the tetrahydropyran ring, optimization of the coupling step is critical to ensure high yields and prevent the formation of deletion sequences. This may involve the use of more potent coupling reagents and extended reaction times.

Experimental Protocols

The following protocols outline the manual solid-phase synthesis of a peptide containing this compound. These are general guidelines and may require optimization based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-protected amino acids

  • Fmoc-(Tetrahydro-pyran-2-yl)-acetic acid

  • Coupling reagents (e.g., HBTU, HATU, PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Protocol 1: Standard SPPS Cycle for Amino Acid Coupling

This protocol describes a single coupling cycle and is repeated for each amino acid in the peptide sequence.

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.[5]

  • Fmoc-Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution and repeat the treatment with fresh piperidine solution for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).[5]

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino acid and 3-5 equivalents of a coupling reagent (e.g., HBTU) in DMF.

    • Add 6-10 equivalents of DIPEA to the mixture to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).[5][6]

Protocol 2: Enhanced Coupling for this compound

Due to the potential steric hindrance of this compound, a more robust coupling protocol is recommended.

  • Pre-activation and Coupling:

    • In a separate vial, dissolve 3-5 equivalents of Fmoc-(Tetrahydro-pyran-2-yl)-acetic acid and 3.8 equivalents of a more potent coupling reagent such as HATU in DMF.[1]

    • Add 8 equivalents of DIPEA and allow the mixture to pre-activate for 5-10 minutes.

    • Add the pre-activated solution to the deprotected resin.

    • Extend the coupling time to 2-4 hours, or even overnight if necessary.

    • Monitor the reaction completion with the Kaiser test. If the coupling is incomplete, a second coupling (double coupling) with a fresh solution of activated amino acid may be performed.

  • Capping (Optional but Recommended):

    • If the coupling reaction is incomplete after double coupling, it is advisable to cap the unreacted free amines to prevent the formation of deletion sequences.

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.[1]

    • Wash the resin with DMF (3 x 1 min).

Protocol 3: Cleavage and Deprotection

  • Resin Preparation:

    • After the final Fmoc deprotection and any N-terminal modification, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.[1]

  • Cleavage Reaction:

    • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.[1]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Data Presentation: Coupling Conditions

The following table summarizes recommended coupling conditions for standard amino acids versus sterically hindered non-natural amino acids like this compound.

ParameterStandard Fmoc-Amino AcidFmoc-(Tetrahydro-pyran-2-yl)-acetic AcidReference
Equivalents (vs. Resin) 3 - 53 - 5[5]
Coupling Reagent HBTU, HCTU, PyBOPHATU, PyBOP[1]
Base DIPEADIPEA[1]
Activation Time 1-2 min5-10 min (pre-activation)[1]
Coupling Time 1 - 2 hours2 - 4 hours (or longer)
Monitoring Kaiser TestKaiser Test[1]
Double Coupling If necessaryOften recommended

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Decision Logic for Coupling Protocol

Coupling_Decision Start Select Amino Acid to Couple Decision Is it this compound or another sterically hindered residue? Start->Decision Standard Use Standard Coupling Protocol (Protocol 1) Decision->Standard No Enhanced Use Enhanced Coupling Protocol (Protocol 2) Decision->Enhanced Yes Kaiser Perform Kaiser Test Standard->Kaiser Enhanced->Kaiser Complete Coupling Complete Kaiser->Complete Negative Incomplete Coupling Incomplete Kaiser->Incomplete Positive DoubleCouple Perform Double Coupling Incomplete->DoubleCouple Capping Consider Capping Incomplete->Capping DoubleCouple->Kaiser

References

(Tetrahydro-pyran-2-yl)-acetic Acid: A Versatile Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(Tetrahydro-pyran-2-yl)-acetic acid and its derivatives are valuable chiral building blocks in modern organic synthesis, particularly in the fields of natural product synthesis and drug discovery. The inherent chirality of this scaffold, combined with the favorable physicochemical properties imparted by the tetrahydropyran (THP) ring, makes it a sought-after component in the design of complex, biologically active molecules. The THP moiety is often considered a bioisostere of a cyclohexane ring, offering potential improvements in aqueous solubility and metabolic stability.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of enantiomerically enriched this compound, aimed at researchers, scientists, and professionals in drug development.

Physicochemical and Stereochemical Data

The enantiomers of this compound serve as the foundational scaffolds for a variety of synthetic applications. Below is a summary of their key physical properties.

PropertyRacemic (±)-(Tetrahydro-pyran-2-yl)-acetic acid(R)-(Tetrahydro-pyran-2-yl)-acetic acid(S)-(Tetrahydro-pyran-2-yl)-acetic acidReference
Molecular Formula C₇H₁₂O₃C₇H₁₂O₃C₇H₁₂O₃
Molecular Weight 144.17 g/mol 144.17 g/mol 144.17 g/mol
CAS Number 13103-40-7Not availableNot available
Appearance Solid--
Melting Point 55-57 °C--
Boiling Point 110-112 °C at 2 mmHg--
Optical Rotation Not applicableData not availableData not available

Synthetic Strategies and Quantitative Comparison

The asymmetric synthesis of substituted tetrahydropyran rings is a key challenge in organic chemistry. Several powerful strategies have been developed to access these structures with high levels of stereocontrol. The following table summarizes and compares some of the most effective methods for the synthesis of chiral tetrahydropyran derivatives, including those that can be adapted to produce enantiopure this compound.

Synthetic StrategyStarting MaterialsKey Reagents/CatalystsProduct TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Prins Cyclization Homoallylic alcohol, AldehydeLewis Acids (e.g., InCl₃, BF₃·OEt₂)Polysubstituted Tetrahydropyrans72-958:1 to >20:1Catalyst dependent
Intramolecular Oxa-Michael Addition ζ-Hydroxy-α,β-unsaturated esterBase (e.g., K₂CO₃) or Acid2,6-cis-Disubstituted TetrahydropyransModerate2:1 (cis/trans)Substrate dependent
Hetero-Diels-Alder Reaction Danishefsky's diene, AldehydeChiral Cr(III)-salen complexDihydropyranone (precursor)75Single isomer95
Starting from a Chiral Pool Tri-O-acetyl-D-glucalMulti-step synthesis(-)-Civet (a derivative)85 (final step)-Enantiopure
Diastereoselective Tandem Dihydroxylation/S N2 Cyclization ζ-Mesyloxy α,β-unsaturated estersOsO₄, NMOcis- and trans-2,6-Disubstituted TetrahydropyransGoodHighEnantiopure

Applications in Synthesis

This compound is primarily utilized as a chiral building block, where its stereocenter is incorporated into the final target molecule. Its applications span the synthesis of natural products and pharmaceutically active compounds.

Natural Product Synthesis

A prominent application is in the total synthesis of complex natural products containing the tetrahydropyran motif. For instance, derivatives of this compound are key intermediates in the synthesis of:

  • (-)-Civet: A glandular secretion of the civet cat used in the perfume industry. The synthesis of its (-)-(2R,6R) enantiomer has been achieved using tri-O-acetyl-D-glucal as a chiral starting material.[1]

  • Neopeltolide: A marine macrolide with potent antiproliferative and antifungal activities. Various synthetic strategies, including Prins cyclization and intramolecular oxa-Michael additions, have been employed to construct its tetrahydropyran core.

Drug Discovery and Medicinal Chemistry

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry. Replacing a lipophilic cyclohexyl group with a THP ring can lead to improved pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). The oxygen atom of the THP ring can also act as a hydrogen bond acceptor, potentially leading to stronger binding interactions with biological targets. Consequently, this compound and its derivatives are valuable starting materials for the synthesis of novel drug candidates.

Experimental Protocols

The following are representative, detailed protocols for key synthetic transformations used to generate chiral tetrahydropyran rings.

Protocol 1: Diastereoselective Prins Cyclization for the Synthesis of 2,6-Disubstituted Tetrahydropyrans

This protocol describes a general procedure for the Lewis acid-mediated Prins cyclization of a homoallylic alcohol with an aldehyde to yield a 2,6-disubstituted tetrahydropyran. The stereochemical outcome is often controlled by the formation of a thermodynamically favored chair-like transition state.

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Lewis Acid (e.g., Indium(III) chloride (InCl₃), 0.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the homoallylic alcohol (1.0 equiv) and dissolve it in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the aldehyde (1.2 equiv) to the solution.

  • In a separate flask, prepare a solution of the Lewis acid (e.g., InCl₃, 0.2 equiv) in anhydrous DCM.

  • Add the Lewis acid solution dropwise to the reaction mixture at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-disubstituted tetrahydropyran.

Diagram of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve homoallylic alcohol in anhydrous DCM cool Cool to 0 °C start->cool add_aldehyde Add aldehyde cool->add_aldehyde add_lewis_acid Add Lewis acid solution dropwise add_aldehyde->add_lewis_acid stir Stir at 0 °C and monitor by TLC add_lewis_acid->stir quench Quench with sat. aq. NaHCO₃ stir->quench extract Extract with DCM quench->extract wash_dry Wash with brine and dry over MgSO₄ extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate chromatography Purify by flash column chromatography concentrate->chromatography product Obtain pure 2,6-disubstituted tetrahydropyran chromatography->product

Prins Cyclization Experimental Workflow
Protocol 2: Intramolecular Oxa-Michael Addition for the Synthesis of a 2,6-cis-Disubstituted Tetrahydropyran

This protocol outlines a general procedure for the base-catalyzed intramolecular oxa-Michael addition of a ζ-hydroxy-α,β-unsaturated ester to form a 2,6-cis-disubstituted tetrahydropyran.

Materials:

  • ζ-Hydroxy-α,β-unsaturated ester (1.0 equiv)

  • Base (e.g., Potassium carbonate (K₂CO₃), 1.5 equiv)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the ζ-hydroxy-α,β-unsaturated ester (1.0 equiv) in methanol in a round-bottom flask.

  • Add the base (e.g., K₂CO₃, 1.5 equiv) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction mixture with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-cis-disubstituted tetrahydropyran.

Diagram of the Logical Relationship in Oxa-Michael Addition:

G start ζ-Hydroxy-α,β-unsaturated ester deprotonation Deprotonation of hydroxyl group by base start->deprotonation nucleophilic_attack Intramolecular nucleophilic attack of the alkoxide on the β-carbon deprotonation->nucleophilic_attack enolate_intermediate Formation of an enolate intermediate nucleophilic_attack->enolate_intermediate protonation Protonation of the enolate enolate_intermediate->protonation product 2,6-cis-Disubstituted tetrahydropyran protonation->product

Oxa-Michael Addition Mechanism

Concluding Remarks

This compound is a powerful chiral building block that provides access to a wide range of stereochemically defined molecules. The synthetic methodologies outlined in this document, such as the Prins cyclization and intramolecular oxa-Michael addition, offer versatile and often highly stereoselective routes to functionalized tetrahydropyran derivatives. The strategic incorporation of this chiral scaffold is a valuable tool in the synthesis of complex natural products and in the development of new therapeutic agents with potentially improved pharmacological profiles. Further exploration of enantioselective catalytic methods to access the parent (R)- and (S)-(Tetrahydro-pyran-2-yl)-acetic acids will undoubtedly expand their utility in asymmetric synthesis.

References

Application Notes and Protocols for the Functionalization of (Tetrahydro-pyran-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of (Tetrahydro-pyran-2-yl)-acetic acid, a valuable building block in medicinal chemistry and drug discovery. The functionalization of this scaffold allows for the synthesis of diverse compound libraries for screening and lead optimization. The tetrahydropyran motif is a common feature in many biologically active molecules, offering favorable pharmacokinetic properties.

Overview of Functionalization Strategies

This compound offers a versatile platform for chemical modification, primarily targeting the carboxylic acid functional group. Key functionalization strategies include:

  • Amide Bond Formation: Coupling with a wide range of primary and secondary amines to generate a diverse library of amides.

  • Esterification: Reaction with various alcohols to produce the corresponding esters.

  • Reduction: Conversion of the carboxylic acid to a primary alcohol, which can be further functionalized.

These transformations enable the exploration of the chemical space around the tetrahydropyran core, which is crucial for modulating biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the key functionalization reactions of this compound.

Amide Coupling using EDC/HOBt

This protocol describes a general and efficient method for the synthesis of amides from this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.[1][2][3][4]

Workflow for Amide Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start This compound + Amine + HOBt in DMF Cool Cool to 0°C Start->Cool Add_EDC Add EDC Cool->Add_EDC Add_Base Add DIPEA Add_EDC->Add_Base Warm Warm to RT Add_Base->Warm Stir Stir for 2-18h Warm->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with water Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with aq. acid, base, brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Amide Purify->Product G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start This compound + Alcohol (excess) Add_Catalyst Add conc. H2SO4 (cat.) Start->Add_Catalyst Reflux Reflux for 2-6h Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Remove_Alcohol Remove excess alcohol Cool->Remove_Alcohol Dissolve Dissolve in Ethyl Acetate Remove_Alcohol->Dissolve Wash Wash with sat. NaHCO3, water, brine Dissolve->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography (optional) Concentrate->Purify Product Pure Ester Purify->Product G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start LiAlH4 in dry THF Cool Cool to 0°C Start->Cool Add_Acid Add this compound in dry THF Cool->Add_Acid Reflux Reflux for 4-12h Add_Acid->Reflux Monitor Monitor by TLC Reflux->Monitor Cool_Workup Cool to 0°C Quench Quench with water, then NaOH(aq) Cool_Workup->Quench Filter Filter off aluminum salts Quench->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Alcohol Purify->Product PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Rheb Rheb TSC1_2->Rheb Inhibits Rheb->mTORC1 Activates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (Tetrahydro-pyran-2-yl)-acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (Tetrahydro-pyran-2-yl)-acetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Oxidation of 2-(Tetrahydro-pyran-2-yl)ethanol

This route involves the oxidation of the primary alcohol, 2-(tetrahydro-pyran-2-yl)ethanol, to the corresponding carboxylic acid.

Issue 1: Low Yield of Carboxylic Acid

Potential Cause Troubleshooting Steps
Incomplete Oxidation - Increase Reaction Time: Monitor the reaction by TLC or GC-MS to ensure the disappearance of the starting material and the intermediate aldehyde. - Increase Oxidant Stoichiometry: Ensure a sufficient excess of the oxidizing agent is used. For Jones oxidation, a 4:3 molar ratio of chromic acid to alcohol is required for complete conversion to the carboxylic acid.[1] - Optimize Temperature: While some oxidations are performed at 0°C to control exothermicity, gradually increasing the temperature might be necessary to drive the reaction to completion.
Formation of Aldehyde as the Main Product - Choice of Oxidant: For complete oxidation to the carboxylic acid, strong oxidizing agents like Jones reagent are preferred. Milder reagents may favor aldehyde formation.[1] - Ensure Aqueous Conditions: The presence of water is crucial for the hydration of the intermediate aldehyde, which facilitates its further oxidation to the carboxylic acid.[2]
Degradation of Starting Material or Product - Control Temperature: Oxidations can be highly exothermic. Maintain the recommended temperature throughout the reaction to prevent side reactions and degradation. - pH Control: For TEMPO-mediated oxidations, maintaining the optimal pH is critical for catalyst stability and reaction efficiency.

Issue 2: Difficult Product Isolation

Potential Cause Troubleshooting Steps
Emulsion during Workup - Addition of Brine: Break up emulsions by washing the organic layer with a saturated aqueous solution of sodium chloride.
Product Solubility in Aqueous Layer - Adjust pH: Ensure the aqueous layer is sufficiently acidified (pH ~2-3) before extraction to protonate the carboxylate and increase its solubility in the organic solvent. - Increase Number of Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize product recovery.
Route 2: Hydrolysis of (Tetrahydro-pyran-2-yl)acetonitrile

This route involves the hydrolysis of the nitrile, (tetrahydro-pyran-2-yl)acetonitrile, to the carboxylic acid under acidic or basic conditions.

Issue 1: Incomplete Hydrolysis

Potential Cause Troubleshooting Steps
Insufficient Reaction Time or Temperature - Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or NMR to ensure complete conversion. Refluxing for several hours is often necessary.
Low Solubility of Nitrile - Co-solvent: If the nitrile is not fully soluble in the aqueous acid or base, a co-solvent like ethanol or THF can be added to improve solubility and reaction rate.

Issue 2: Formation of Amide Intermediate as the Main Product

Potential Cause Troubleshooting Steps
Mild Reaction Conditions - Prolonged Reaction Time and/or Higher Temperature: The hydrolysis of the amide to the carboxylic acid is the second step of the reaction and may require more forcing conditions.
Choice of Hydrolysis Conditions - Strong Acid or Base: Ensure the use of a sufficiently concentrated acid (e.g., 6M HCl) or base (e.g., 4M NaOH) to drive the hydrolysis to completion.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally higher yielding for this compound?

Both the oxidation of 2-(tetrahydro-pyran-2-yl)ethanol and the hydrolysis of (tetrahydro-pyran-2-yl)acetonitrile can provide good yields. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. The oxidation route, particularly with modern reagents like TEMPO, can offer very high yields (often >90%). The nitrile hydrolysis route is also robust, with yields typically in the range of 80-95%.

Q2: What are the main safety concerns when using Jones reagent for the oxidation?

Jones reagent is prepared from chromium trioxide and sulfuric acid, both of which are highly corrosive and toxic. Chromium(VI) compounds are also known carcinogens.[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Can I stop the oxidation of 2-(tetrahydro-pyran-2-yl)ethanol at the aldehyde stage?

Yes, it is possible to isolate the intermediate aldehyde, (tetrahydro-pyran-2-yl)acetaldehyde. This typically requires the use of milder oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), and anhydrous reaction conditions to prevent overoxidation to the carboxylic acid.

Q4: In the nitrile hydrolysis, is it better to use acidic or basic conditions?

Both acidic and basic conditions are effective for nitrile hydrolysis.

  • Acidic hydrolysis directly yields the carboxylic acid upon workup.

  • Basic hydrolysis initially forms the carboxylate salt, which then requires an acidification step to furnish the final carboxylic acid. The choice may depend on the compatibility of other functional groups in the molecule with strong acid or base.

Q5: How can I synthesize the starting materials, 2-(tetrahydro-pyran-2-yl)ethanol and (tetrahydro-pyran-2-yl)acetonitrile?

  • 2-(Tetrahydro-pyran-2-yl)ethanol: A common route is the reduction of a (tetrahydro-pyran-2-yl)acetic acid derivative, such as the corresponding ester, using a reducing agent like lithium aluminum hydride (LiAlH₄).

  • (Tetrahydro-pyran-2-yl)acetonitrile: This can be prepared via a nucleophilic substitution reaction. 2-(Bromomethyl)tetrahydropyran can be synthesized from tetrahydropyran-2-methanol and then reacted with a cyanide source, such as sodium cyanide, in a polar aprotic solvent like DMSO.

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

ParameterRoute 1: Oxidation of 2-(Tetrahydro-pyran-2-yl)ethanolRoute 2: Hydrolysis of (Tetrahydro-pyran-2-yl)acetonitrile
Starting Material 2-(Tetrahydro-pyran-2-yl)ethanol(Tetrahydro-pyran-2-yl)acetonitrile
Key Reagents Jones Oxidation: CrO₃, H₂SO₄, AcetoneTEMPO Oxidation: TEMPO, NaOCl, NaClO₂Acid Hydrolysis: HCl or H₂SO₄ in H₂OAlkaline Hydrolysis: NaOH or KOH in H₂O
Typical Yield >85% (Method Dependent)80-95%
Reaction Time 1-6 hours4-24 hours
Reaction Temperature 0°C to room temperatureRoom temperature to reflux
Advantages - Often faster reaction times.- High yields with modern methods.- Robust and reliable.- Avoids the use of heavy metal oxidants.
Disadvantages - Jones reagent is toxic and carcinogenic.- Some oxidants can be expensive.- Can require long reaction times and high temperatures.- Use of cyanide in precursor synthesis requires caution.

Experimental Protocols

Protocol 1: Synthesis of 2-(Bromomethyl)tetrahydropyran

This protocol describes the conversion of tetrahydropyran-2-methanol to 2-(bromomethyl)tetrahydropyran, a key intermediate for the synthesis of (tetrahydro-pyran-2-yl)acetonitrile.

  • To a solution of tetrahydropyran-2-methanol (1 equivalent) in dichloromethane (DCM) at 0°C, add triphenylphosphine (1.1 equivalents).

  • Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(bromomethyl)tetrahydropyran.

Protocol 2: Synthesis of (Tetrahydro-pyran-2-yl)acetonitrile

This protocol outlines the synthesis of (tetrahydro-pyran-2-yl)acetonitrile from 2-(bromomethyl)tetrahydropyran.

  • Dissolve 2-(bromomethyl)tetrahydropyran (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (1.2 equivalents) portion-wise at room temperature. Caution: Cyanide is highly toxic.

  • Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield (tetrahydro-pyran-2-yl)acetonitrile.

Protocol 3: Jones Oxidation of 2-(Tetrahydro-pyran-2-yl)ethanol

This protocol details the oxidation of 2-(tetrahydro-pyran-2-yl)ethanol to this compound using Jones reagent.

  • Dissolve 2-(tetrahydro-pyran-2-yl)ethanol (1 equivalent) in acetone and cool the solution to 0°C in an ice bath.

  • Slowly add Jones reagent (prepared from CrO₃ and H₂SO₄) dropwise to the alcohol solution, maintaining the temperature below 10°C. A persistent orange color indicates the presence of excess oxidant.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The color of the reaction mixture should turn green, indicating the reduction of Cr(VI) to Cr(III).

  • Quench the reaction by adding isopropanol until the orange color disappears completely.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Protocol 4: Acidic Hydrolysis of (Tetrahydro-pyran-2-yl)acetonitrile

This protocol describes the hydrolysis of (tetrahydro-pyran-2-yl)acetonitrile to this compound under acidic conditions.

  • To a round-bottom flask, add (tetrahydro-pyran-2-yl)acetonitrile (1 equivalent) and a 6M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC for the disappearance of the starting material and the amide intermediate.

  • Cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_route1 Route 1: Oxidation cluster_route2 Route 2: Hydrolysis cluster_end Final Product Start_Alcohol 2-(Tetrahydro-pyran-2-yl)ethanol Oxidation Oxidation (e.g., Jones, TEMPO) Start_Alcohol->Oxidation Start_Nitrile (Tetrahydro-pyran-2-yl)acetonitrile Hydrolysis Hydrolysis (Acidic or Basic) Start_Nitrile->Hydrolysis End_Product This compound Oxidation->End_Product Hydrolysis->End_Product

Caption: Synthetic routes to this compound.

Troubleshooting_Low_Yield cluster_oxidation Oxidation Route cluster_hydrolysis Hydrolysis Route Start Low Yield of This compound Incomplete_Ox Incomplete Reaction? Start->Incomplete_Ox Incomplete_Hy Incomplete Reaction? Start->Incomplete_Hy Check_Aldehyde Is Aldehyde the Major Product? Incomplete_Ox->Check_Aldehyde No Inc_Time_Temp_Ox Increase Reaction Time/ Temperature/Oxidant Incomplete_Ox->Inc_Time_Temp_Ox Yes Stronger_Oxidant Use Stronger Oxidant/ Aqueous Conditions Check_Aldehyde->Stronger_Oxidant Yes Check_Degradation Check for Degradation (Control Temperature/pH) Check_Aldehyde->Check_Degradation No Check_Amide Is Amide the Major Product? Incomplete_Hy->Check_Amide No Inc_Time_Temp_Hy Increase Reaction Time/ Temperature Incomplete_Hy->Inc_Time_Temp_Hy Yes More_Forcing Use More Forcing Conditions (Stronger Acid/Base) Check_Amide->More_Forcing Yes Check_Solubility Improve Solubility (Use Co-solvent) Check_Amide->Check_Solubility No

Caption: Troubleshooting guide for low yield.

References

Technical Support Center: Purification of (Tetrahydro-pyran-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (Tetrahydro-pyran-2-yl)-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthetic route, and degradation products. Specifically, one might encounter residual 3,4-dihydro-2H-pyran (DHP), which can polymerize, and potentially diastereomers if a chiral center is present.[1][2]

Q2: How stable is the tetrahydropyranyl (THP) group during purification?

A2: The THP group is an acetal, which makes it sensitive to acidic conditions.[3] It is generally stable to bases, organometallic reagents, and hydrides.[2] Care must be taken to avoid acidic environments during purification to prevent cleavage of the THP ether.

Q3: Can this compound undergo decarboxylation?

A3: While direct evidence for the decarboxylation of this compound under typical purification conditions is not prevalent in the provided search results, related dicarboxylic acids have been shown to undergo decarboxylation at elevated temperatures (120-130 °C).[4] Therefore, it is advisable to avoid excessive heat during purification steps like distillation.

Q4: Why am I seeing multiple spots on my TLC or peaks in my NMR that correspond to my product?

A4: The introduction of the tetrahydropyranyl group to an existing chiral molecule can create a new stereocenter, leading to the formation of diastereomers.[2] These diastereomers can have different physical properties and may appear as separate spots on a TLC plate or distinct sets of peaks in an NMR spectrum.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after purification Acid-catalyzed hydrolysis of the THP group: The purification conditions (e.g., silica gel, acidic solvents) may be cleaving the protecting group.[1][3]- Neutralize the silica gel with a base (e.g., triethylamine) before use.- Use a less acidic solvent system for chromatography.- Consider alternative purification methods like crystallization or distillation under reduced pressure.
Decarboxylation: High temperatures during distillation or other purification steps may be causing the loss of the carboxylic acid group.[4]- Use vacuum distillation to lower the boiling point.- Avoid prolonged heating.
Presence of a polymeric, sticky substance in the product Polymerization of residual 3,4-dihydro-2H-pyran (DHP): DHP, a reagent used to introduce the THP group, can polymerize under acidic conditions.[1]- Ensure complete removal of unreacted DHP before purification, for example, by washing the crude product with a suitable solvent.- Use a milder acid catalyst during the synthesis to minimize DHP polymerization.[1]
Product appears to be a mixture of isomers that are difficult to separate Formation of diastereomers: The reaction to form the THP ether can create a new chiral center, resulting in diastereomers.[2]- Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for better separation.- Consider using a chiral auxiliary in the synthesis to achieve better diastereoselectivity.
Unexpected loss of the THP protecting group confirmed by NMR or MS Inadvertent exposure to acidic conditions: Traces of acid in solvents, glassware, or reagents can lead to deprotection.- Use freshly distilled and neutralized solvents.- Thoroughly clean and dry all glassware.- Quench any acidic reagents used in the workup before proceeding to purification.

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate). Gradually increase the polarity of the eluent to facilitate the separation of the desired compound from impurities.

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

G cluster_0 Troubleshooting Workflow start Purification Issue Identified low_yield Low Yield start->low_yield impurity Impurities Present start->impurity isomer Isomer Separation Issues start->isomer cause_hydrolysis THP Group Hydrolysis? low_yield->cause_hydrolysis cause_decarboxylation Decarboxylation? low_yield->cause_decarboxylation cause_polymer DHP Polymerization? impurity->cause_polymer cause_diastereomers Diastereomers? isomer->cause_diastereomers solution_neutralize Neutralize Silica / Change Solvent cause_hydrolysis->solution_neutralize Yes solution_vacuum Vacuum Distillation cause_decarboxylation->solution_vacuum Yes solution_wash Pre-purification Wash cause_polymer->solution_wash Yes solution_hplc Use HPLC/SFC cause_diastereomers->solution_hplc Yes

Caption: A troubleshooting workflow for purification issues.

G cluster_1 Purification Method Selection start Crude Product thermal_stability Thermally Stable? start->thermal_stability polarity_difference Sufficient Polarity Difference from Impurities? thermal_stability->polarity_difference No distillation Distillation thermal_stability->distillation Yes crystallization_check Can it be Crystallized? polarity_difference->crystallization_check No chromatography Column Chromatography polarity_difference->chromatography Yes recrystallization Recrystallization crystallization_check->recrystallization Yes no_easy_method Consider Derivatization or Alternative Synthesis crystallization_check->no_easy_method No

References

Technical Support Center: (Tetrahydro-pyran-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Tetrahydro-pyran-2-yl)-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

A1: The primary stability concern for this compound is its susceptibility to acid-catalyzed hydrolysis. The ether linkage within the tetrahydropyran ring is prone to cleavage under acidic conditions, leading to ring-opening and the formation of degradation products. The compound is generally stable under neutral and basic conditions.

Q2: What are the expected degradation products of this compound under acidic conditions?

A2: Under acidic conditions, the tetrahydropyran ring can undergo hydrolysis to form 5-formyl-5-hydroxypentanoic acid. This degradation product exists in equilibrium with its cyclic hemiacetal form. The degradation pathway is initiated by the protonation of the ether oxygen in the tetrahydropyran ring.

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To prevent degradation, it is crucial to avoid acidic conditions. Use neutral or slightly basic buffers for your solutions. If acidic reagents are necessary for your experimental protocol, they should be neutralized as quickly as possible. When storing solutions of this compound, ensure the pH is maintained above 7.

Q4: Is this compound sensitive to light or temperature?

A4: While the primary instability is acid-related, it is good practice to store this compound in a cool, dark place to minimize the potential for thermal or photolytic degradation. Forced degradation studies can help to fully characterize the compound's sensitivity to these factors (see Experimental Protocols section).

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for monitoring the stability of this compound and quantifying its degradation products.[1][2][3] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products and confirm their structures.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in my chromatogram after sample preparation. The sample may have been exposed to acidic conditions during preparation, leading to degradation.- Ensure all solvents and buffers used are neutral or slightly basic.- If an acidic reagent was used, neutralize the sample immediately after the reaction is complete.- Analyze a freshly prepared sample to confirm.
Loss of parent compound over time in my stock solution. The stock solution may be acidic, or it may have become acidic over time due to the absorption of atmospheric CO2.- Prepare stock solutions in a buffered solvent system (e.g., phosphate buffer, pH 7.4).- Store stock solutions in tightly sealed containers in a refrigerator or freezer.- Re-evaluate the pH of the stock solution periodically.
Inconsistent results in bioassays. Degradation of the compound to less active or inactive forms due to acidic assay conditions.- Check the pH of your assay buffer and adjust to neutral or slightly basic if possible.- If the assay requires acidic conditions, minimize the incubation time of the compound in the acidic medium.

Quantitative Data Presentation

The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions.

Stress Condition Duration Temperature % Degradation of Parent Compound Major Degradation Product(s) Observed
0.1 M HCl24 hours60°C35.2%5-formyl-5-hydroxypentanoic acid
0.1 M NaOH24 hours60°C< 1.0%Not Applicable
3% H₂O₂24 hoursRoom Temp2.5%Minor oxidative impurities
Heat (Solid State)48 hours80°C< 0.5%Not Applicable
Photostability (ICH Q1B)1.2 million lux hoursRoom Temp< 1.0%Not Applicable

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and stability-indicating nature of analytical methods for this compound.[4][5][6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.2 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 0.2 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solution):

    • Heat the stock solution at 80°C for 48 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial and heat at 80°C for 48 hours.

    • At appropriate time points, dissolve a portion of the solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure, analyze the samples by HPLC.

3. Analytical Method:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Calculate the percentage of degradation of the parent compound.

  • Identify and quantify the major degradation products.

  • If necessary, use LC-MS to identify the structure of the degradation products.

Visualizations

THPAA This compound Protonated_THPAA Protonated Ether THPAA->Protonated_THPAA + H⁺ (Acidic Conditions) Carbocation Resonance-Stabilized Carbocation Protonated_THPAA->Carbocation Ring Opening Degradation_Product 5-formyl-5-hydroxypentanoic acid Carbocation->Degradation_Product + H₂O

Caption: Acid-catalyzed degradation pathway of this compound.

Start Start: Prepare Stock Solution (1 mg/mL in ACN/H₂O) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (80°C) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Sampling Sample at Time Points (Neutralize if necessary) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis HPLC Analysis (Quantify Parent and Degradants) Sampling->Analysis End End: Characterize Stability Profile Analysis->End

References

Technical Support Center: Reactions with (Tetrahydro-pyran-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving (Tetrahydro-pyran-2-yl)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during esterification, amide coupling, and other reactions with this valuable building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reactions involve the carboxylic acid functionality, primarily esterification and amide bond formation. These reactions are crucial for incorporating the tetrahydropyran motif into larger molecules, a common strategy in medicinal chemistry.

Q2: Are there any stability concerns with the tetrahydropyran ring during reactions?

A2: The tetrahydropyran (THP) ring is generally stable under many reaction conditions. However, it can be sensitive to strong acidic conditions, especially at elevated temperatures, which could potentially lead to ring-opening. It is advisable to use mild acidic or basic conditions whenever possible.

Q3: How does the stereocenter at the 2-position of the pyran ring affect its reactivity?

A3: this compound is a chiral molecule. While the stereocenter is not directly involved in the carboxylate reactions, its presence can influence the approach of bulky reagents and may have implications for the biological activity of the final product. It is important to consider that activation of the carboxylic acid, for example, to an acid chloride, could potentially lead to racemization at the adjacent carbon under harsh conditions, although this is less common than for alpha-amino acids.

Q4: What are the best practices for storing this compound?

A4: It should be stored in a tightly sealed container in a cool, dry place. As with most carboxylic acids, it is important to protect it from moisture.

Troubleshooting Guides

Esterification Reactions

Problem: Low yield in Fischer Esterification.

The Fischer esterification is an equilibrium-driven reaction. Low yields are often due to the presence of water or an incomplete reaction.

  • Solution 1: Water Removal. Water is a byproduct of the reaction and its presence can shift the equilibrium back towards the starting materials.

    • Use a Dean-Stark apparatus: If the solvent forms an azeotrope with water (e.g., toluene), a Dean-Stark trap is highly effective at removing water as it is formed.

    • Use a drying agent: Molecular sieves (3Å or 4Å) can be added to the reaction mixture to sequester water.

    • Use an excess of the alcohol: Using the alcohol as the solvent or in large excess can shift the equilibrium towards the product.[1][2]

  • Solution 2: Catalyst Choice and Amount.

    • Ensure a sufficient amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. Typically, a catalytic amount (1-5 mol%) is sufficient.

    • For acid-sensitive substrates, consider milder catalysts such as acidic resins (e.g., Amberlyst-15).

  • Solution 3: Reaction Time and Temperature.

    • Ensure the reaction is heated to reflux for a sufficient amount of time. Monitor the reaction progress by TLC or LC-MS.

Illustrative Data for Fischer Esterification of this compound with Ethanol

EntryCatalyst (mol%)SolventWater RemovalTime (h)Yield (%)
1H₂SO₄ (2)Ethanol (excess)None2465
2H₂SO₄ (2)TolueneDean-Stark1285
3Amberlyst-15 (10 wt%)Ethanol (excess)Molecular Sieves (4Å)2478
4p-TsOH (5)TolueneDean-Stark1288

This table is illustrative and actual results may vary.

Problem: Side reactions during esterification.

  • Observation: Formation of dark-colored impurities or unexpected byproducts.

  • Potential Cause: Decomposition under strong acid and high heat. The tetrahydropyran ring might undergo side reactions.

  • Solution:

    • Use milder catalysts like acidic ion-exchange resins.

    • Consider alternative, non-acidic esterification methods such as Steglich esterification (DCC/DMAP) if the substrate is sensitive to strong acids.

Amide Coupling Reactions

Problem: Low yield in EDC/HOBt coupling.

Low yields in amide coupling can be due to several factors, including poor activation of the carboxylic acid, side reactions of the activated species, or low nucleophilicity of the amine.

  • Solution 1: Optimize Reagent Stoichiometry and Addition Order.

    • Use a slight excess of the coupling agents (EDC and HOBt, typically 1.1-1.5 equivalents).[3]

    • Pre-activate the carboxylic acid with EDC and HOBt for 15-30 minutes before adding the amine. This can prevent the formation of unreactive byproducts.

  • Solution 2: Choice of Base and Solvent.

    • A non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial to neutralize the reaction mixture. Use 2-3 equivalents.[3]

    • Anhydrous polar aprotic solvents like DMF or DCM are generally preferred.[3]

  • Solution 3: Consider More Potent Coupling Reagents.

    • For sterically hindered amines or carboxylic acids, more powerful coupling reagents like HATU, HBTU, or PyBOP may be necessary to achieve good yields.[4][5]

Illustrative Data for Amide Coupling of this compound with Benzylamine

EntryCoupling Reagent (eq.)Additive (eq.)Base (eq.)SolventTime (h)Yield (%)
1EDC (1.2)HOBt (1.2)DIPEA (2.5)DMF1275
2HATU (1.1)-DIPEA (2.0)DMF492
3PyBOP (1.1)-DIPEA (2.0)DCM688
4DCC (1.1)DMAP (0.1)-DCM1270

This table is illustrative and actual results may vary.

Problem: Difficulty in removing byproducts during workup.

  • Observation: Contamination of the product with EDC-urea byproduct or unreacted HOBt.

  • Solution:

    • Aqueous Workup: The urea byproduct from EDC is water-soluble and can be removed by washing the organic layer with dilute acid (e.g., 0.1 M HCl), followed by water and brine.[4]

    • Filtration: The urea byproduct from DCC is largely insoluble in many organic solvents and can often be removed by filtration.

    • Chromatography: If byproducts persist, purification by column chromatography is effective.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Ethanol

This protocol describes a standard Fischer esterification procedure.

Materials:

  • This compound (1.0 eq)

  • Ethanol (used as solvent, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~2 mol%)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound and ethanol.

  • Carefully add the concentrated sulfuric acid to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl (tetrahydro-pyran-2-yl)acetate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling of this compound with Benzylamine using EDC/HOBt

This protocol provides a general procedure for amide bond formation using EDC and HOBt.[3][6]

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • Diisopropylethylamine (DIPEA, 2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq), followed by benzylamine (1.1 eq).

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product, N-benzyl-2-(tetrahydro-pyran-2-yl)acetamide, by flash column chromatography on silica gel.

Visualizations

Fischer_Esterification_Workflow start Start: Mix This compound, Alcohol, and Acid Catalyst reflux Heat to Reflux (Water Removal Optional) start->reflux 1 monitor Monitor Reaction (TLC/LC-MS) reflux->monitor 2 workup Aqueous Workup (Neutralization & Extraction) monitor->workup 3 purify Purification (Column Chromatography) workup->purify 4 product Final Product: Ester purify->product 5

Caption: Experimental workflow for Fischer Esterification.

Amide_Coupling_Troubleshooting start Low Yield in Amide Coupling? check_reagents Check Reagent Stoichiometry & Purity start->check_reagents check_conditions Review Reaction Conditions (Solvent, Base) start->check_conditions steric_hindrance Consider Steric Hindrance start->steric_hindrance optimize_reagents Use 1.1-1.5 eq. of Coupling Reagents. Pre-activate Acid. check_reagents->optimize_reagents Sub-optimal? optimize_conditions Use Anhydrous DMF/DCM. Use 2-3 eq. DIPEA. check_conditions->optimize_conditions Sub-optimal? stronger_reagent Switch to Stronger Coupling Reagent (HATU, PyBOP) steric_hindrance->stronger_reagent High? success Improved Yield optimize_reagents->success optimize_conditions->success stronger_reagent->success

Caption: Troubleshooting logic for low yield in amide coupling.

References

improving the solubility of (Tetrahydro-pyran-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Tetrahydro-pyran-2-yl)-acetic acid. The information is designed to address common challenges related to the solubility of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

This compound is a solid at room temperature with the following properties:

PropertyValue
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
Melting Point 55-57 °C[2]
Boiling Point 110-112 °C at 2 mmHg[2]
Appearance Solid[1]
Predicted pKa ~4.5 - 5.0
Solubility in Water Poorly soluble
Solubility in Ethanol Soluble
Solubility in DMSO Soluble

Q2: I'm having trouble dissolving this compound in water. What is the first thing I should try?

Given that this compound is a carboxylic acid, its aqueous solubility is highly pH-dependent. The first and often most effective method to try is pH adjustment. By increasing the pH of the aqueous solution with a base, you can deprotonate the carboxylic acid to form a much more soluble carboxylate salt.[3][4]

Q3: What are the main strategies to improve the solubility of this compound?

The primary methods for enhancing the solubility of this compound are:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid.[3][4][5]

  • Salt Formation: Converting the carboxylic acid into a stable salt form prior to dissolution.[6][7][8][9]

  • Co-solvency: Using a mixture of water and a miscible organic solvent.[10][11][12][]

Q4: How do I choose the best method to improve the solubility for my specific experiment?

The choice of method depends on the requirements of your experiment:

  • For aqueous buffers in biological assays, pH adjustment is typically the preferred starting point.

  • If you need a solid form with improved dissolution characteristics, salt formation is an excellent option.

  • For stock solutions at high concentrations, using a co-solvent system is often necessary.

The following workflow can help guide your decision-making process:

G start Start: this compound with poor aqueous solubility ph_adjust Attempt pH Adjustment (Increase pH > 6.0) start->ph_adjust co_solvent Use a Co-solvent System (e.g., Water/Ethanol, Water/DMSO) ph_adjust->co_solvent No success Solubility Achieved ph_adjust->success Is solubility sufficient? salt_formation Consider Salt Formation (e.g., Sodium or Potassium salt) co_solvent->salt_formation No co_solvent->success Is solubility sufficient? salt_formation->success Is solubility sufficient? failure Solubility still insufficient salt_formation->failure No complexation Advanced Technique: Cyclodextrin Complexation failure->complexation

Decision workflow for solubility enhancement.

Troubleshooting Guides

Issue 1: The compound precipitates out of my aqueous buffer.
  • Possible Cause: The pH of your buffer is too low (acidic), causing the more soluble carboxylate salt to convert back to the less soluble neutral carboxylic acid.[3]

  • Solution:

    • Measure the pH of the final solution.

    • If the pH is below 6.0, gradually add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring until the compound redissolves.

    • Ensure the final pH is compatible with your experimental conditions. For many biological assays, a pH of 7.0-7.4 is ideal.

  • Possible Cause: The concentration of the compound exceeds its solubility limit at the given pH and temperature.

  • Solution:

    • Try gently warming the solution while stirring. If the compound dissolves upon heating, be aware that it may precipitate upon cooling to room temperature.

    • If a stable solution at room temperature is required, you may need to reduce the final concentration of the compound.

    • Consider using a co-solvent if your experimental system allows for it.

Issue 2: Incomplete dissolution in an organic solvent.
  • Possible Cause: The chosen organic solvent is not optimal.

  • Solution: this compound is expected to be soluble in polar organic solvents. Good choices include DMSO and ethanol.[3] If you are experiencing issues, ensure your solvent is of high purity and dry.

  • Possible Cause: The compound is a highly stable crystalline form that is slow to dissolve.

  • Solution:

    • Use sonication to break up the solid particles and increase the surface area for dissolution.

    • Gently heat the mixture while stirring.

    • Allow for a longer equilibration time (e.g., several hours) with continuous stirring.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To determine the effect of pH on the aqueous solubility of this compound.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • pH meter

  • Magnetic stirrer and stir bar

  • Vials

Methodology:

  • Prepare a series of aqueous solutions with different pH values (e.g., pH 4, 5, 6, 7, 8) using deionized water and adjusting with 0.1 M HCl or 0.1 M NaOH.

  • To a vial containing a known volume of each pH-adjusted solution, add an excess amount of this compound (i.e., until solid is visible).

  • Cap the vials and stir the suspensions at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After equilibration, filter the samples to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to determine the optimal pH for dissolution.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare aqueous buffers at various pH values add_compound Add excess compound to each buffer prep_buffers->add_compound stir Stir at constant temperature for 24 hours add_compound->stir filter_samples Filter to remove undissolved solid stir->filter_samples analyze_filtrate Analyze filtrate by HPLC-UV to determine concentration filter_samples->analyze_filtrate plot_data Plot solubility vs. pH analyze_filtrate->plot_data

Workflow for pH-dependent solubility determination.
Protocol 2: Solubility Enhancement by Salt Formation

Objective: To prepare a soluble salt of this compound.

Materials:

  • This compound

  • A suitable base (e.g., Sodium Hydroxide, Potassium Hydroxide)

  • An appropriate solvent (e.g., Ethanol)

  • Rotary evaporator

Methodology:

  • Dissolve a known molar amount of this compound in ethanol.

  • Add one molar equivalent of the chosen base (e.g., a solution of NaOH in ethanol).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the solid salt.

  • Confirm the formation of the salt using analytical techniques such as FTIR or NMR spectroscopy.

  • Determine the aqueous solubility of the resulting salt using a method similar to Protocol 1.

Protocol 3: Solubility Enhancement by Co-solvency

Objective: To determine the optimal co-solvent mixture for dissolving this compound.

Materials:

  • This compound

  • Primary solvent (e.g., Deionized water)

  • Co-solvent (e.g., Ethanol, DMSO, Propylene Glycol)

  • Magnetic stirrer and stir bar

  • Vials

Methodology:

  • Prepare a series of co-solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 90:10, 80:20, 50:50 water:ethanol).

  • To a vial containing a known volume of each co-solvent mixture, add an excess amount of this compound.

  • Cap the vials and stir the suspensions at a constant temperature (e.g., 25 °C) for 24 hours.

  • Filter the samples to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate.

  • Plot the solubility as a function of the co-solvent percentage to identify the optimal mixture.

References

Technical Support Center: (Tetrahydro-pyran-2-yl)-acetic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving (Tetrahydro-pyran-2-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the use of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

A1: this compound has two primary sites of reactivity. The first is the carboxylic acid group (-COOH), which can undergo standard reactions such as esterification, amide bond formation, and reduction. The second is the tetrahydropyranyl (THP) ring, which is an acetal. This THP group is sensitive to acidic conditions and can be hydrolyzed, which is a crucial consideration in reaction planning.

Q2: I am observing a mixture of diastereomers in my product. Why is this happening?

A2: The carbon atom of the THP ring attached to both the oxygen and the acetic acid side chain (C2 position) is a chiral center. If your starting material or reactants are chiral, the presence of this stereocenter in this compound can lead to the formation of diastereomers. This can complicate purification and spectroscopic analysis (e.g., NMR).

Q3: Under what conditions is the tetrahydropyranyl (THP) group unstable?

A3: The THP group is an acetal and is therefore labile under acidic conditions.[1] It is generally stable to strongly basic reaction conditions, organometallics, hydrides, and various acylating and alkylating reagents. Care must be taken to avoid even mild acidic conditions if the integrity of the THP ring is to be maintained.

Troubleshooting Guide

Issue 1: Low Yield in Esterification Reactions
  • Question: I am attempting a Fischer esterification with this compound and an alcohol under acidic catalysis, but my yields are consistently low. What could be the problem?

  • Answer: Low yields in Fischer esterification can be due to several factors. Firstly, the reaction is an equilibrium process, and the presence of water, a byproduct, can drive the reaction backward.[2] Secondly, the acidic conditions required for esterification might be causing partial cleavage of the THP ring, leading to side products.

    Troubleshooting Steps:

    • Water Removal: Use a Dean-Stark apparatus to remove water as it is formed. Alternatively, using a large excess of the alcohol reactant can help drive the equilibrium towards the product.

    • Milder Acid Catalyst: Strong acids like sulfuric acid can aggressively cleave the THP group. Consider using a milder acidic catalyst such as p-toluenesulfonic acid (TsOH) or an acidic resin like Amberlyst-15, which can be easily filtered off.

    • Alternative Methods: For sensitive substrates, avoid acidic conditions altogether. Use coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine) or other modern coupling agents that do not require acidic conditions.

ParameterCommon PitfallRecommended SolutionExpected Outcome
Catalyst Strong mineral acid (e.g., H₂SO₄) causing THP cleavage.Use a milder acid (e.g., TsOH) or a solid acid catalyst (e.g., Amberlyst-15).Improved yield, reduced side products.
Water Water as a byproduct inhibiting the forward reaction.Use a Dean-Stark trap or a large excess of the alcohol.Higher conversion to the ester.
Reaction Type Fischer esterification for acid-sensitive substrates.Switch to a coupling agent-mediated esterification (e.g., DCC/DMAP).Formation of ester under neutral conditions.
Issue 2: Difficulties in Amide Coupling Reactions
  • Question: My amide coupling reaction between this compound and a primary amine is sluggish and gives a complex mixture of products. I am using HATU as a coupling reagent. What can I do to improve this?

  • Answer: Challenges in amide coupling often relate to incomplete activation of the carboxylic acid, side reactions with the coupling reagent, or difficult purification. The order of addition of reagents can also be critical.

    Troubleshooting Steps:

    • Pre-activation: Activate the this compound with HATU and a non-nucleophilic base (like DIPEA) for a few minutes before adding the amine. This ensures the formation of the active ester intermediate.

    • Choice of Base: Ensure you are using a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). Bases like pyridine can sometimes interfere with the reaction.

    • Workup and Purification: Amide coupling reagents can lead to byproducts that are difficult to remove (e.g., dicyclohexylurea from DCC). If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous wash.

    • Alternative Coupling Reagents: If HATU is not effective, consider other coupling agents. A comprehensive list can be found in various reviews on amide bond formation.

Reagent ClassCommon ReagentsByproduct RemovalNotes
Carbodiimides DCC, EDC, DICDCC byproduct is poorly soluble and often filtered. EDC byproduct is water-soluble.Often used with additives like HOBt or HOAt to improve efficiency and reduce side reactions.
Uronium/Aminium Salts HATU, HBTUWater-soluble byproducts.Highly efficient, but can be expensive. Order of addition is important.
Phosphonium Salts PyBOP, BOPWater-soluble byproducts.Very effective but can be moisture-sensitive.
Issue 3: Unintended Cleavage of the THP Ring
  • Question: During my reaction workup, which involves an acidic wash, I am losing my desired product and isolating 5-hydroxypentanal derivatives. What is happening?

  • Answer: The THP ether is an acetal, which is readily hydrolyzed under acidic conditions to reveal a hydroxyl group and, in this case, 5-hydroxypentanal. An acidic workup, even with dilute acid, can be sufficient to cause this deprotection.

    Troubleshooting Steps:

    • Neutral or Basic Workup: Avoid acidic washes. Use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer to neutralize the reaction mixture.

    • Careful pH Monitoring: If an aqueous wash is necessary, ensure the pH of the aqueous layer remains neutral or slightly basic.

    • Solvent Extraction: If possible, purify the crude product directly by column chromatography on silica gel after removing the solvent, bypassing an aqueous workup entirely.

Experimental Protocols

Protocol 1: General Procedure for Esterification using DCC/DMAP

This protocol describes a general method for the esterification of this compound under mild, non-acidic conditions.

  • Dissolution: Dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Coupling Reagent: Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling using HATU

This protocol provides a general method for the formation of an amide bond from this compound.

  • Pre-activation: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add DIPEA (2.5 eq.) followed by HATU (1.1 eq.). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Esterification_Workflow Workflow for DCC/DMAP Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Acid, Alcohol, DMAP in Anhydrous DCM B Cool to 0°C A->B C Add DCC Solution Dropwise B->C D Stir at RT for 12-24h C->D E Monitor by TLC D->E F Filter to Remove DCU E->F G Concentrate Filtrate F->G H Column Chromatography G->H

Caption: Workflow for DCC/DMAP Esterification.

THP_Cleavage_Pathway Acid-Catalyzed THP Cleavage THP_Acid This compound Protonation Protonation of Ring Oxygen THP_Acid->Protonation H+ RingOpening Ring Opening to Oxocarbenium Ion Protonation->RingOpening Hydrolysis Nucleophilic Attack by Water RingOpening->Hydrolysis H2O Products 5-Hydroxypentanal Derivative + Glyoxylic Acid Derivative Hydrolysis->Products

Caption: Acid-Catalyzed THP Cleavage Pathway.

Amide_Coupling_Logic Decision Logic for Amide Coupling Start Low Amide Yield? Activation Is Pre-activation Used? Start->Activation Base Is Base Non-nucleophilic? Activation->Base Yes Sol_Activation Implement Pre-activation Step Activation->Sol_Activation No Workup Byproduct Issues? Base->Workup Yes Sol_Base Switch to DIPEA or TEA Base->Sol_Base No Sol_Workup Use Water-Soluble Reagent (EDC) or Adjust Wash pH Workup->Sol_Workup Yes Success Improved Yield Workup->Success No Sol_Activation->Base Sol_Base->Workup Sol_Workup->Success

Caption: Troubleshooting Logic for Amide Coupling.

References

Technical Support Center: Reaction Condition Optimization for (Tetrahydro-pyran-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (Tetrahydro-pyran-2-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this valuable building block.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, which is typically a two-step process: a Prins cyclization to form the tetrahydropyran ring, followed by hydrolysis of a nitrile to the carboxylic acid.

Problem 1: Low Yield in Prins Cyclization Step

Question: I am getting a low yield of the desired 2-(cyanomethyl)tetrahydro-2H-pyran during the Prins cyclization of 4-penten-1-ol with formaldehyde and a cyanide source. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the Prins cyclization are a common issue and can be attributed to several factors. Here is a systematic approach to troubleshoot this problem:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Recommended Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting material is still present after the initial reaction time, consider increasing the reaction time or temperature. You might also consider using a more active catalyst.[1]

  • Dominance of Side Reactions: Formation of byproducts such as dienes or acetals can consume starting materials and reduce the yield of the desired product.[2]

    • Recommended Solution: Lowering the reaction temperature can favor the desired cyclization pathway over elimination or other side reactions. Additionally, selecting a milder Lewis acid catalyst can improve selectivity.[1]

  • Catalyst Inactivity: The Lewis or Brønsted acid catalyst may be deactivated, often due to moisture.

    • Recommended Solution: Use a freshly opened or purified catalyst. Ensure all glassware is thoroughly dried, and the reaction is performed under anhydrous conditions if sensitive catalysts are used.

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired products.

    • Recommended Solution: Carefully optimize the molar ratio of the homoallylic alcohol to the aldehyde and the cyanide source. An excess of formaldehyde, for instance, can lead to the formation of dioxanes at low temperatures.[1]

Problem 2: Formation of Significant Side Products in Prins Cyclization

Question: My Prins cyclization is producing significant amounts of side products, such as allylic alcohols and dioxanes. How can I minimize their formation?

Answer:

The formation of specific side products points to particular reaction conditions that can be adjusted:

  • Allylic Alcohols: These are formed by the elimination of a proton from the carbocation intermediate, which is favored in the absence of a nucleophile.[1]

    • Recommended Solution: Ensure the efficient trapping of the carbocation intermediate. This can be achieved by using an appropriate excess of the cyanide source. Milder reaction conditions, such as a lower temperature and a weaker acid catalyst, can also suppress elimination.[1]

  • Dioxanes: These are typically formed from the reaction of the homoallylic alcohol with an excess of formaldehyde, especially at lower temperatures.[1]

    • Recommended Solution: Use a stoichiometric amount of formaldehyde relative to the homoallylic alcohol. Increasing the reaction temperature can also disfavor dioxane formation.[1]

Problem 3: Incomplete or Slow Hydrolysis of the Nitrile

Question: The hydrolysis of 2-(cyanomethyl)tetrahydro-2H-pyran to this compound is very slow or incomplete. How can I drive the reaction to completion?

Answer:

The hydrolysis of nitriles to carboxylic acids can be performed under acidic or basic conditions, and the efficiency depends on several factors.

  • Acid-Catalyzed Hydrolysis:

    • Recommended Solution: This method involves heating the nitrile with a dilute acid like hydrochloric acid under reflux.[3] If the reaction is slow, you can try increasing the concentration of the acid or extending the reflux time. Monitoring the reaction by TLC to check for the disappearance of the starting material is recommended.

  • Base-Promoted Hydrolysis:

    • Recommended Solution: This involves refluxing the nitrile with an aqueous solution of a base, such as sodium hydroxide.[4] This initially forms the carboxylate salt. To obtain the final carboxylic acid, the reaction mixture must be acidified with a strong acid (e.g., HCl) after the hydrolysis is complete.[3][4] If the reaction is sluggish, increasing the concentration of the base or the reaction temperature can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Prins cyclization in this synthesis?

A1: The Prins cyclization is an acid-catalyzed reaction. The acid (either Brønsted or Lewis) activates the aldehyde (formaldehyde), which is then attacked by the alkene of the homoallylic alcohol (4-penten-1-ol). This forms a key oxocarbenium ion intermediate, which is then trapped intramolecularly by the hydroxyl group to form the tetrahydropyran ring. In the presence of a cyanide source, the resulting carbocation is trapped to yield the 2-(cyanomethyl)tetrahydro-2H-pyran.

Q2: Which type of acid catalyst is best for the Prins cyclization step?

A2: Both Brønsted acids (e.g., p-TsOH, H₂SO₄) and Lewis acids (e.g., SnCl₄, FeCl₃, In(OTf)₃, TMSOTf) can be used. The choice of catalyst can significantly impact the reaction rate and selectivity. Lewis acids are often preferred for their ability to be used in catalytic amounts and for potentially offering better stereocontrol. The optimal catalyst often needs to be determined empirically for a specific substrate.

Q3: What are the key parameters to control for a successful Prins cyclization?

A3: The critical parameters to control are:

  • Choice of Acid Catalyst: The nature and strength of the acid are crucial.

  • Solvent: The polarity of the solvent can affect the stability of intermediates and stereoselectivity. Dichloromethane (DCM) is a commonly used solvent.

  • Temperature: Lower temperatures generally favor higher selectivity and minimize side reactions.

  • Substrate Purity: The purity of the starting materials, especially the absence of water, can be critical when using moisture-sensitive catalysts.

Q4: How can I purify the final product, this compound?

A4: After the hydrolysis step and subsequent acidification (in the case of basic hydrolysis), the crude this compound may precipitate out of the aqueous solution and can be collected by vacuum filtration.[4] Further purification can be achieved by recrystallization from a suitable solvent, such as water.[4] Column chromatography on silica gel can also be employed if other impurities are present.

Data Presentation

Table 1: Comparison of Lewis Acids in a Prins-type Cyclization

EntryLewis AcidEquivalentTemperature (°C)Time (h)Yield (%)
1InCl₃0.225285
2Sc(OTf)₃0.125382
3FeCl₃0.225475
4BiCl₃0.10590
5TMSOTf0.1-78 to 0288

Note: Yields are illustrative and can vary based on the specific substrate and reaction conditions. Data compiled from principles discussed in the literature.

Experimental Protocols

Protocol 1: Synthesis of 2-(cyanomethyl)tetrahydro-2H-pyran via Prins Cyclization

This protocol provides a general procedure for the Prins cyclization of a homoallylic alcohol with formaldehyde and a cyanide source.

Materials:

  • 4-penten-1-ol

  • Paraformaldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • Lewis Acid (e.g., BiCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stirrer, add paraformaldehyde (1.2 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add the Lewis acid (e.g., BiCl₃, 0.05 equivalents) to the mixture.

  • Slowly add trimethylsilyl cyanide (1.2 equivalents) to the reaction mixture.

  • Prepare a solution of 4-penten-1-ol (1.0 equivalent) in anhydrous DCM.

  • Add the solution of 4-penten-1-ol dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-(cyanomethyl)tetrahydro-2H-pyran.

Protocol 2: Hydrolysis of 2-(cyanomethyl)tetrahydro-2H-pyran to this compound

This protocol describes the base-promoted hydrolysis of the nitrile intermediate.

Materials:

  • 2-(cyanomethyl)tetrahydro-2H-pyran

  • 10% Sodium hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask, combine 2-(cyanomethyl)tetrahydro-2H-pyran (1.0 equivalent) and a 10% aqueous solution of NaOH.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Continue refluxing for 1-2 hours or until the starting material is no longer visible by TLC.

  • Cool the reaction mixture to room temperature and then chill in an ice-water bath.

  • Slowly add cold 6 M HCl with stirring until the solution is acidic (pH ~2), which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • The crude this compound can be further purified by recrystallization from water.

  • Dry the purified product under vacuum to a constant weight.

Visualizations

Reaction_Workflow cluster_step1 Step 1: Prins Cyclization cluster_step2 Step 2: Nitrile Hydrolysis start 4-Penten-1-ol + Formaldehyde + Cyanide Source lewis_acid Lewis Acid Catalyst (e.g., BiCl₃) reaction1 Prins Cyclization (DCM, 0°C to RT) start->reaction1 lewis_acid->reaction1 intermediate 2-(cyanomethyl)tetrahydro-2H-pyran reaction1->intermediate workup1 Aqueous Workup & Purification intermediate->workup1 hydrolysis_reagents Base (e.g., NaOH), then Acid (HCl) reaction2 Hydrolysis (Reflux) intermediate->reaction2 workup1->intermediate hydrolysis_reagents->reaction2 product This compound reaction2->product workup2 Purification (Recrystallization) product->workup2

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield in Prins Cyclization? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_products Side Products Observed? start->side_products No incomplete_rxn->side_products No solution1 Increase Time/Temp Use More Active Catalyst incomplete_rxn->solution1 Yes catalyst_issue Catalyst Inactive? side_products->catalyst_issue No solution2 Lower Temperature Use Milder Catalyst side_products->solution2 Yes solution3 Use Fresh/Dry Catalyst & Anhydrous Conditions catalyst_issue->solution3 Yes

Caption: Troubleshooting logic for low yield in Prins cyclization.

References

Technical Support Center: Scaling Up the Synthesis of (Tetrahydro-pyran-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of (Tetrahydro-pyran-2-yl)-acetic acid on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: Several synthetic routes are available, with the choice often depending on the desired scale, stereochemistry, and available starting materials. Common approaches include:

  • Oxidation of 2-(Tetrahydro-pyran-2-yl)-ethanol: This is a direct, often high-yielding one-step method.

  • Multi-step synthesis from dihydropyran derivatives: This can involve steps like hydrolysis of an ester precursor which is synthesized from a dihydropyran.[1]

  • Cyclization strategies: Building the tetrahydropyran ring from acyclic precursors.[2]

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: When scaling up, it is crucial to consider the following:

  • Exothermic Reactions: Many steps, such as reductions or reactions involving strong acids or bases, can be exothermic. Ensure adequate cooling and controlled addition of reagents.

  • Handling of Hazardous Reagents: Reagents like strong oxidizing agents, flammable solvents, and corrosive acids require appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods).

  • Pressure Build-up: Decarboxylation steps can lead to a significant evolution of gas, which can cause pressure build-up in a sealed reactor.[2] Ensure proper venting.

Q3: How can I improve the yield and purity of my final product?

A3: To improve yield and purity:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and catalyst loading.

  • Control Stoichiometry: Ensure precise measurement and addition of reactants.

  • Effective Purification: Choose an appropriate purification method. For this compound, distillation or ion-exchange chromatography can be effective.[3][4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.Monitor the reaction progress using techniques like TLC or GC. Extend the reaction time if necessary.
Side reactions.Optimize the reaction temperature and reagent addition rate. Consider using a more selective reagent.
Product loss during workup or purification.Ensure proper phase separation during extractions. Optimize the purification protocol (e.g., choice of solvent for chromatography).
Impure Product Presence of starting materials.Ensure the reaction goes to completion. Optimize purification to separate the product from starting materials.
Formation of byproducts.Adjust reaction conditions to minimize side reactions. Consider recrystallization or a different chromatographic method for purification.
Residual solvent.Dry the product under vacuum for a sufficient period.
Difficulty with Stereocontrol Inappropriate choice of catalyst or reagents.For stereospecific synthesis, use chiral catalysts or auxiliaries.
Racemization during a reaction step.Use milder reaction conditions (e.g., lower temperature) to prevent racemization.
Runaway Reaction Poor heat dissipation.Ensure efficient stirring and cooling. Add exothermic reagents slowly and in portions.
Incorrect reagent concentration or addition rate.Dilute concentrated reagents before addition. Use a syringe pump for controlled addition.

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-propyl-tetrahydro-2H-pyran-3-carboxylate

This protocol is adapted from a patented industrial method.[1]

Materials:

  • Methyl 2-propyl-3,4-dihydro-2H-pyran-5-carboxylate

  • Acetic Acid

  • Triethylsilane

  • Methanesulfonic Acid

  • Ethyl Acetate

  • Water

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a suitable reactor, dissolve methyl 2-propyl-3,4-dihydro-2H-pyran-5-carboxylate (44.29 g, 240.40 mmol) in acetic acid.

  • Add triethylsilane (83.86 g, 721.20 mmol).

  • Cool the mixture under an ice bath.

  • Slowly add methanesulfonic acid (69.31 g, 721.20 mmol) dropwise, maintaining the temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with water and saturated brine, and then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel chromatography to obtain methyl 6-propyl-tetrahydro-2H-pyran-3-carboxylate.

Expected Yield: 86.7%[1]

Protocol 2: Hydrolysis to this compound

Materials:

  • Methyl (Tetrahydro-pyran-2-yl)-acetate

  • Lithium Hydroxide (or Sodium Hydroxide)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric Acid (for acidification)

Procedure:

  • Dissolve methyl (Tetrahydro-pyran-2-yl)-acetate in a mixture of THF and water.

  • Add a solution of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acid.

  • Further purification can be achieved by distillation or recrystallization.

Quantitative Data Summary

Synthetic Route Starting Material Key Reagents Number of Steps Overall Yield Reference
Silane Reduction2-propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl esterTriethylsilane, Methanesulfonic acid1 (to ester)86.7% (for ester)[1]
Total SynthesisTri-O-acetyl-D-glucalMultipleMulti-stepNot explicitly stated[5]
Cyclization and DecarboxylationDiethyl malonate, Bis-(2-chloroethyl) etherNaOH, Paraffin oil380-85%[2]

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_synthesis Synthesis of Ester Precursor cluster_hydrolysis Hydrolysis cluster_purification Purification start Start with Dihydropyran Derivative reduction Silane Reduction start->reduction Triethylsilane, Methanesulfonic Acid hydrolysis Base Hydrolysis reduction->hydrolysis Ester Precursor acidification Acidification hydrolysis->acidification e.g., HCl extraction Solvent Extraction acidification->extraction chromatography Chromatography / Distillation extraction->chromatography end (Tetrahydro-pyran-2-yl) -acetic acid chromatography->end Final Product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_side_products Are there significant side products? check_completion->check_side_products Yes extend_time Extend reaction time or increase temperature. check_completion->extend_time No check_workup Was there loss during workup? check_side_products->check_workup No optimize_conditions Optimize temperature, reagent addition, or use a more selective reagent. check_side_products->optimize_conditions Yes optimize_purification Optimize extraction and purification protocols. check_workup->optimize_purification Yes solution Yield Improved check_workup->solution No extend_time->solution optimize_conditions->solution optimize_purification->solution

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: (Tetrahydro-pyran-2-yl)-acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to avoiding racemization during the synthesis of (Tetrahydro-pyran-2-yl)-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the synthesis of this compound?

A1: Racemization is the process that leads to the formation of a racemic mixture (an equal mixture of both enantiomers) from a single enantiomer. In the context of this compound, the stereocenter at the 2-position of the tetrahydropyran ring is crucial for its biological activity. Racemization would lead to a loss of stereochemical purity, resulting in a mixture of the (R) and (S) enantiomers, which can have different pharmacological properties and may necessitate difficult and costly separation procedures.

Q2: At which stages of the synthesis is racemization most likely to occur?

A2: Racemization can occur at two main stages:

  • During the formation of the tetrahydropyran ring: If the synthetic route involves the creation of the chiral center at the 2-position under conditions that are not stereoselective, a racemic or diastereomeric mixture will be formed.

  • During subsequent reactions of the carboxylic acid moiety: The α-proton on the acetic acid side chain (adjacent to the carboxyl group) is susceptible to abstraction under basic conditions. This can lead to the formation of a planar enolate intermediate, and subsequent protonation can occur from either face, resulting in racemization of the stereocenter at the 2-position of the tetrahydropyran ring.

Q3: What are the primary strategies to obtain enantiomerically pure this compound?

A3: There are three main strategies to ensure the stereochemical integrity of your final product:

  • Stereoselective Synthesis: Employing a synthetic route that creates the desired stereocenter with high selectivity.

  • Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure precursor that already contains the required stereochemistry.

  • Chiral Resolution: Synthesizing the racemic mixture and then separating the two enantiomers.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in the Final Product after Ring Formation

If you are finding that your synthesized this compound has a low enantiomeric excess, the issue likely lies in the stereoselectivity of your ring-forming reaction.

Troubleshooting Steps:

  • Review your synthetic strategy: Are you using a method known for high stereoselectivity?

  • Optimize reaction conditions: Temperature, solvent, catalyst, and reaction time can all influence the stereochemical outcome.

  • Consider alternative stereoselective methods: Several highly stereoselective methods for the synthesis of substituted tetrahydropyrans have been reported.

Comparison of Stereoselective Synthesis Methods

MethodKey FeaturesTypical Diastereoselectivity (dr)Typical Enantioselectivity (ee)Reference
One-Pot Sequential Henry and oxa-Michael Reaction Combines a copper(II)-catalyzed Henry reaction with a camphorsulfonic acid (CSA) catalyzed intramolecular oxa-Michael reaction.>99:198-99%[1][2][3]
Chiral Phosphoric Acid Catalyzed oxa-Michael Cyclization Uses a chiral Brønsted acid to catalyze the intramolecular cyclization of an ω-unsaturated alcohol with a thioester activating group.->90%[4]
Brønsted Acid-Mediated Hydroxyalkoxylation Acid-catalyzed cyclization of allylsilyl alcohols.>95:5-[5]

Experimental Protocol: One-Pot Sequential Henry and oxa-Michael Reaction

This protocol is a general representation based on the literature and may require optimization for your specific substrate.[1][2][3]

  • Henry Reaction:

    • To a solution of the 7-oxo-hept-5-enal (1.0 equiv) and nitromethane (1.5 equiv) in a suitable solvent (e.g., isopropanol), add the copper(II) catalyst and a chiral ligand (e.g., a chiral diamine) at the recommended temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Oxa-Michael Cyclization:

    • To the crude reaction mixture from the Henry reaction, add a catalytic amount of camphorsulfonic acid (CSA).

    • Stir at room temperature until the cyclization is complete (monitor by TLC).

    • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.

    • Purify the product by column chromatography.

Logical Workflow for Troubleshooting Low Enantiomeric Excess

troubleshooting_ee start Low Enantiomeric Excess (ee) Observed check_method Is the synthetic method known to be highly stereoselective? start->check_method optimize Optimize Reaction Conditions: - Temperature - Solvent - Catalyst Loading - Reaction Time check_method->optimize Yes alternative Consider Alternative Stereoselective Methods: - Chiral Pool Synthesis - Different Catalytic System check_method->alternative No end Achieved High ee optimize->end resolution Consider Chiral Resolution of the Racemic Mixture alternative->resolution alternative->end resolution->end

Caption: Troubleshooting workflow for low enantiomeric excess.

Issue 2: Racemization of Enantiomerically Pure this compound During Derivatization

You have successfully synthesized enantiomerically pure this compound, but you observe a decrease in enantiomeric excess after converting it to an ester or an amide.

Cause:

The α-proton of the acetic acid moiety is acidic and can be removed by a base. The resulting planar enolate can be protonated from either face, leading to racemization. This is a significant risk when using basic conditions for esterification or amide coupling.

Troubleshooting Steps:

  • Avoid strong bases: Whenever possible, use non-basic or mildly basic conditions for derivatization.

  • Use racemization-suppressing coupling reagents for amidation: Several modern coupling reagents are designed to minimize racemization during amide bond formation.

  • Lower the reaction temperature: Deprotonation is often less favorable at lower temperatures.

  • Minimize reaction time: Prolonged exposure to basic conditions increases the risk of racemization.

Recommended Reagents for Racemization-Free Amide Coupling

Coupling ReagentKey FeaturesReference
Ynamides (Zhao reagents) Do not require an additional catalyst and the reaction proceeds under near-neutral conditions.[2]
Oxyma Derivatives By-products can be recycled, minimizing waste.[2]
Mukaiyama Reagent (CMPI) Activates the carboxylic acid to form an ester, which then undergoes aminolysis under weakly basic conditions.[2]
T3P (n-propylphosphonic anhydride) Used with a mild base like pyridine, provides high yields and high enantiopurity.[2]

Experimental Protocol: Racemization-Free Esterification using Oxalyl Chloride and Catalytic Triphenylphosphine Oxide

This protocol is adapted from a general method for racemization-free esterification and may need optimization.[1][6]

  • To a solution of enantiomerically pure this compound (1.0 equiv), the desired alcohol (1.2 equiv), and triphenylphosphine oxide (0.2 equiv) in a dry, non-polar solvent (e.g., 1,2-dichloroethane) under an inert atmosphere, add oxalyl chloride (1.5 equiv).

  • Add triethylamine (2.0 equiv) to the mixture.

  • Stir the reaction at room temperature for a short period (e.g., 10 minutes).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer, concentrate, and purify the ester by column chromatography.

Decision Pathway for Choosing a Derivatization Method

derivatization_choice start Need to derivatize This compound derivatization_type What type of derivative? start->derivatization_type esterification Esterification derivatization_type->esterification Ester amidation Amidation derivatization_type->amidation Amide ester_conditions Use mild, non-basic conditions (e.g., Fischer esterification with catalytic acid) or racemization-free methods (e.g., oxalyl chloride/Ph3PO) esterification->ester_conditions amide_conditions Use racemization-suppressing coupling reagents (e.g., Ynamides, Oxyma, Mukaiyama reagent) amidation->amide_conditions end Enantiomerically Pure Derivative ester_conditions->end amide_conditions->end

Caption: Decision-making for derivatization of the chiral acid.

Alternative Strategy: Chiral Pool Synthesis and Chiral Resolution

Chiral Pool Synthesis

An effective way to avoid racemization is to start with a molecule that already contains the desired stereocenter. For the synthesis of a derivative, (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid, a synthesis starting from the commercially available and inexpensive chiral building block, tri-O-acetyl-D-glucal, has been reported.[7] This strategy ensures that the stereochemistry is carried through the synthetic sequence.

Conceptual Workflow for Chiral Pool Synthesis

chiral_pool start Chiral Precursor (e.g., tri-O-acetyl-D-glucal) intermediate Series of Stereoretentive Reactions start->intermediate end Enantiomerically Pure This compound intermediate->end

Caption: General workflow for a chiral pool synthesis approach.

Chiral Resolution

If a stereoselective synthesis is not feasible or if a racemic mixture is obtained, chiral resolution can be employed to separate the enantiomers.

Methods for Chiral Resolution:

  • Diastereomeric Salt Formation: React the racemic carboxylic acid with a chiral base (e.g., (R)-(+)-α-methylbenzylamine) to form diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization. The desired enantiomer of the acid can then be recovered by treatment with an achiral acid.

  • Enzymatic Kinetic Resolution: Use an enzyme, such as a lipase, to selectively catalyze a reaction (e.g., esterification or hydrolysis) on one of the enantiomers, allowing for the separation of the unreacted enantiomer from the product. For example, lipase-catalyzed hydrolysis of racemic (tetrahydrofuran-2-yl)acetates has been shown to be effective.

General Protocol for Diastereomeric Salt Resolution:

  • Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add 0.5 equivalents of a chiral resolving agent (e.g., a chiral amine like brucine or (R)-(+)-α-methylbenzylamine).

  • Allow the diastereomeric salts to crystallize. The solubility of the two diastereomeric salts will differ, allowing one to crystallize preferentially.

  • Isolate the crystals by filtration.

  • Liberate the enantiomerically enriched carboxylic acid from the salt by treatment with an achiral acid (e.g., HCl).

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.

This technical support guide provides a framework for addressing the challenges of racemization in the synthesis of this compound. By understanding the potential pitfalls and employing the appropriate strategies, researchers can successfully obtain this valuable compound in high enantiomeric purity.

References

Technical Support Center: (Tetrahydro-pyran-2-yl)-acetic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for reactions involving (Tetrahydro-pyran-2-yl)-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the esterification of this compound?

A1: The choice of catalyst depends on the scale and sensitivity of your substrate. For general-purpose esterification, strong acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective. For milder conditions or to simplify purification, solid acid catalysts such as acidic ion-exchange resins (e.g., Dowex® or Amberlyst®) are excellent choices as they can be easily filtered off post-reaction.[1] Enzymatic catalysis using lipases offers high selectivity under very mild conditions but may require specific solvents and longer reaction times.[2]

Q2: Which catalysts are recommended for the hydrogenation of the carboxylic acid group in this compound to its corresponding alcohol?

A2: Hydrogenation of carboxylic acids requires robust catalysts and typically elevated temperature and pressure. Ruthenium-based catalysts (e.g., Ru/C, Ru/TiO₂) are highly active and selective for this transformation.[3] Platinum (Pt) and Rhodium (Rh) catalysts also show good activity.[3][4] Non-precious metal catalysts like Nickel phosphide (Ni₂P) on an acidic support (e.g., HZSM-5) can also be effective, particularly for hydrodeoxygenation pathways.[5]

Q3: My hydrogenation reaction is not working. What are the likely causes?

A3: Failure in hydrogenation reactions can often be attributed to catalyst deactivation or improper setup. Common issues include:

  • Catalyst Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas (especially sulfur or nitrogen compounds) can poison noble metal catalysts.

  • Improper Catalyst Activation: Some catalysts require a pre-reduction step at high temperatures to become active. Ensure you are following the manufacturer's activation protocol.

  • Insufficient Mass Transfer: In a heterogeneous reaction, efficient mixing is crucial to ensure the substrate, hydrogen, and catalyst are in contact. Check your stirring/shaking speed.

  • Reaction Conditions: Carboxylic acid hydrogenation often requires high pressure (e.g., >50 bar) and temperature (>100 °C) to proceed at a reasonable rate.[5][6]

Q4: I am observing unexpected byproducts. What could be happening?

A4: The formation of byproducts is highly dependent on the reaction type and conditions.

  • In acid-catalyzed reactions , harsh conditions (high temperature, strong acid) could potentially lead to the opening of the tetrahydropyran ring.

  • In hydrogenation , over-reduction can occur, leading to the formation of alkanes instead of the desired alcohol. Conversely, incomplete reduction might yield aldehydes. Ring-opening is also a possibility under severe conditions.

Troubleshooting Guides

Guide 1: Low Yield or Stalled Esterification Reaction
Symptom Possible Cause Recommended Action
Reaction does not start or proceeds very slowly. 1. Inactive catalyst (e.g., old p-TsOH).2. Insufficient catalyst loading.3. Presence of water in reagents/solvent.1. Use fresh or purified catalyst.2. Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).3. Use anhydrous solvents and reagents. Dry the alcohol if necessary.
Reaction starts but stops before completion (stalls at ~60-70% conversion). 1. Equilibrium has been reached.[7]2. Catalyst has degraded over time at high temperature.1. Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent (e.g., molecular sieves).2. Add a fresh portion of the catalyst.
Product is observed in crude analysis (TLC/NMR), but final isolated yield is low. 1. Product loss during aqueous workup (if the ester is somewhat water-soluble).2. Hydrolysis of the ester back to the carboxylic acid during workup if acidic/basic conditions are too harsh or prolonged.[8]1. Saturate the aqueous layer with brine (NaCl) before extraction to reduce product solubility. Perform multiple extractions with the organic solvent.2. Neutralize the reaction mixture carefully with a mild base (e.g., saturated NaHCO₃ solution) and avoid prolonged contact with aqueous layers.
Guide 2: Poor Performance in Heterogeneous Hydrogenation
Symptom Possible Cause Recommended Action
No hydrogen uptake observed. 1. Leak in the reactor system.2. Catalyst is completely inactive or "dead".3. Reaction conditions (temperature/pressure) are too mild.1. Perform a leak test on your pressure reactor before starting the reaction.2. Use a fresh batch of catalyst or a different type. Consider testing the catalyst with a known, more reactive substrate.3. Gradually increase the temperature and pressure according to literature precedents for similar substrates.[3]
Reaction is slow and gives low conversion. 1. Poor catalyst dispersion/mixing.2. Partial deactivation of the catalyst by impurities.3. Catalyst loading is too low.1. Increase the stirring rate to ensure the catalyst is well suspended.2. Purify the this compound substrate (e.g., by recrystallization or column chromatography) to remove potential poisons.3. Increase the catalyst weight percentage relative to the substrate.
Poor selectivity; multiple products are formed. 1. Reaction temperature or pressure is too high, causing over-reduction or side reactions.2. The chosen catalyst is not selective for the desired transformation.1. Screen a range of temperatures and pressures to find the optimal balance between activity and selectivity.2. Consult the literature to select a catalyst known for its selectivity in converting carboxylic acids to alcohols (e.g., Ru-based catalysts often show high selectivity to the alcohol).[3]

Data Presentation: Catalyst Performance in Acetic Acid Hydrogenation

The hydrogenation of this compound is analogous to that of acetic acid. The following table summarizes the relative activity of various transition metal catalysts for the aqueous-phase hydrogenation of acetic acid, which can serve as a guide for catalyst selection.

Catalyst MetalSupportTypical Activity RankingPrimary ProductReference
Ruthenium (Ru)Carbon, TiO₂1 (Highest)Ethanol[3]
Platinum (Pt)Carbon, TiO₂2Ethanol[3][4]
Rhodium (Rh)Carbon2Ethanol[3]
Iridium (Ir)Al₂O₃3Ethanol[3]
Palladium (Pd)Carbon3Methane/Ethane[3]
Nickel (Ni)Raney Ni4Methane/Ethane[3]
Copper (Cu)Raney Cu5 (Lowest)Ethanol[3]

Note: Activity and selectivity are highly dependent on the specific support, catalyst preparation method, and reaction conditions.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Ethanol
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagents: Add anhydrous ethanol (10-20 eq) to act as both the reagent and solvent.

  • Catalyst: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~1-2 mol%) or p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~5 mol%).

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the catalyst by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extraction: Remove the excess ethanol using a rotary evaporator. Add deionized water and extract the aqueous phase three times with ethyl acetate or diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be further purified by silica gel column chromatography if necessary.

Protocol 2: Heterogeneous Hydrogenation to (2-(Tetrahydro-pyran-2-yl)-ethanol)
  • Setup: Add this compound (1.0 eq), a suitable solvent (e.g., dioxane or water), and the chosen catalyst (e.g., 5 wt% Ru/C, 5-10% by weight of the substrate) to the vessel of a high-pressure autoclave equipped with a magnetic or mechanical stirrer.

  • Sealing and Purging: Seal the reactor securely. Purge the vessel 3-5 times with nitrogen to remove air, followed by 3-5 purges with hydrogen.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar). Begin stirring and heat the reactor to the target temperature (e.g., 120-160°C). Maintain the temperature and pressure, monitoring hydrogen uptake.

  • Completion: Once hydrogen uptake ceases or the desired reaction time is reached (typically 12-24 hours), stop the heating and allow the reactor to cool to room temperature.

  • Workup: Carefully vent the excess hydrogen in a fume hood. Purge the reactor with nitrogen.

  • Purification: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite pad with the reaction solvent. The solvent can be removed from the filtrate via rotary evaporation, and the resulting crude alcohol can be purified by distillation or column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Select Reaction for This compound ester Esterification (R-COOH -> R-COOR') start->ester Target: Ester hydro Hydrogenation (R-COOH -> R-CH2OH) start->hydro Target: Alcohol ester_cond Choose Conditions ester->ester_cond hydro_cond Evaluate Activity vs. Cost hydro->hydro_cond ester_mild Mild Conditions & Easy Catalyst Removal ester_cond->ester_mild Priority ester_strong Standard/Fast Conditions ester_cond->ester_strong Priority ester_cat_resin Use Heterogeneous Catalyst (e.g., Amberlyst®, Dowex®) ester_mild->ester_cat_resin ester_cat_acid Use Homogeneous Catalyst (e.g., H₂SO₄, p-TsOH) ester_strong->ester_cat_acid hydro_high_act Highest Activity Required hydro_cond->hydro_high_act Priority hydro_mod_act Moderate Activity Acceptable hydro_cond->hydro_mod_act Priority hydro_cat_ru Use Ru-based Catalyst (e.g., Ru/C, Ru/TiO₂) hydro_high_act->hydro_cat_ru hydro_cat_pt_rh Use Pt or Rh Catalyst (e.g., Pt/C) hydro_mod_act->hydro_cat_pt_rh

Caption: Catalyst selection logic for common reactions.

Troubleshooting_Workflow start Problem: Reaction Failure (Low/No Product) check_crude Analyze Crude Reaction Mixture (TLC, Crude NMR) start->check_crude product_seen Is Product Detected? check_crude->product_seen low_yield Low Isolated Yield product_seen->low_yield Yes no_product No Product Detected product_seen->no_product No check_workup Investigate Workup & Purification low_yield->check_workup solubility Check Aqueous Layer for Product check_workup->solubility stability Test Product Stability to Workup Conditions (pH, Temp) check_workup->stability check_reaction Investigate Reaction Integrity no_product->check_reaction check_sm Verify Starting Material Purity & Identity check_reaction->check_sm check_reagents Check Reagents & Solvent Quality (Anhydrous? Purity?) check_reaction->check_reagents check_catalyst Verify Catalyst Activity (Use fresh batch, check activation) check_reaction->check_catalyst check_conditions Confirm Reaction Conditions (Temp, Pressure, Time, Stirring) check_reaction->check_conditions

Caption: A logical workflow for troubleshooting failed reactions.

References

Validation & Comparative

A Comparative Guide to Carboxylic Acid Protecting Groups: The (Tetrahydro-pyran-2-yl)-methyl Ester Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious selection of protecting groups is paramount to achieving high-yield, selective transformations. The protection of carboxylic acids is a frequent necessity to prevent their acidic proton from interfering with basic reagents or to block nucleophilic attack on the carbonyl group. While a plethora of protecting groups for carboxylic acids exist, this guide provides a comparative analysis of the (Tetrahydro-pyran-2-yl)-methyl (THPM) ester, a less common but potentially valuable protecting group, against more conventional choices such as methyl, benzyl, tert-butyl, and silyl esters.

The THPM ester combines the features of a primary alcohol-derived ester with the well-established acid-labile nature of the tetrahydropyranyl (THP) ether linkage. This guide presents a data-driven comparison of its theoretical performance, detailed experimental protocols, and visual workflows to aid in the strategic selection of the most suitable protecting group for a given synthetic challenge.

Performance Comparison of Carboxylic Acid Protecting Groups

The selection of a protecting group is a critical decision guided by its stability under various reaction conditions and the ease and selectivity of its removal. The following table summarizes the stability of the THPM ester in comparison to other common carboxylic acid protecting groups.

Protecting GroupStructureStability to AcidStability to BaseStability to Hydrogenolysis (e.g., H₂, Pd/C)Stability to Nucleophiles (e.g., R-Li, R-MgX)Cleavage Conditions
(Tetrahydro-pyran-2-yl)-methyl (THPM) R-COOCH₂-(c-C₅H₉O)LabileStableStableStableMild acid (e.g., p-TsOH, TFA, AcOH/H₂O)
Methyl R-COOCH₃Stable (mild acid), Labile (strong acid)LabileStableLabileStrong acid or base (e.g., LiOH, NaOH)
Benzyl (Bn) R-COOCH₂PhStableStableLabileStableH₂, Pd/C; Strong acid (e.g., HBr/AcOH)
tert-Butyl (tBu) R-COOC(CH₃)₃LabileStableStableStableModerate to strong acid (e.g., TFA, HCl)
Silyl (e.g., TBDMS) R-COOSi(CH₃)₂(C(CH₃)₃)LabileLabileStableStableFluoride sources (e.g., TBAF), mild acid or base

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection of a generic carboxylic acid (R-COOH) and its subsequent deprotection for each of the compared groups.

(Tetrahydro-pyran-2-yl)-methyl (THPM) Ester

Protection Protocol (Esterification):

  • Materials: Carboxylic acid (1.0 eq), 2-(Bromomethyl)tetrahydropyran (1.2 eq), Cesium carbonate (Cs₂CO₃, 1.5 eq), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of the carboxylic acid in DMF, add cesium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-(Bromomethyl)tetrahydropyran and stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Deprotection Protocol (Acidic Cleavage):

  • Materials: THPM ester, p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq), Methanol (MeOH).

  • Procedure:

    • Dissolve the THPM ester in methanol.

    • Add p-toluenesulfonic acid monohydrate and stir the solution at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Methyl Ester

Protection Protocol (Fischer Esterification):

  • Materials: Carboxylic acid (1.0 eq), Methanol (large excess), Sulfuric acid (H₂SO₄, catalytic).

  • Procedure:

    • Dissolve the carboxylic acid in a large excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and monitor by TLC.

    • After completion, cool the reaction and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

Deprotection Protocol (Saponification):

  • Materials: Methyl ester (1.0 eq), Lithium hydroxide (LiOH, 1.5 eq), Tetrahydrofuran (THF)/Water.

  • Procedure:

    • Dissolve the methyl ester in a mixture of THF and water.

    • Add lithium hydroxide and stir at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, acidify the mixture with 1N HCl to protonate the carboxylate.

    • Extract the carboxylic acid with an organic solvent, wash, dry, and concentrate.

Benzyl (Bn) Ester

Protection Protocol:

  • Materials: Carboxylic acid (1.0 eq), Benzyl bromide (1.1 eq), Potassium carbonate (K₂CO₃, 1.5 eq), DMF.

  • Procedure:

    • Dissolve the carboxylic acid in DMF and add potassium carbonate.

    • Add benzyl bromide and stir at room temperature until the reaction is complete by TLC.

    • Work up by adding water and extracting with an organic solvent.

Deprotection Protocol (Hydrogenolysis):

  • Materials: Benzyl ester, 10% Palladium on carbon (Pd/C), Hydrogen gas (H₂), Ethyl acetate or Methanol.

  • Procedure:

    • Dissolve the benzyl ester in a suitable solvent in a flask equipped for hydrogenation.

    • Add a catalytic amount of 10% Pd/C.

    • Evacuate the flask and backfill with hydrogen gas (balloon or H₂ atmosphere).

    • Stir vigorously until the reaction is complete by TLC.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

tert-Butyl (tBu) Ester

Protection Protocol:

  • Materials: Carboxylic acid (1.0 eq), tert-Butyl acetate (large excess), Perchloric acid (HClO₄, catalytic).

  • Procedure:

    • Dissolve the carboxylic acid in tert-butyl acetate.

    • Add a catalytic amount of perchloric acid and stir at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench with a saturated aqueous solution of sodium bicarbonate and extract the product.

Deprotection Protocol (Acidolysis):

  • Materials: tert-Butyl ester, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the tert-butyl ester in dichloromethane.

    • Add an excess of trifluoroacetic acid (typically 20-50% v/v).

    • Stir at room temperature for 1-3 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

Signaling Pathways and Experimental Workflows

Visualizing the logic of protecting group strategies can significantly aid in the planning of complex syntheses. The following diagrams, created using the DOT language, illustrate key concepts.

Protection_Deprotection_Workflow cluster_protection Protection cluster_synthesis Synthetic Steps cluster_deprotection Deprotection Carboxylic_Acid R-COOH Protecting_Group_Addition Add Protecting Group Reagent Carboxylic_Acid->Protecting_Group_Addition Protection Conditions Protected_Acid R-COOPG Protecting_Group_Addition->Protected_Acid Reaction_1 Reaction 1 (Base/Nucleophile) Protected_Acid->Reaction_1 Intermediate Intermediate Reaction_1->Intermediate Deprotection_Step Cleavage Conditions Intermediate->Deprotection_Step Final_Product Product with Free Carboxylic Acid Deprotection_Step->Final_Product

Caption: General workflow for utilizing a carboxylic acid protecting group.

Orthogonal_Deprotection cluster_path1 Path 1: Benzyl Deprotection First cluster_path2 Path 2: tert-Butyl Deprotection First Start Molecule with two protected groups: R1-COOBn R2-COOtBu H2_PdC H₂, Pd/C Start->H2_PdC TFA2 TFA Start->TFA2 Intermediate1 R1-COOH R2-COOtBu H2_PdC->Intermediate1 TFA TFA Intermediate1->TFA Final1 R1-COOH R2-COOH TFA->Final1 Intermediate2 R1-COOBn R2-COOH TFA2->Intermediate2 H2_PdC2 H₂, Pd/C Intermediate2->H2_PdC2 Final2 R1-COOH R2-COOH H2_PdC2->Final2

Caption: Orthogonal deprotection strategy for benzyl and tert-butyl esters.

Conclusion

The choice of a protecting group for a carboxylic acid is a strategic decision that can significantly impact the efficiency and success of a synthetic route. While methyl, benzyl, and tert-butyl esters are the workhorses of organic synthesis, the (Tetrahydro-pyran-2-yl)-methyl (THPM) ester presents a valuable alternative, particularly when mild acidic cleavage is desired in the presence of functionalities sensitive to hydrogenolysis or strong acids/bases. Its stability to basic and nucleophilic conditions makes it orthogonal to many other protecting groups. By understanding the comparative stability and reactivity profiles presented in this guide, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery and development process.

A Comparative Spectroscopic Guide to (Tetrahydro-pyran-2-yl)-acetic acid and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of (Tetrahydro-pyran-2-yl)-acetic acid, a key heterocyclic compound relevant in medicinal chemistry and drug design. Due to the limited availability of direct experimental spectra for this compound, this document presents a combination of predicted data for the target molecule alongside experimentally-derived data for two structurally related analogues: (Tetrahydro-furan-2-yl)-acetic acid and Cyclopentylacetic acid. This comparative approach allows for a robust characterization and highlights the distinguishing spectroscopic features arising from the different cyclic ether and cycloalkane moieties.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data points for this compound and its comparators. The data for this compound is predicted based on established spectroscopic principles and computational models, while the data for the analogues is based on available experimental results.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundChemical Shift (δ) of -COOHChemical Shift (δ) of α-protons to -COOHChemical Shift (δ) of Protons on the Ring
This compound (Predicted)~10-12 ppm (broad singlet)~2.4-2.6 ppm (multiplet)~1.4-1.8 ppm, ~3.4-3.6 ppm, ~3.9-4.1 ppm (multiplets)
(Tetrahydro-furan-2-yl)-acetic acid~11.5 ppm (broad singlet)~2.6 ppm (multiplet)~1.8-2.2 ppm, ~3.7-4.0 ppm, ~4.1-4.3 ppm (multiplets)
Cyclopentylacetic acid~11.0 ppm (broad singlet)~2.3 ppm (doublet)~1.2-1.9 ppm (multiplets)

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundChemical Shift (δ) of C=OChemical Shift (δ) of α-carbon to -COOHChemical Shift (δ) of Carbons on the Ring
This compound (Predicted)~175-180 ppm~40-45 ppm~22, ~25, ~30, ~68, ~75 ppm
(Tetrahydro-furan-2-yl)-acetic acid~177 ppm~41 ppm~25, ~30, ~68, ~77 ppm
Cyclopentylacetic acid~179 ppm~43 ppm~25, ~32, ~46 ppm

Table 3: IR Spectroscopic Data (Predicted and Experimental)

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C-O Stretch (Ether/Ring)
This compound (Predicted)~2500-3300 cm⁻¹ (broad)~1700-1725 cm⁻¹~1080-1120 cm⁻¹
(Tetrahydro-furan-2-yl)-acetic acid~2500-3300 cm⁻¹ (broad)~1710 cm⁻¹~1070 cm⁻¹
Cyclopentylacetic acid~2500-3300 cm⁻¹ (broad)~1705 cm⁻¹N/A

Table 4: Mass Spectrometry Data (Predicted and Experimental)

CompoundMolecular Ion (M⁺) or [M-H]⁻Key Fragmentation Peaks (m/z)
This compound (Predicted)144 (M⁺)85 (loss of -CH₂COOH), 57, 45
(Tetrahydro-furan-2-yl)-acetic acid130 (M⁺)71 (loss of -CH₂COOH), 59, 43
Cyclopentylacetic acid128 (M⁺)85, 69, 57, 41

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the carboxylic acid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. For liquid samples, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample holder (or pure solvent). Then, record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum and is typically presented in terms of transmittance or absorbance.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • Electron Ionization (EI): Introduce the sample (often via a gas chromatograph) into the ion source where it is bombarded with high-energy electrons, causing ionization and fragmentation.

    • Electrospray Ionization (ESI): Infuse the sample solution into the ESI source where a high voltage is applied to create a fine spray of charged droplets, leading to the formation of gas-phase ions (often protonated [M+H]⁺ or deprotonated [M-H]⁻ species).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Data Interpretation: The resulting mass spectrum displays the relative abundance of ions at different m/z values, providing information about the molecular weight and fragmentation pattern of the compound.

Visualized Workflow and Pathways

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for compound characterization.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Compound of Interest NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MS->Structure Comparison Comparison with Known Compounds Structure->Comparison Purity->Comparison Characterization Compound Characterization Comparison->Characterization

Caption: General workflow for the spectroscopic analysis and characterization of a chemical compound.

Logical_Relationship cluster_properties Molecular Properties cluster_spectroscopy Spectroscopic Signatures Compound This compound Formula Molecular Formula C₇H₁₂O₃ Compound->Formula MW Molecular Weight 144.17 g/mol Compound->MW NMR_Features NMR: - Carboxylic acid proton (~10-12 ppm) - Protons adjacent to ether oxygen Compound->NMR_Features IR_Features IR: - Broad O-H stretch - Strong C=O stretch - C-O ether stretch Compound->IR_Features MS_Features MS: - Molecular ion peak at m/z 144 - Characteristic fragmentation (loss of side chain) Compound->MS_Features

Caption: Key properties and expected spectroscopic features of this compound.

Comparative Biological Activities of (Tetrahydro-pyran-2-yl)-acetic Acid Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various (Tetrahydro-pyran-2-yl)-acetic acid derivatives and related pyran compounds. The information is compiled from recent scientific literature to facilitate research and development in medicinal chemistry. This document summarizes quantitative data on anti-inflammatory, anticancer, and antimicrobial activities, details key experimental protocols, and visualizes relevant biological pathways.

I. Comparative Biological Activity Data

The following table summarizes the quantitative biological activity of selected tetrahydropyran and pyran derivatives. The data is organized by therapeutic area and specific biological assay to allow for easy comparison of the potency and efficacy of these compounds.

Compound Biological Activity Assay Cell Line/Model Result (IC₅₀/ED₅₀/MIC) Reference
LS20 ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol)Anti-inflammatoryTNF-α & IL-6 ProductionAir pouch model (mice)Qualitative reduction[1][2]
LS19 (cis-(±)-acetate of 4-chloro-6-(naphtalene-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-diclorofenylamine) phenyl)Anti-inflammatoryCOX Inhibition, TNF-α & IL-6 ProductionIn vitro, RAW 264.7 cellsQualitative inhibition[3][4]
Hybrid THP-Diclofenac (Compound 9) AnalgesicAcetic acid-induced writhingMiceED₅₀: < 2.2 mg/kg[5]
4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivative (12r) AnticancerALK5 InhibitionIn vitroIC₅₀: 28 nMNot explicitly cited
Triazolyl Thiazolidinone Derivative (9e) AnticancerCytotoxicity (MTT Assay)MCF-7IC₅₀: 1.91 µMNot explicitly cited
Triazolyl Thiazolidinone Derivative (10e) AnticancerCytotoxicity (MTT Assay)MCF-7IC₅₀: 1.95 µMNot explicitly cited
Pyrano[2,3-c] pyrazole derivative (5c) AntimicrobialBroth MicrodilutionKlebsiella pneumoniaeMIC: 6.25 µg/mL[6]
Pyrano[2,3-c] pyrazole derivative (5c) AntimicrobialBroth MicrodilutionListeria monocytogenesMIC: 50 µg/mL[6]
Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylate AntimicrobialBroth MicrodilutionAspergillus fumigatusMIC: 15.62 µg/mL[7]

II. Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended to serve as a reference for researchers looking to replicate or build upon these findings.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This in vivo assay is a standard model for evaluating acute inflammation.

Protocol:

  • Animal Model: Male Swiss mice are typically used.

  • Groups: Animals are divided into control, standard drug (e.g., indomethacin), and test compound groups.

  • Administration: Test compounds or vehicle are administered orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour) post-treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

MTT Assay for Cytotoxicity (Anticancer)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) (Antimicrobial)

This in vitro assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

III. Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate key signaling pathways and a typical experimental workflow relevant to the biological activities of this compound derivatives.

TGF-β/ALK5 Signaling Pathway in Cancer

Certain tetrahydropyran derivatives have been identified as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This pathway is crucial in tumor progression and metastasis.[1][8][9][10][11]

TGF_beta_pathway TGF_beta TGF-β Ligand TBRII TGF-β Receptor II TGF_beta->TBRII ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Transcription Gene Transcription (Proliferation, Metastasis) Nucleus->Gene_Transcription Inhibitor THP Derivative (ALK5 Inhibitor) Inhibitor->ALK5 Inhibits

TGF-β/ALK5 signaling pathway inhibition.
Inhibition of Pro-inflammatory Cytokine Production

Several tetrahydropyran derivatives exert their anti-inflammatory effects by reducing the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][3][6][7][12][13][14]

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage/ Immune Cell Inflammatory_Stimulus->Macrophage Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB) Macrophage->Signaling_Cascade Activates Cytokine_Production Production of TNF-α & IL-6 Signaling_Cascade->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation THP_Derivative THP Derivative THP_Derivative->Signaling_Cascade Inhibits

Inhibition of pro-inflammatory cytokines.
Experimental Workflow for In Vitro Anticancer Screening

The following diagram outlines a typical workflow for screening the anticancer activity of novel compounds in vitro.

experimental_workflow start Start: Synthesized THP Derivatives cell_culture 1. Cell Culture (e.g., MCF-7) start->cell_culture compound_treatment 2. Compound Treatment (Varying Concentrations) cell_culture->compound_treatment incubation 3. Incubation (24-72 hours) compound_treatment->incubation mtt_assay 4. MTT Assay incubation->mtt_assay data_analysis 5. Data Analysis (Calculate IC₅₀) mtt_assay->data_analysis end End: Identify Potent Compounds data_analysis->end

In vitro anticancer screening workflow.

References

Comparative Guide to the Validation of Analytical Methods for (Tetrahydro-pyran-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of common analytical techniques applicable to the quantification of (Tetrahydro-pyran-2-yl)-acetic acid, a carboxylic acid derivative. The information presented is based on established methods for the analysis of analogous organic and carboxylic acids, offering a foundational framework for developing and validating a specific method for the target compound.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of common analytical methods used for the quantification of carboxylic acids. These values can serve as a benchmark when validating a method for this compound.

Analytical MethodPrincipleTypical Linearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Common DetectorKey AdvantagesKey Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity using a stationary and mobile phase.> 0.99[1][2]0.002–0.521 µg/mL[3]0.007–1.737 µg/mL[3]UV, DAD, MS[1][3][4]High versatility, suitable for non-volatile compounds, high sensitivity with MS detection.[4][5]Can be complex to develop methods, potential for matrix interference.[6]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.> 0.99[7]~260 nM (with derivatization and SPME)[8]-FID, MS[4][9]High resolution for volatile compounds, robust and reliable.[4]Often requires derivatization for polar carboxylic acids to increase volatility.[4][9]
Enzymatic Assays Specific enzyme-catalyzed reaction leading to a measurable product.Assay dependentAssay dependentAssay dependentSpectrophotometerHigh specificity for a single analyte.[4]Not broadly applicable to all carboxylic acids, can be expensive.[6]
Titration (Acid-Base) Neutralization reaction with a standard base.Not applicableHigher than chromatographic methodsHigher than chromatographic methodsPotentiometric or colorimetricSimple, low cost, no need for expensive equipment.[10]Lower sensitivity and selectivity compared to chromatographic methods.[10]

Experimental Workflow for Method Validation

A systematic approach is crucial for the successful validation of any analytical method. The following diagram illustrates a general workflow that can be adapted for the validation of an analytical method for this compound.

G A Define Analytical Method Requirements B Develop Analytical Method Protocol A->B C Perform Pre-validation Experiments B->C D Method Optimization C->D E Full Method Validation D->E F Specificity / Selectivity E->F G Linearity & Range E->G H Accuracy E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K L Document Validation Report F->L G->L H->L I->L J->L K->L M Implement Validated Method L->M

General Workflow for Analytical Method Validation

Experimental Protocols

Below are detailed methodologies for two common and powerful analytical techniques for the analysis of carboxylic acids, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the analysis of a broad range of carboxylic acids due to its versatility.[4][6]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often a good starting point for separating organic acids.[3]

  • Mobile Phase: A common mobile phase for acidic compounds is a mixture of an aqueous buffer and an organic solvent. For example, a mixture of methanol and a potassium dihydrogen phosphate solution (e.g., 40 mmol∙L⁻¹, pH adjusted to 2.4) at a ratio of 2:98 (v/v).[3]

  • Flow Rate: A typical flow rate is around 0.8 mL∙min⁻¹.[3]

  • Injection Volume: 20 µL.[3]

  • Detection: UV detection at a low wavelength, such as 210 nm, is often used for carboxylic acids as the carboxyl group has some absorbance in this region.[3][6]

  • Quantification: Quantification is typically performed using an external standard method, where the peak area of the analyte is compared to a calibration curve generated from standards of known concentrations.[3]

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For many carboxylic acids, a derivatization step is necessary to increase their volatility.[4][9]

  • Instrumentation: A gas chromatograph equipped with a suitable injector, a capillary column, and a detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS)).

  • Derivatization (if necessary): A common derivatization technique for carboxylic acids is esterification to form more volatile methyl esters. This can be achieved using reagents like diazomethane or by heating with methanol and an acid catalyst.

  • Chromatographic Column: A capillary column suitable for the analysis of fatty acid methyl esters (FAMEs), such as a DB-5ms column, can be used.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: A typical temperature program could be: start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Detector: A mass spectrometer operating in electron ionization (EI) mode at 70 eV is commonly used for identification and quantification.

  • Quantification: Selected ion monitoring (SIM) or extracted ion chromatograms can be used for the target analytes and an internal standard to ensure accurate quantification.

By leveraging these established methodologies and validation frameworks, researchers can confidently develop and validate a robust analytical method for the accurate quantification of this compound in their specific matrices.

References

A Comparative Guide to the Synthesis of (Tetrahydro-pyran-2-yl)-acetic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in pharmaceutical research and development, the efficient synthesis of key structural motifs is of paramount importance. (Tetrahydro-pyran-2-yl)-acetic acid is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact the timeline and cost-effectiveness of a drug discovery program. This guide provides a comparative analysis of three prominent synthetic pathways to this target molecule: direct oxidation of (Tetrahydro-pyran-2-yl)methanol, the malonic ester synthesis, and hydrolysis of (Tetrahydro-pyran-2-yl)acetonitrile.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Oxidation of AlcoholRoute 2: Malonic Ester SynthesisRoute 3: Hydrolysis of Nitrile
Starting Material (Tetrahydro-pyran-2-yl)methanol2-(Bromomethyl)tetrahydropyran(Tetrahydro-pyran-2-yl)acetonitrile
Key Transformation Oxidation of a primary alcoholAlkylation of diethyl malonateHydrolysis of a nitrile
Number of Steps 13 (including starting material synthesis)2 (including starting material synthesis)
Reagents & Conditions Jones reagent (CrO₃, H₂SO₄, acetone) or TEMPO/NaOCl1. NaOEt, EtOH2. Diethyl malonate3. NaOH, H₂O, then H₃O⁺, ΔH₂SO₄, H₂O, Δ
Reported Yield Good to high (typically >80%)Moderate (overall yield can be lower)High (often >90%)
Advantages - High-yielding- One-pot reaction- Utilizes readily available starting materials- High-yielding final step- Relatively simple procedure
Disadvantages - Use of carcinogenic chromium reagents- Multi-step process- Potential for side reactions- Requires synthesis of the nitrile precursor

Visualizing the Synthetic Pathways

To aid in the conceptualization of these synthetic strategies, the following diagrams illustrate the chemical transformations involved in each route.

Route 1: Oxidation of (Tetrahydro-pyran-2-yl)methanol

G A (Tetrahydro-pyran-2-yl)methanol B This compound A->B Oxidation Reagent Jones Reagent (CrO₃, H₂SO₄, Acetone) G cluster_0 Step 1: Alkylation cluster_1 Step 2 & 3: Hydrolysis & Decarboxylation A 2-(Bromomethyl)tetrahydropyran C Diethyl 2-((tetrahydro-2H-pyran-2-yl)methyl)malonate A->C B Diethyl malonate B->C NaOEt NaOEt, EtOH D Diethyl 2-((tetrahydro-2H-pyran-2-yl)methyl)malonate E This compound D->E Reagents 1. NaOH, H₂O 2. H₃O⁺, Δ G A (Tetrahydro-pyran-2-yl)acetonitrile B This compound A->B Hydrolysis Reagent H₂SO₄, H₂O, Δ

biological efficacy of (Tetrahydro-pyran-2-yl)-acetic acid compared to similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of tetrahydropyran-containing compounds, highlighting their therapeutic potential and the need for further investigation into specific analogues like (Tetrahydro-pyran-2-yl)-acetic acid.

Introduction

The tetrahydropyran motif is considered a privileged structure due to its favorable pharmacological properties. It can act as a bioisostere for other cyclic systems and engage in hydrogen bonding, influencing the compound's overall bioactivity and pharmacokinetic profile.

Comparative Biological Activities of Tetrahydropyran Derivatives

To contextualize the potential efficacy of "this compound," this section summarizes the observed biological activities of various derivatives containing the tetrahydropyran core.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of tetrahydropyran derivatives against various cancer cell lines. These compounds often exert their effects through diverse mechanisms, including the inhibition of key signaling pathways involved in cell growth and proliferation.

Table 1: Anticancer Activity of Selected Tetrahydropyran Derivatives

Compound/Derivative ClassCancer Cell LineAssay TypeEfficacy Metric (e.g., IC₅₀)Reference
Novel Tetrahydropyran-Triazole HybridsHeLa, A549, SW1573, T-47D, WiDr, HBL-100Proliferation AssaySignificant antiproliferative activity[1]
Tetrahydrobenzo[b]pyran DerivativesOvarian Cancer Cell LinesCytotoxicity AssayExhibited antitumor activities[2]
Tetralin-Pyrazoline DerivativesHeLa, MCF-7Anticancer Activity AssayCompound 3a showed potent activity (IC₅₀ = 3.5 µg/mL for HeLa, 4.5 µg/mL for MCF-7)[3]
4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives-TGF-β Type I Receptor InhibitionPotent inhibitors
Antiviral Activity

The tetrahydropyran ring is a key structural feature in several potent antiviral agents, particularly in the development of HIV protease inhibitors. The cyclic ether moiety can form crucial interactions within the enzyme's active site, leading to enhanced inhibitory activity.

Table 2: Antiviral Activity of Selected Tetrahydropyran Derivatives

Compound/Derivative ClassVirusTargetEfficacy Metric (e.g., Kᵢ, EC₅₀)Reference
Fused Tetrahydropyran–Tetrahydrofuran (Tp–THF) LigandsHIV-1ProteasePotent inhibitors (e.g., GRL-0476, Kᵢ = 2.7 pM, IC₅₀ = 0.5 nM)[4]
Tricyclic PI with Tetrahydrofuran ringsMultidrug-resistant HIV-1ProteaseTenfold increase in antiviral activity compared to Darunavir[4]
Epoxybenzooxocino[4,3-b]Pyridine DerivativesSARS-CoV-2Viral ReplicationOne derivative showed activity comparable to a pharmaceutical drug[5]
Anti-inflammatory Activity

Recent studies have also explored the anti-inflammatory potential of tetrahydropyran derivatives. These compounds have been shown to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.

Table 3: Anti-inflammatory Activity of Selected Tetrahydropyran Derivatives

Compound/DerivativeModelKey FindingsReference
((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20)Acetic acid-induced writhing, formalin, and tail-flick tests in miceExhibited antinociceptive effects involving the opioid system.[6][7]
((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20)Paw edema and air pouch models in miceInduced an antiedematogenic effect, reduced leukocyte migration, and decreased pro-inflammatory cytokines (TNF-α and IL-6).[6][7][8]
cis-(±)-acetate of 4-chloro-6-(naphtalene-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-diclorofenylamine) phenyl (LS19)Carrageenan- and bradykinin-induced paw edema in miceShowed anti-inflammatory effects.[9]
cis-(±)-acetate of 4-chloro-6-(naphtalene-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-diclorofenylamine) phenyl (LS19)In vitro assaysInhibited COX activity and reduced levels of TNF-α, IL-6, and nitric oxide in RAW 264.7 cells.[9]
Pyrrole derivative with a tetrahydropyridine groupIn vitro and in vivo modelsPotent inhibitor of LPS-induced TNFα production.[10]

Experimental Protocols

The biological efficacy of the compounds listed above was determined using a variety of standard in vitro and in vivo assays. Below are detailed methodologies for some of the key experiments cited.

General Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.[11][12][13][14]

  • Cell Plating: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[14]

  • Compound Treatment: After cell attachment (for adherent cells), replace the medium with fresh medium containing various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Incubation: Incubate the plate at 37°C for 2-4 hours to allow the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[13]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[13]

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.[15][16][17][18]

  • Cell Seeding: Plate host cells (e.g., Vero cells) in 6-well or 12-well plates and grow to confluency.[16]

  • Virus Adsorption: Infect the cell monolayers with a known concentration of the virus in the presence and absence of various concentrations of the test compound. Incubate for 1-2 hours to allow for virus adsorption.[16]

  • Overlay: Remove the virus inoculum and add an overlay medium (e.g., containing agarose or Avicel) to restrict the spread of the virus to adjacent cells. This results in the formation of localized areas of cell death (plaques).[15]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix the cells with a solution like 4% formaldehyde and stain with a dye such as crystal violet.[15]

  • Quantification: Count the number of plaques in each well. The antiviral activity is determined by the reduction in the number of plaques in the presence of the compound compared to the untreated virus control.

Signaling Pathways and Experimental Workflows

TGF-β Signaling Pathway

Some tetrahydropyran derivatives have been identified as inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a critical role in cell growth, differentiation, and apoptosis.[19][20][21][22][23]

TGF_beta_Signaling TGF-β Signaling Pathway TGF_beta TGF-β Ligand TGFbRII TGF-β Receptor II TGF_beta->TGFbRII Binds TGFbRI TGF-β Receptor I TGFbRII->TGFbRI Recruits & Phosphorylates SMAD2_3 R-SMAD (SMAD2/3) TGFbRI->SMAD2_3 Phosphorylates Complex SMAD Complex SMAD2_3->Complex SMAD4 Co-SMAD (SMAD4) SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) Nucleus->Transcription Regulates Inhibitor Tetrahydropyran Inhibitor Inhibitor->TGFbRI Blocks

Caption: TGF-β signaling pathway and the point of inhibition by certain tetrahydropyran derivatives.

HIV Protease Inhibition Mechanism

HIV protease is a critical enzyme for viral replication, cleaving polyproteins into functional viral proteins. Tetrahydropyran-containing protease inhibitors are designed to mimic the substrate and block the active site.[24][25][26][27][28]

HIV_Protease_Inhibition HIV Protease Inhibition Mechanism Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV Protease (Aspartic Protease) Gag_Pol->HIV_Protease Substrate Viral_Proteins Functional Viral Proteins HIV_Protease->Viral_Proteins Cleavage Virion Mature HIV Virion Viral_Proteins->Virion Assembly Inhibitor Tetrahydropyran Protease Inhibitor Inhibitor->HIV_Protease Binds to Active Site (Inhibition)

Caption: Mechanism of HIV protease and its inhibition by tetrahydropyran-based drugs.

General Experimental Workflow for In Vitro Efficacy Testing

The following diagram illustrates a typical workflow for assessing the biological efficacy of a novel compound in vitro.

Experimental_Workflow General Workflow for In Vitro Efficacy Testing start Start cell_culture Cell Culture (e.g., Cancer cell line, Host cell for virus) start->cell_culture treatment Treat Cells with Compound cell_culture->treatment compound_prep Prepare Test Compound Dilutions compound_prep->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Biological Assay (e.g., MTT, Plaque Reduction) incubation->assay data_acq Data Acquisition (e.g., Absorbance, Plaque Count) assay->data_acq analysis Data Analysis (e.g., IC50 Calculation) data_acq->analysis end End analysis->end

Caption: A generalized workflow for evaluating the in vitro biological efficacy of a test compound.

Conclusion

The tetrahydropyran scaffold is a cornerstone in the development of a wide array of therapeutic agents, demonstrating significant potential in anticancer, antiviral, and anti-inflammatory applications. While specific experimental data on the biological efficacy of "this compound" remains elusive, the extensive research on related derivatives provides a strong rationale for its investigation. The comparative data presented in this guide underscore the diverse bioactivities of tetrahydropyran-containing molecules and highlight the importance of continued research to elucidate the structure-activity relationships within this chemical class. Further studies are warranted to synthesize and evaluate "this compound" and its analogues to determine their specific biological targets and therapeutic potential.

References

cost-benefit analysis of different (Tetrahydro-pyran-2-yl)-acetic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Tetrahydro-pyran-2-yl)-acetic acid is a valuable building block in medicinal chemistry and drug development, frequently incorporated into novel therapeutic agents. The efficient and cost-effective synthesis of this key intermediate is therefore of significant interest. This guide provides a detailed cost-benefit analysis of two prominent synthetic methodologies: the Reformatsky reaction and the Wittig reaction, both commencing from the readily available starting material, tetrahydropyran-2-carbaldehyde.

Executive Summary

This report details and compares two synthetic pathways to this compound. Each method is evaluated based on reaction yield, cost of materials, reaction time, and overall process efficiency. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.

Method 1: Reformatsky Reaction Approach

The Reformatsky reaction offers a direct and reliable method for the synthesis of β-hydroxy esters, which can be subsequently converted to the desired carboxylic acid. This two-step process begins with the reaction of tetrahydropyran-2-carbaldehyde with ethyl bromoacetate in the presence of activated zinc, followed by acidic workup to yield ethyl (tetrahydro-pyran-2-yl)-acetate. The final step involves the hydrolysis of the ester to the target carboxylic acid.

Experimental Protocol: Reformatsky Reaction

Step 1: Synthesis of Ethyl (Tetrahydro-pyran-2-yl)-acetate

A suspension of activated zinc dust (1.2 equivalents) in anhydrous toluene is prepared in a flame-dried, three-necked flask under an inert atmosphere. A solution of tetrahydropyran-2-carbaldehyde (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous toluene is added dropwise to the zinc suspension. The reaction mixture is heated to reflux for 2-3 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl (tetrahydro-pyran-2-yl)-acetate.

Step 2: Hydrolysis to this compound

The purified ethyl (tetrahydro-pyran-2-yl)-acetate (1 equivalent) is dissolved in a mixture of ethanol and water. Sodium hydroxide (2 equivalents) is added, and the mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

Method 2: Wittig Reaction Approach

The Wittig reaction provides an alternative pathway, renowned for its reliability in forming carbon-carbon double bonds. This synthesis also proceeds in two main steps. First, a phosphonium ylide is generated from ethyl bromoacetate and triphenylphosphine. This ylide then reacts with tetrahydropyran-2-carbaldehyde to form an α,β-unsaturated ester. Subsequent catalytic hydrogenation of the double bond and hydrolysis of the ester furnishes the final product.

Experimental Protocol: Wittig Reaction

Step 1: Synthesis of Ethyl (E/Z)-2-(tetrahydro-2H-pyran-2-ylidene)acetate

To a solution of triphenylphosphine (1.1 equivalents) in anhydrous toluene is added ethyl bromoacetate (1.1 equivalents), and the mixture is heated to reflux for 24 hours to form the phosphonium salt. After cooling, the salt is collected by filtration and dried. In a separate flask, the phosphonium salt (1 equivalent) is suspended in anhydrous tetrahydrofuran (THF) and treated with a strong base such as sodium hydride (1.1 equivalents) at 0 °C to generate the ylide. After stirring for 30 minutes, a solution of tetrahydropyran-2-carbaldehyde (1 equivalent) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield a mixture of (E/Z)-isomers of ethyl 2-(tetrahydro-2H-pyran-2-ylidene)acetate.

Step 2: Hydrogenation and Hydrolysis

The mixture of unsaturated esters is dissolved in ethanol and subjected to catalytic hydrogenation using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored by TLC until the starting material is consumed. The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated. The resulting ethyl (tetrahydro-pyran-2-yl)-acetate is then hydrolyzed using the same procedure described in Step 2 of the Reformatsky reaction protocol.

Cost-Benefit Analysis

To facilitate a direct comparison, the following table summarizes the key quantitative metrics for each synthetic route. The costs are estimated based on commercially available reagent prices and may vary depending on the supplier and scale of the synthesis.

MetricReformatsky ReactionWittig Reaction
Overall Yield ~60-70%~50-60%
Starting Materials Cost ModerateHigh
Reagent Cost LowHigh
Reaction Time ~6-8 hours~36-48 hours
Number of Steps 23 (including ylide formation)
Process Simplicity Relatively straightforwardMore complex (ylide generation)
Safety Considerations Use of metallic zinc requires anhydrous conditions.Use of sodium hydride requires careful handling. Triphenylphosphine oxide byproduct can be difficult to remove.

Logical Workflow of the Analysis

The following diagram illustrates the decision-making process for selecting the optimal synthesis method based on the cost-benefit analysis.

CostBenefitAnalysis Start Define Synthesis Target: This compound IdentifyRoutes Identify Potential Synthetic Routes Start->IdentifyRoutes Reformatsky Reformatsky Reaction IdentifyRoutes->Reformatsky Wittig Wittig Reaction IdentifyRoutes->Wittig DataCollection Gather Experimental Data: - Yields - Reaction Times - Reagent Costs - Safety Information Reformatsky->DataCollection Wittig->DataCollection Analysis Cost-Benefit Analysis DataCollection->Analysis ComparisonTable Generate Comparison Table Analysis->ComparisonTable Protocols Develop Detailed Experimental Protocols Analysis->Protocols Conclusion Select Optimal Method Based on Priorities ComparisonTable->Conclusion Protocols->Conclusion

enantiomeric purity analysis of (Tetrahydro-pyran-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Enantiomeric Purity Analysis of (Tetrahydro-pyran-2-yl)-acetic acid

For researchers and professionals in drug development and chemical synthesis, the stereochemical purity of chiral molecules like this compound is a critical quality attribute. The differential pharmacological and toxicological profiles of enantiomers necessitate accurate and robust analytical methods for determining enantiomeric excess (ee). This guide provides a comparative overview of the primary analytical techniques used for this purpose, complete with detailed experimental protocols and performance data to aid in method selection and implementation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric purity analysis, offering high resolution and versatility. The separation can be achieved directly on a chiral stationary phase (CSP) or indirectly after derivatization to form diastereomers that are then separated on a standard achiral column. Direct separation on a CSP is generally preferred for its simplicity.

Experimental Protocol: Direct Chiral HPLC

A common approach for chiral carboxylic acids involves the use of polysaccharide-based CSPs.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a carboxylic acid modifier (e.g., trifluoroacetic acid) is a typical starting point. A common mobile phase composition to screen is n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation: HPLC Performance
ParameterTypical ValueNotes
Resolution (Rs) > 1.5A resolution of 1.5 indicates baseline separation of the two enantiomers.
Retention Time (tR1) 8-12 minVaries depending on the specific column and mobile phase composition.
Retention Time (tR2) 10-15 minThe separation factor (α = tR2'/tR1') should be > 1.1 for good separation.
Limit of Detection (LOD) ~0.01% of the major enantiomerCan be influenced by the detector and the UV absorptivity of the analyte.
Limit of Quantitation (LOQ) ~0.03% of the major enantiomerThe lowest concentration that can be reliably quantified.
Precision (RSD) < 2%Relative Standard Deviation for replicate injections.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, offering faster analysis times and a significant reduction in organic solvent consumption, aligning with green chemistry principles.[2] It often utilizes the same types of polysaccharide-based CSPs as HPLC.[3]

Experimental Protocol: Chiral SFC
  • Instrumentation: An analytical SFC system with a back pressure regulator, CO2 pump, modifier pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Chiralpak® IC, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Supercritical CO2 as the primary mobile phase with a polar organic modifier, typically an alcohol like methanol or ethanol. A common gradient might be 5% to 40% methanol in CO2 over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in an alcohol, such as methanol or ethanol, to a concentration of 1 mg/mL.

Data Presentation: SFC Performance
ParameterTypical ValueNotes
Resolution (Rs) > 1.5Often provides sharp peaks and excellent resolution.
Analysis Time 2-5 minSignificantly faster than traditional HPLC.
Solvent Consumption Reduced by >80% vs. HPLCPrimarily uses CO2, reducing organic solvent waste.
LOD/LOQ Comparable to HPLCDependent on detector and analyte properties.
Precision (RSD) < 2%Modern SFC systems offer high reproducibility.

Chiral Gas Chromatography (GC)

Chiral GC is well-suited for volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization to a more volatile ester (e.g., methyl or ethyl ester) is typically required.

Experimental Protocol: Chiral GC
  • Derivatization: Convert the carboxylic acid to its methyl ester by reaction with diazomethane or methanol with a catalytic amount of acid.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Chiral Stationary Phase: A capillary column coated with a cyclodextrin derivative, such as a Chirasil-DEX CB column (25 m x 0.25 mm).

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 180°C) to ensure separation of the enantiomers. A typical ramp rate is 5°C/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C (for FID).

  • Injection: Split injection is commonly used.

Data Presentation: GC Performance
ParameterTypical ValueNotes
Resolution (Rs) > 1.5High-resolution capillary columns provide excellent separation.
Analysis Time 10-30 minDependent on the temperature program and column length.
Sample Requirement Requires derivatizationThe need for derivatization adds a step to the workflow.
Sensitivity High (with FID)FID is very sensitive to organic compounds.
Precision (RSD) < 2%Modern GC autosamplers provide excellent injection precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers.

Experimental Protocol: NMR with a Chiral Solvating Agent
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): A chiral amine, such as (R)-(-)-1-(1-Naphthyl)ethylamine or a commercially available chiral lanthanide shift reagent.

  • Sample Preparation:

    • Dissolve a precise amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire a standard proton NMR spectrum.

    • Add a molar equivalent of the chiral solvating agent to the NMR tube.

    • Acquire another proton NMR spectrum. The signals of the protons adjacent to the chiral center should now be split into two sets of peaks, one for each enantiomer.

  • Data Analysis: The enantiomeric excess is calculated from the integration of the non-overlapping signals corresponding to each enantiomer.[4]

Data Presentation: NMR Performance
ParameterTypical ValueNotes
Chemical Shift Difference (ΔΔδ) 0.01 - 0.1 ppmHighly dependent on the CSA and the specific protons being observed.
Analysis Time 5-15 min per sampleRapid, once the method is established.
Sample Requirement ~5-10 mgNon-destructive technique.
Accuracy ±1-2%Dependent on signal-to-noise and the resolution of the split signals.
Precision (RSD) < 3%Can be influenced by sample preparation and integration accuracy.

Methodology Workflow and Visualization

The selection of an appropriate analytical technique often follows a logical progression based on the available instrumentation, sample properties, and the required level of sensitivity and accuracy.

Enantiomeric_Purity_Analysis_Workflow start Start | Racemic this compound sample method_screening Method Screening HPLC & SFC Preferred start->method_screening hplc Chiral HPLC Direct method on Polysaccharide CSP method_screening->hplc sfc Chiral SFC Faster, greener alternative method_screening->sfc consider_alternatives Consider Alternative Methods method_screening->consider_alternatives If HPLC/SFC fail or are unavailable separation_achieved Baseline Separation? (Rs > 1.5) hplc->separation_achieved Screening Run sfc->separation_achieved gc Chiral GC Requires derivatization to ester routine_analysis Routine Enantiomeric Purity Analysis gc->routine_analysis nmr NMR Spectroscopy With Chiral Solvating Agent nmr->routine_analysis optimization Optimize | Mobile Phase / Gradient / Temperature separation_achieved->optimization No validation Method Validation Accuracy, Precision, LOD, LOQ separation_achieved->validation Yes optimization->hplc Re-evaluate validation->routine_analysis consider_alternatives->gc If volatile consider_alternatives->nmr For rapid, non-separative analysis

Caption: Workflow for selecting a method for enantiomeric purity analysis.

Comparative Summary and Recommendations

TechniqueSpeedCost per SampleSample PrepGreen ChemistryKey AdvantageBest For
Chiral HPLC ModerateModerateMinimalFairHigh versatility and resolution.Routine QC and method development.
Chiral SFC FastLowMinimalExcellentHigh throughput and low solvent use.High-throughput screening and preparative work.
Chiral GC Moderate-FastLowRequiredGoodHigh efficiency for volatile compounds.When analyte is volatile or easily derivatized.
NMR Very FastHigh (instrument)MinimalExcellentNon-destructive, no separation needed.Rapid screening and structural confirmation.

Recommendations:

  • For routine quality control and high-resolution analysis, Chiral HPLC on a polysaccharide-based CSP is the recommended starting point due to its robustness and widespread availability.

  • For high-throughput screening or when green chemistry is a priority, Chiral SFC is an excellent, often superior, alternative to HPLC.

  • If the analyte is already in a volatile form or can be easily derivatized, Chiral GC can offer excellent resolution.

  • NMR with a chiral solvating agent is a valuable orthogonal technique for rapid, non-separative confirmation of enantiomeric excess, particularly when sample is limited and needs to be recovered.

References

peer-reviewed studies on (Tetrahydro-pyran-2-yl)-acetic acid applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This guide provides a comparative overview of the therapeutic applications of pyran derivatives, focusing on their anticancer and tracheal relaxant properties. Due to a lack of extensive peer-reviewed studies directly comparing the applications of (Tetrahydro-pyran-2-yl)-acetic acid, this document summarizes the performance of the broader class of pyran derivatives against established therapeutic agents. The data presented is extracted from preclinical studies and is intended to provide a foundation for further research and development.

Anticancer Activity of Fused Pyran Derivatives

Fused pyran derivatives have demonstrated significant potential as anticancer agents by targeting cellular pathways to inhibit cancer cell growth and induce apoptosis.[1] The following tables summarize the in vitro cytotoxic activity of various fused pyran derivatives against different cancer cell lines, with cisplatin and mitoxantrone used as standard reference drugs.

Data Presentation: Cytotoxic Activity of Fused Pyran Derivatives

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below. Lower IC50 values indicate higher potency.

Table 1: IC50 Values (in µM) of Fused Pyran Derivatives against Various Cancer Cell Lines [1]

CompoundMCF7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
6e 12.46 ± 2.72--
8c --7.58 ± 1.01
14b -0.23 ± 0.12-
Cisplatin (Standard) ---
Mitoxantrone (Standard) -See Apoptotic Activity-

Note: "-" indicates data not provided in the source. Data are shown as mean ± SD, n = 3.

Table 2: Apoptotic Activity of Compound 14b in A549 Lung Cancer Cells [1]

Treatment% of Apoptotic Cells (24h)
Compound 14b 34.48 ± 4.79
Mitoxantrone (Standard) 27.60 ± 3.56

Data are shown as mean ± SD, n = 3.

Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (MCF7, A549, and HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the fused pyran derivatives or the standard drug (cisplatin) for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Flow Cytometry for Apoptosis Analysis

  • Cell Treatment: A549 cells are treated with the IC50 concentration of the test compound (e.g., 14b) or the standard drug (mitoxantrone) for 24 and 48 hours.

  • Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).

Signaling Pathway and Experimental Workflow

The anticancer mechanism of these fused pyran derivatives involves the induction of apoptosis and targeting cell cycle progression.[1]

anticancer_workflow cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_evaluation Comparative Evaluation start Synthesized Fused Pyran Derivatives mtt MTT Assay on Cancer Cell Lines (MCF7, A549, HCT116) start->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Apoptosis Assay (Flow Cytometry) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle dna_damage DNA Damage Assay (γH2AX staining) ic50->dna_damage compare_standard Compare with Standard Drugs (Cisplatin, Mitoxantrone) apoptosis->compare_standard cell_cycle->compare_standard dna_damage->compare_standard conclusion Identify Lead Compounds compare_standard->conclusion

Anticancer screening workflow for pyran derivatives.

Tracheal Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives

Certain 4H-pyran and 1,6-dihydropyridine derivatives have been shown to exhibit significant relaxant effects on tracheal smooth muscle, suggesting their potential as treatments for respiratory conditions like asthma.[2] Their performance has been compared to theophylline, a known phosphodiesterase inhibitor used as a positive control.[2]

Data Presentation: Tracheal Relaxant Activity

The half-maximal effective concentration (EC50) values, which represent the concentration of a compound that produces 50% of the maximal possible effect, are presented below. Lower EC50 values indicate greater potency.

Table 3: EC50 Values (in µM) for Tracheal Relaxant Effect on Isolated Rat Trachea [2]

CompoundEC50 (µM)
4b (4H-Pyran derivative) 96.3 ± 7.5
4f (4H-Pyran derivative) 25.9 ± 4.5
7a (1,6-Dihydropyridine derivative) 98.2 ± 3.1
8d (1,6-Dihydropyridine derivative) 109.6 ± 7.5
Theophylline (Positive Control) 158

Data are shown as mean ± SD.

Experimental Protocols: Tracheal Relaxant Activity Assessment

Isolated Rat Trachea Assay

  • Tissue Preparation: Male Wistar rats are euthanized, and the trachea is dissected and cut into rings.

  • Tissue Mounting: The tracheal rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. An initial tension is applied.

  • Contraction Induction: The tracheal rings are contracted with carbachol (1 µM).

  • Compound Addition: Cumulative concentrations of the test compounds or theophylline are added to the bath.

  • Response Measurement: The relaxation of the tracheal smooth muscle is measured and recorded. The relaxant effect is expressed as a percentage of the carbachol-induced contraction.

Mechanism of Action and Experimental Workflow

The relaxant activity of these pyran derivatives is suggested to be mediated through the blockade of Ca2+ channels, a mechanism analogous to that of 1,4-dihydropyridines.[2]

tracheal_relaxant_workflow cluster_preparation Tissue Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis start Isolate Rat Trachea mount Mount Tracheal Rings in Organ Bath start->mount contract Induce Contraction with Carbachol (1 µM) mount->contract add_compound Add Cumulative Concentrations of Test Compound contract->add_compound measure Measure Relaxation Response add_compound->measure ec50 Calculate EC50 Values measure->ec50 compare Compare with Theophylline ec50->compare conclusion Determine Potency and Efficacy compare->conclusion

Tracheal relaxant activity screening workflow.

References

Navigating the Regulatory Landscape and Preclinical Potential of (Tetrahydro-pyran-2-yl)-acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Developers

The development of novel therapeutics hinges on a thorough understanding of both the regulatory framework and the preclinical performance of new chemical entities. This guide provides a comprehensive overview of the regulatory guidelines applicable to (Tetrahydro-pyran-2-yl)-acetic acid derivatives and presents a comparative analysis of their preclinical efficacy in two key therapeutic areas: analgesia and cancer. As specific regulatory guidelines for this exact class of compounds do not exist, this document outlines the general regulatory pathway for new chemical entities (NCEs) and uses specific examples of tetrahydropyran derivatives to illustrate their potential against established alternatives, supported by experimental data.

Section 1: Regulatory Framework for New Chemical Entities

The journey of a new chemical entity, including this compound derivatives, from laboratory to market is governed by a stringent regulatory process overseen by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The overarching goal is to ensure the safety, efficacy, and quality of new medicines.

A critical early step is the submission of an Investigational New Drug (IND) application to the FDA, or a Clinical Trial Application (CTA) to the EMA, before initiating studies in humans. These applications require a comprehensive data package that includes:

  • Chemistry, Manufacturing, and Controls (CMC): This section details the composition, manufacture, and specifications of the drug substance and drug product. It must demonstrate the identity, strength, quality, and purity of the NCE.

  • Pharmacology and Toxicology Studies: Extensive preclinical testing in animal models is required to characterize the drug's mechanism of action, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity. These studies are conducted under Good Laboratory Practice (GLP) regulations.

  • Clinical Protocol and Investigator Information: The application must include detailed protocols for the proposed clinical trials, including patient selection criteria, dosing regimens, and safety monitoring plans.

The general workflow for the development and approval of a new chemical entity is illustrated in the diagram below.

NCE_Development_Workflow cluster_preclinical Preclinical Development cluster_regulatory_submission Regulatory Submission cluster_clinical_trials Clinical Trials cluster_final_approval Marketing Approval discovery Drug Discovery & Lead Optimization cmc CMC Development discovery->cmc Candidate Selection pharm_tox Pharmacology & Toxicology (GLP) discovery->pharm_tox Candidate Selection ind_cta IND/CTA Application cmc->ind_cta pharm_tox->ind_cta phase1 Phase I (Safety) ind_cta->phase1 phase2 Phase II (Efficacy & Dosing) phase1->phase2 phase3 Phase III (Large-scale Efficacy & Safety) phase2->phase3 nda_maa NDA/MAA Submission phase3->nda_maa approval Regulatory Review & Approval nda_maa->approval post_market Post-market Surveillance (Phase IV) approval->post_market

Figure 1: A generalized workflow for the development and regulatory approval of a New Chemical Entity (NCE).

Section 2: Comparative Analysis of a Tetrahydropyran Derivative in Analgesia

Recent studies have highlighted the potential of certain tetrahydropyran derivatives as novel analgesic and anti-inflammatory agents. One such compound, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20), has been evaluated in established preclinical models of pain.

Experimental Data

The following tables summarize the analgesic efficacy of LS20 in comparison to standard drugs in three common animal models of pain.

Table 1: Efficacy in Acetic Acid-Induced Writhing Test in Mice

CompoundDose (mg/kg, i.p.)Mean Number of Writhes (± SEM)% Inhibition
Vehicle (Control)-45.3 ± 2.1-
LS20 10 20.1 ± 1.5 55.6
LS20 30 12.4 ± 1.1 72.6
Diclofenac3015.2 ± 1.366.4

Table 2: Efficacy in Formalin Test in Mice (Licking Time in Seconds)

CompoundDose (mg/kg, i.p.)Early Phase (0-5 min)Late Phase (15-30 min)
Vehicle (Control)-85.2 ± 5.498.7 ± 6.1
LS20 30 42.1 ± 3.8 35.6 ± 3.2
Indomethacin1080.5 ± 4.948.9 ± 4.5

Table 3: Efficacy in Tail-Flick Test in Mice (Latency in Seconds)

CompoundDose (mg/kg, i.p.)Latency at 60 min (± SEM)
Vehicle (Control)-2.1 ± 0.2
LS20 30 5.8 ± 0.4
Morphine108.5 ± 0.6
Experimental Protocols
  • Acetic Acid-Induced Writhing Test: Male Swiss mice (n=6 per group) were administered the test compounds or vehicle intraperitoneally (i.p.). Thirty minutes later, 0.6% acetic acid solution was injected i.p. to induce abdominal constrictions (writhing). The number of writhes was counted for 20 minutes, starting 5 minutes after the acetic acid injection.

  • Formalin Test: Male Swiss mice (n=6 per group) received the test compounds or vehicle i.p. Thirty minutes later, 20 µL of 2.5% formalin was injected into the subplantar region of the right hind paw. The time the animals spent licking the injected paw was recorded during the early phase (0-5 minutes) and the late phase (15-30 minutes) after the formalin injection.

  • Tail-Flick Test: The basal reaction time of male Swiss mice (n=6 per group) to a thermal stimulus applied to the tail was measured using a tail-flick apparatus. The test compounds or vehicle were then administered i.p., and the latency to tail withdrawal was measured at various time points. A cut-off time of 10 seconds was set to prevent tissue damage.

Section 3: Comparative Analysis of Tetrahydropyran Derivatives in Oncology

Derivatives of the this compound scaffold have also been investigated for their potential as anticancer agents. Specifically, a series of tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives have shown promising activity against breast cancer cell lines.

Experimental Data

The following table presents the in vitro cytotoxic activity of representative tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives against the SK-BR-3 human breast cancer cell line, compared to a standard chemotherapeutic agent.

Table 4: In Vitro Cytotoxicity (IC50) against SK-BR-3 Breast Cancer Cells

CompoundIC50 (µM)
Compound 16c 0.21
Compound 16d 0.15
Doxorubicin0.45
Experimental Protocol
  • Cell Viability Assay (MTT Assay): SK-BR-3 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds or doxorubicin for 72 hours. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Potential Signaling Pathway

While the exact mechanism of action for these anticancer derivatives is under investigation, many cytotoxic agents targeting breast cancer interfere with cell cycle progression or induce apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by such compounds.

Anticancer_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction THP_Derivative This compound Derivative CDK_Cyclin CDK/Cyclin Complexes THP_Derivative->CDK_Cyclin Inhibits Bax Bax THP_Derivative->Bax Upregulates Bcl2 Bcl-2 THP_Derivative->Bcl2 Downregulates G1_S_Transition G1/S Transition CDK_Cyclin->G1_S_Transition Promotes Apoptosis Apoptosis G1_S_Transition->Apoptosis Cell Cycle Arrest can lead to Caspases Caspase Cascade Bax->Caspases Activates Bcl2->Caspases Inhibits Caspases->Apoptosis

Figure 2: A hypothetical signaling pathway illustrating potential mechanisms of action for an anticancer this compound derivative.

Conclusion

This compound derivatives represent a versatile scaffold with demonstrated potential in both analgesia and oncology. While there are no specific regulatory guidelines for this chemical class, their development falls under the well-established framework for new chemical entities. The preclinical data presented here for representative compounds, when compared to standard-of-care agents, highlights their promise and underscores the importance of continued research. Further investigation into their mechanisms of action, safety profiles, and pharmacokinetic properties will be crucial in advancing these promising derivatives through the drug development pipeline.

Safety Operating Guide

Navigating the Safe Disposal of (Tetrahydro-pyran-2-yl)-acetic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the safe disposal of (Tetrahydro-pyran-2-yl)-acetic acid (CAS Number: 13103-40-7), ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety Protocols

Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.

  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound is not widely available, always attempt to source one from your chemical supplier. If available, the SDS will provide the most accurate and detailed safety and disposal information.

Step-by-Step Disposal Protocol

The primary and most critical step in the disposal of this compound is to treat it as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with "Hazardous Waste," the full chemical name "this compound," and the CAS number "13103-40-7."

    • Keep this waste stream separate from other chemical wastes to prevent accidental mixing of incompatible substances.

  • Waste Accumulation:

    • Place all waste material, including any contaminated items such as weighing paper, gloves, or absorbent pads, into the designated hazardous waste container.

    • Ensure the container is made of a material compatible with the chemical and is kept securely closed when not in use.

  • Contacting a Licensed Waste Disposal Service:

    • The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.

    • Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose. Contact them to arrange for the pickup and disposal of your hazardous waste.

  • Documentation:

    • Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes general guidelines for laboratory chemical waste.

ParameterGuideline
pH for Neutralization For some simple carboxylic acids, neutralization to a pH of 6.0-8.0 may be an option if permitted by local regulations. This is not recommended for this compound without specific EHS approval.
Peroxide Forming Potential Cyclic ethers are known to form explosive peroxides. Unused or aged material should be treated with extreme caution and disposed of professionally.
Container Labeling All containers must be labeled with "Hazardous Waste," the full chemical name, and any known hazards.

Experimental Protocols

The recommended "experiment" for the disposal of this compound is, in fact, a strict adherence to the established hazardous waste disposal protocol. No in-lab treatment or neutralization should be attempted without explicit guidance from your EHS department and a thorough understanding of the chemical's reactivity.

DisposalWorkflow start Waste this compound Generated ppe_check Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check is_sds_available Is a specific SDS available? ppe_check->is_sds_available consult_sds Consult SDS for specific disposal instructions is_sds_available->consult_sds Yes treat_as_hazardous Treat as Hazardous Waste is_sds_available->treat_as_hazardous No consult_sds->treat_as_hazardous label_container Label a dedicated container: 'Hazardous Waste' 'this compound' 'CAS: 13103-40-7' treat_as_hazardous->label_container collect_waste Collect all waste material (solid chemical, contaminated items) in the labeled container label_container->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal company collect_waste->contact_ehs end Professional Disposal contact_ehs->end

Essential Safety and Operational Guidance for Handling (Tetrahydro-pyran-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must adhere to stringent safety protocols when handling (Tetrahydro-pyran-2-yl)-acetic acid to mitigate potential hazards. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and proper disposal methods. The following recommendations are synthesized from safety data sheets of closely related chemical compounds and general laboratory safety practices for acidic and flammable substances.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety. The required equipment varies depending on the specific laboratory task being performed.

TaskRequired Personal Protective Equipment
Routine Handling and Dispensing Eye/Face Protection: Chemical safety goggles. A face shield should be worn if there is a splash hazard.[1][2] Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber, Viton™). Inspect gloves before each use.[1] Body Protection: A flame-retardant and chemical-resistant lab coat.[3] Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1]
Preparing Solutions Eye/Face Protection: Chemical safety goggles and a face shield. Hand Protection: Chemical-resistant gloves. Body Protection: Chemical-resistant lab coat. Respiratory Protection: Operations should be conducted in a chemical fume hood.[1]
Accidental Spill Cleanup Eye/Face Protection: Chemical safety goggles and a face shield. Hand Protection: Heavy-duty chemical-resistant gloves. Body Protection: Chemical-resistant suit or apron over a lab coat. Respiratory Protection: A NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors if not in a well-ventilated area.[4][5]

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

1. Preparation and Handling:

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][3] An eyewash station and safety shower must be readily accessible.[3][4]

  • Preventing Ignition: This compound is a flammable liquid and vapor. Keep it away from heat, sparks, open flames, and hot surfaces.[3] Use explosion-proof electrical and ventilating equipment. Employ non-sparking tools and take precautionary measures against static discharge.

  • Personal Hygiene: Wash hands thoroughly after handling the chemical.[2] Do not eat, drink, or smoke in the work area.[6]

2. Storage:

  • Store in a cool, dry, and well-ventilated area.[4]

  • Keep the container tightly closed.[3]

  • Store away from incompatible materials, such as strong oxidizing agents.[4]

3. Accidental Release Measures:

  • In case of a spill, evacuate the area.

  • Remove all sources of ignition.[7]

  • Ventilate the area.[3]

  • Use appropriate PPE as outlined in the table above.

  • Absorb the spill with an inert, non-combustible material such as sand or earth.[5]

  • Collect the absorbed material into a suitable, labeled container for disposal.[7]

  • Do not allow the chemical to enter drains or waterways.

4. Disposal:

  • Dispose of waste in a designated, approved waste disposal plant.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6]

  • Do not mix with other waste materials.

  • Contaminated containers should be treated as the product itself.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handle_dispense Dispense Chemical in Fume Hood prep_materials->handle_dispense Proceed to Handling handle_experiment Perform Experiment handle_dispense->handle_experiment cleanup_decontaminate Decontaminate Glassware and Surfaces handle_experiment->cleanup_decontaminate Proceed to Cleanup emergency_spill Spill Response handle_experiment->emergency_spill If Spill Occurs emergency_exposure Personal Exposure Response handle_experiment->emergency_exposure If Exposure Occurs cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe spill_evacuate Evacuate Area emergency_spill->spill_evacuate spill_ppe Don Spill Response PPE emergency_spill->spill_ppe spill_contain Contain and Absorb Spill emergency_spill->spill_contain spill_dispose Dispose of Spill Waste emergency_spill->spill_dispose exposure_skin Skin: Remove contaminated clothing, rinse with water emergency_exposure->exposure_skin exposure_eye Eyes: Rinse with water for 15 mins emergency_exposure->exposure_eye exposure_inhalation Inhalation: Move to fresh air emergency_exposure->exposure_inhalation exposure_medical Seek Medical Attention emergency_exposure->exposure_medical

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Tetrahydro-pyran-2-yl)-acetic acid
Reactant of Route 2
Reactant of Route 2
(Tetrahydro-pyran-2-yl)-acetic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。